Product packaging for Deuruxolitinib(Cat. No.:CAS No. 1513883-39-0)

Deuruxolitinib

Cat. No.: B3181904
CAS No.: 1513883-39-0
M. Wt: 314.41 g/mol
InChI Key: HFNKQEVNSGCOJV-FBXGHSCESA-N
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Description

Deuruxolitinib, also known by its brand name Leqselvi and research code CTP-543, is an oral, selective Janus kinase (JAK) inhibitor that selectively targets JAK1 and JAK2 . It is a deuterated analog of ruxolitinib, a structural modification designed to slow its metabolic rate and extend its pharmacological activity duration by circumventing extensive oxidative metabolism around the cyclopentyl ring . Mechanism of Action: this compound exerts its research effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This pathway is activated by various cytokines and is implicated in the immune-mediated attack on hair follicles. In vitro kinase activity assays demonstrate that this compound has greater inhibitory potency for JAK1, JAK2, and TYK2 relative to JAK3 . By blocking this signaling, it attenuates the inflammatory response implicated in autoimmune hair loss . Research Applications and Value: The primary research focus of this compound has been in the context of severe alopecia areata, an autoimmune condition characterized by non-scarring hair loss . Phase 3 clinical trials (THRIVE-AA1 and THRIVE-AA2) demonstrated that this compound can enable significant hair regrowth . A meta-analysis of randomized controlled trials concluded that this compound shows promising efficacy for this application, leading to significant improvements in validated hair regrowth scores and patient-reported satisfaction . Furthermore, recent network meta-analyses have suggested that it may have superior short-term efficacy compared to other approved JAK inhibitors for this research area . Pharmacokinetic Profile: For research purposes, key pharmacokinetic properties include high oral bioavailability (~90%), achievement of peak plasma concentrations within 1.5 hours, and a mean elimination half-life of approximately four hours . It is primarily metabolized by CYP2C9 (76%) and to a lesser extent by CYP3A4 (21%) . This product is labeled "For Research Use Only" (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6 B3181904 Deuruxolitinib CAS No. 1513883-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-FBXGHSCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513883-39-0
Record name Deuruxolitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513883390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEURUXOLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CA0VSF91Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Deuruxolitinib (CTP-543): A Deep Dive into its Mechanism of Action in Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib (formerly CTP-543), recently approved by the FDA for the treatment of severe alopecia areata in adults, is a selective inhibitor of Janus kinases (JAK) 1 and 2.[1][2][3][4] Alopecia areata is an autoimmune disease where the body's immune system attacks hair follicles, leading to hair loss.[3][4][5] this compound's therapeutic effect stems from its ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical communication route for various cytokines and growth factors involved in immunity and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Molecular Target and Potency

This compound is a deuterated form of ruxolitinib, a modification that enhances its pharmacokinetic properties.[5] Its primary mechanism of action is the inhibition of JAK1 and JAK2 enzymes. In vitro kinase activity assays have demonstrated its inhibitory potency against the JAK family of kinases.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

KinaseIC50 (nM)
JAK14.6
JAK226
JAK3870
TYK249

Data sourced from FDA Multi-discipline Review.

These data indicate that this compound is most potent against JAK1, followed by JAK2 and TYK2, with significantly less activity against JAK3. This selectivity profile is crucial to its therapeutic effect and safety profile.

The JAK-STAT Signaling Pathway in Alopecia Areata

The pathogenesis of alopecia areata is understood to involve the breakdown of immune privilege in the hair follicle, leading to an attack by cytotoxic T lymphocytes. This process is driven by key inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Interleukin-15 (IL-15), which signal through the JAK-STAT pathway.

When these cytokines bind to their receptors on the surface of cells, they activate associated JAKs. The activated JAKs then phosphorylate the cytokine receptors, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation and immune response.

This compound, by inhibiting JAK1 and JAK2, interrupts this signaling cascade, thereby reducing the inflammatory response that leads to hair follicle damage in alopecia areata.

Visualization: JAK-STAT Signaling Pathway in Alopecia Areata

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds IL-15 IL-15 IL15R IL-15 Receptor IL-15->IL15R Binds JAK1 JAK1 IFNGR->JAK1 Activates JAK2 JAK2 IFNGR->JAK2 Activates IL15R->JAK1 Activates IL15R->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK2->STAT1 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT1 pSTAT1 pSTAT3 pSTAT3 STAT_dimer STAT Dimer (pSTAT1/pSTAT3) pSTAT1->STAT_dimer Dimerizes pSTAT3->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Chemokines) STAT_dimer->Gene_Expression Translocates and regulates transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Dilutions Prepare serial dilutions of this compound Add_Inhibitor Add this compound to 384-well plate Dilutions->Add_Inhibitor Kinase_Ab Prepare Kinase/Antibody solution Add_Kinase_Ab Add Kinase/Antibody solution to plate Kinase_Ab->Add_Kinase_Ab Tracer_ATP Prepare Tracer/ATP solution Add_Tracer_ATP Initiate reaction with Tracer/ATP solution Tracer_ATP->Add_Tracer_ATP Add_Inhibitor->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer_ATP Incubate Incubate at room temperature (60 min) Add_Tracer_ATP->Incubate Read_Plate Read plate on TR-FRET reader Incubate->Read_Plate Calculate_Ratio Calculate TR-FRET ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Data Plot ratio vs. log[Inhibitor] Calculate_Ratio->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50 THRIVE_AA_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (24 Weeks) cluster_assessment Assessment Screening Screening for Eligibility: - 18-65 years old - Alopecia Areata diagnosis - SALT score ≥ 50 Randomization Randomization Screening->Randomization Group_A This compound 8 mg BID Randomization->Group_A Group_B This compound 12 mg BID Randomization->Group_B Group_C Placebo BID Randomization->Group_C Primary_Endpoint Primary Endpoint Assessment (Week 24): Proportion of patients with SALT score ≤ 20 Group_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessments: - Change in SALT score - Proportion with SALT ≤ 10 - Patient-Reported Outcomes Group_A->Secondary_Endpoints Group_B->Primary_Endpoint Group_B->Secondary_Endpoints Group_C->Primary_Endpoint Group_C->Secondary_Endpoints

References

Deuruxolitinib: A Technical Guide to its JAK1 and JAK2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2, approved for the treatment of severe alopecia areata.[1][2][3] As a deuterated isotopolog of ruxolitinib, it exhibits an altered pharmacokinetic profile.[4][5] This technical guide provides an in-depth analysis of the JAK1 and JAK2 selectivity profile of this compound, including quantitative inhibitory data, detailed experimental methodologies for its determination, and visualizations of the relevant biological and experimental pathways.

Core Mechanism of Action

This compound modulates the immune response by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[4][6] This pathway is integral to the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of autoimmune and inflammatory conditions such as alopecia areata.[4][6] The inhibition of JAK1 and JAK2 by this compound prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of inflammatory mediators.[7]

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to Nucleus & Binds This compound This compound This compound->JAK Inhibits Gene_Expression Gene Expression (Inflammatory Mediators) DNA->Gene_Expression Modulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Simplified JAK-STAT Signaling Pathway and this compound's Mechanism of Action.

Quantitative Selectivity Profile

The inhibitory activity of this compound against the four members of the JAK family was determined using an in vitro kinase activity assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
JAK14.6
JAK226
TYK249
JAK3870
Table 1: In vitro inhibitory potency of this compound against JAK family kinases. Data sourced from FDA multidisciplinary review documents.[8]

The data demonstrates that this compound is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly lower potency against JAK3.[8] This profile confirms its classification as a selective JAK1/JAK2 inhibitor.

Experimental Protocol: In Vitro Kinase Activity Assay for IC50 Determination

The determination of this compound's IC50 values against JAK family kinases is performed using a cell-free, in vitro kinase activity assay. While the specific proprietary details of the assay used for this compound are not publicly available, the following protocol outlines a standard and widely accepted methodology for such determinations.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

Materials:

  • Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

  • Substrate: A suitable peptide or protein substrate that can be phosphorylated by the JAK kinases (e.g., a synthetic peptide derived from STAT proteins).

  • ATP: Adenosine triphosphate, as the phosphate donor.

  • Test Compound: this compound, serially diluted to a range of concentrations.

  • Assay Buffer: A buffer solution providing optimal pH and ionic conditions for kinase activity (e.g., HEPES, MgCl2, MnCl2, DTT).

  • Detection Reagent: A reagent to quantify kinase activity, typically by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. Common methods include luminescence-based assays (e.g., Kinase-Glo®) that measure remaining ATP, or antibody-based methods (e.g., ELISA, TR-FRET) that detect the phosphorylated substrate.

  • Microplates: 96-well or 384-well plates suitable for the detection method.

Workflow:

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagent_Prep Prepare Reagents: - Serial dilutions of this compound - Kinase solution (JAK1, 2, 3, or TYK2) - ATP/Substrate cocktail Dispense_Inhibitor Dispense this compound dilutions and controls into microplate wells Reagent_Prep->Dispense_Inhibitor Add_Kinase Add specific JAK enzyme to wells Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate inhibitor and enzyme Add_Kinase->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP/Substrate cocktail Pre_Incubate->Initiate_Reaction Incubate Incubate at a controlled temperature (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop reaction (if required) Incubate->Stop_Reaction Add_Detection Add detection reagent (e.g., Kinase-Glo®) Stop_Reaction->Add_Detection Read_Plate Read plate on a microplate reader (e.g., for luminescence) Add_Detection->Read_Plate Data_Analysis Analyze data: Plot % inhibition vs. log[this compound] and fit to a sigmoidal dose-response curve Read_Plate->Data_Analysis IC50_Calc Calculate IC50 value Data_Analysis->IC50_Calc

Figure 2: General Experimental Workflow for IC50 Determination of a JAK Inhibitor.

Procedure:

  • Preparation: A series of this compound dilutions are prepared in a suitable solvent (e.g., DMSO) and then further diluted in the assay buffer. Control wells containing only the solvent (vehicle control for 0% inhibition) and wells without any enzyme (background control) are also prepared.

  • Reaction Setup: The this compound dilutions and controls are dispensed into the wells of a microplate. The specific JAK enzyme is then added to each well (except the background controls). The plate is briefly incubated to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation: The kinase reaction is initiated by adding a pre-mixed solution containing the substrate and ATP. The plate is then incubated for a specific period (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C) to allow for enzymatic phosphorylation of the substrate.

  • Detection: Following incubation, the detection reagent is added to each well. For luminescence-based assays, this reagent stops the kinase reaction and measures the amount of remaining ATP. A lower ATP level corresponds to higher kinase activity.

  • Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle controls. The data is then plotted with percent inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. A non-linear regression analysis using a sigmoidal dose-response model is performed to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of kinase activity.

Conclusion

This compound is a selective inhibitor of JAK1 and JAK2. Quantitative in vitro kinase assays demonstrate its high potency against these two kinases, with significantly less activity against JAK3. This selectivity profile is central to its therapeutic mechanism in diseases like alopecia areata, where the JAK-STAT pathway is pathologically activated. The methodologies outlined in this guide represent the standard for characterizing the potency and selectivity of JAK inhibitors, providing a framework for researchers in the field.

References

In Vitro Kinase Inhibition Profile of Deuruxolitinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro kinase inhibition profile of Deuruxolitinib (also known as CTP-543), a deuterated analogue of ruxolitinib. This compound is an oral inhibitor of Janus kinases (JAKs) and is under development for the treatment of moderate-to-severe alopecia areata. This document summarizes its inhibitory potency against the JAK family and its broader selectivity across the human kinome, based on available data for this compound and its close structural analog, ruxolitinib. Detailed methodologies for typical kinase inhibition assays are also provided to offer a comprehensive understanding of the preclinical characterization of this compound.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been primarily characterized against the Janus kinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against JAK1, JAK2, JAK3, and TYK2.

Table 1: this compound IC50 Values for Janus Kinases

KinaseIC50 (nM)
JAK14.6
JAK226
JAK3870
TYK249

Data sourced from publicly available FDA documents.

To provide a broader perspective on the selectivity of this compound, the following table presents the dissociation constants (Kd) for the structurally similar compound, ruxolitinib, against a panel of kinases. Lower Kd values indicate stronger binding affinity. This KINOMEscan® data serves as a strong proxy for the selectivity profile of this compound.

Table 2: Ruxolitinib Kinome Scan Results (Selected Kinases)

TargetGene SymbolKd (nM)
Janus kinase 2JAK20.0
Tyrosine kinase 2TYK20.9
Janus kinase 3JAK32.0
Janus kinase 1JAK13.4
Mitogen-activated protein kinase kinase kinase 2MAP3K241.0
Calcium/calmodulin-dependent protein kinase II alphaCAMK2A46.0
Rho associated coiled-coil containing protein kinase 2ROCK252.0
Rho associated coiled-coil containing protein kinase 1ROCK160.0
Doublecortin like kinase 1DCAMKL168.0
Death associated protein kinase 1DAPK172.0
Death associated protein kinase 3DAPK389.0
Calcium/calmodulin-dependent protein kinase II deltaCAMK2D90.0
Leucine rich repeat kinase 2 (G2019S)LRRK290.0
Death associated protein kinase 2DAPK297.0
Cyclin G associated kinaseGAK99.0

Data derived from a KINOMEscan® screen of ruxolitinib.

Experimental Protocols

The determination of kinase inhibition potency, typically expressed as an IC50 value, is performed using in vitro kinase assays. Two common methods are the radiometric assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radiometric Kinase Assay

This method is considered a gold standard for its direct measurement of phosphate incorporation into a substrate.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction wells. A control with no inhibitor is included.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration is typically kept close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate determination of competitive inhibition.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.

  • Detection and Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative suitable for high-throughput screening.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

General Protocol:

  • Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with varying concentrations of the inhibitor (this compound) in a microplate well.

  • Detection: After the kinase reaction, a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-APC is added to the wells.

  • Incubation: The plate is incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of streptavidin to the biotinylated substrate.

  • Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the europium donor and measures the emission from both the donor and the acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the kinase. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity and cell growth. This compound exerts its therapeutic effect by inhibiting key components of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1, JAK2) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) JAK->pSTAT Dimerization This compound This compound This compound->JAK Inhibits Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Cell Proliferation) Nucleus->GeneTranscription Regulates

Caption: this compound inhibits JAK1 and JAK2, blocking the phosphorylation of STAT proteins.

General Workflow of an In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical steps involved in determining the in vitro potency of a kinase inhibitor like this compound.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, Buffer) Start->PrepareReagents ReactionSetup Set Up Kinase Reaction PrepareReagents->ReactionSetup SerialDilution Serial Dilution of This compound SerialDilution->ReactionSetup InitiateReaction Initiate Reaction (Add ATP) ReactionSetup->InitiateReaction Incubate Incubate InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Detection of Substrate Phosphorylation StopReaction->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

The Discovery and Development of Deuruxolitinib (CTP-543): A Technical Guide for Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Deuruxolitinib (formerly CTP-543), an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2, has emerged as a significant therapeutic advancement for adults with severe alopecia areata. This autoimmune disorder is characterized by an immune attack on hair follicles, leading to substantial hair loss. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound, from its conception as a deuterated analog of ruxolitinib to its approval by the U.S. Food and Drug Administration (FDA). The document details the mechanism of action, preclinical rationale, and a thorough examination of the pivotal clinical trial protocols and outcomes. Quantitative data from Phase 2 and Phase 3 studies are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, clinicians, and professionals in the field of drug development.

Introduction: The Unmet Need in Alopecia Areata

Alopecia areata is an autoimmune disease where the body's own immune system mistakenly attacks hair follicles, resulting in partial or complete hair loss on the scalp and other parts of the body.[1] The condition can have profound psychological and social impacts on affected individuals. For years, treatment options were limited and often provided unsatisfactory results, highlighting a significant unmet medical need for a targeted and effective therapy. The pathogenesis of alopecia areata is understood to involve the disruption of the hair follicle's immune privilege, leading to an inflammatory response mediated by cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.

Discovery and Preclinical Development of this compound (CTP-543)

Rationale for a Deuterated Analog

This compound (CTP-543) was discovered by Concert Pharmaceuticals through the application of their DCE Platform® (deuterated chemical entity platform) to modify ruxolitinib.[2][3][4] Ruxolitinib, a known selective inhibitor of JAK1 and JAK2, had shown promise in academic settings for treating alopecia areata by promoting hair growth.[2]

The core innovation behind CTP-543 lies in the strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This modification can alter the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and clinical profile.[4] Preclinical studies demonstrated that CTP-543 retained the selective JAK1/2 inhibition profile of ruxolitinib while exhibiting improved metabolic stability. This enhanced profile suggested the potential for a more favorable therapeutic window for the treatment of alopecia areata.

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical component in the inflammatory cascade that leads to alopecia areata. Cytokines, such as interferon-gamma (IFN-γ) and interleukins, bind to their receptors on immune and hair follicle cells, activating associated JAKs. This activation triggers a downstream signaling cascade, leading to the transcription of genes involved in the inflammatory response that ultimately damages the hair follicles.

This compound, by selectively inhibiting JAK1 and JAK2, disrupts this signaling cascade. This inhibition is believed to reduce the immune system's attack on hair follicles, thereby allowing for hair regrowth.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_JAK2 JAK1 / JAK2 Receptor->JAK1_JAK2 Activates STAT_inactive STAT (inactive) JAK1_JAK2->STAT_inactive Phosphorylates STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocates & Initiates This compound This compound (CTP-543) This compound->JAK1_JAK2 Inhibits

Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway.

Clinical Development Program

The clinical development of this compound for alopecia areata progressed through a series of well-defined phases, culminating in two pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2.

Phase 1 Studies

Phase 1 clinical studies in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of CTP-543. The results indicated that the drug was well-tolerated across various dose levels, with no serious adverse events reported.[2]

Phase 2 Clinical Trials

A Phase 2 dose-ranging study was conducted to evaluate the efficacy and safety of CTP-543 in adults with moderate to severe alopecia areata.[5] This randomized, double-blind, placebo-controlled trial demonstrated a statistically significant improvement in scalp hair regrowth, as measured by the Severity of Alopecia Tool (SALT) score, in patients treated with 8 mg and 12 mg twice-daily doses of CTP-543 compared to placebo.[5] The positive results of the Phase 2 trial led to the FDA granting CTP-543 Breakthrough Therapy designation.[5]

Phase 3 Program: THRIVE-AA1 and THRIVE-AA2

The pivotal Phase 3 program consisted of two randomized, double-blind, placebo-controlled trials: THRIVE-AA1 and THRIVE-AA2.[6][7] These studies were designed to further evaluate the efficacy and safety of this compound in adults with moderate to severe alopecia areata.

The general protocol for the THRIVE-AA trials is outlined below.

THRIVE_AA_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment 24-Week Treatment Period cluster_assessment Assessment Inclusion_Criteria Inclusion Criteria Met? - Adult (18-65 years) - Moderate to Severe AA - SALT Score >= 50 Randomize Randomization Inclusion_Criteria->Randomize Placebo Placebo (Twice Daily) Randomize->Placebo Dose_8mg This compound 8 mg (Twice Daily) Randomize->Dose_8mg Dose_12mg This compound 12 mg (Twice Daily) Randomize->Dose_12mg Primary_Endpoint Primary Endpoint Assessment (Week 24) - Percentage of patients with SALT score <= 20 Placebo->Primary_Endpoint Dose_8mg->Primary_Endpoint Dose_12mg->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment - Patient-Reported Outcomes - Eyebrow/Eyelash Regrowth Primary_Endpoint->Secondary_Endpoints Safety_Monitoring Safety Monitoring - Adverse Events - Laboratory Tests Secondary_Endpoints->Safety_Monitoring

Figure 2: Generalized Workflow of the THRIVE-AA Clinical Trials.

Key Protocol Components:

  • Patient Population: Adults aged 18-65 with a diagnosis of moderate to severe alopecia areata, defined as a SALT score of 50 or greater (indicating at least 50% scalp hair loss).[7]

  • Study Design: Randomized, double-blind, placebo-controlled.[6]

  • Treatment Arms:

    • This compound 8 mg administered orally twice daily.[6]

    • This compound 12 mg administered orally twice daily.[6]

    • Placebo administered orally twice daily.[6]

  • Primary Efficacy Endpoint: The percentage of patients achieving a SALT score of 20 or less at Week 24 of treatment. A SALT score of 20 or less signifies 80% or more scalp hair coverage.[7]

  • Key Secondary Endpoints: Included assessments of patient-reported outcomes on hair satisfaction, and the percentage of patients achieving a SALT score of 20 or less at earlier time points.[6]

  • Safety Assessments: Comprehensive monitoring of adverse events and laboratory parameters.

Clinical Trial Results

The THRIVE-AA1 and THRIVE-AA2 trials both met their primary and key secondary endpoints, demonstrating the efficacy and safety of this compound in treating severe alopecia areata.

Efficacy Data

Table 1: Key Efficacy Outcomes from the THRIVE-AA1 and THRIVE-AA2 Phase 3 Trials at Week 24

EndpointTHRIVE-AA1[7]THRIVE-AA2[8]
Primary Endpoint: Patients with SALT Score ≤ 20 (%)
This compound 12 mg twice daily41.5% (p < 0.0001 vs. placebo)Not the primary focus of available data
This compound 8 mg twice daily29.6% (p < 0.0001 vs. placebo)Met with statistical significance
Placebo0.8%
Secondary Endpoint: Patients with SALT Score ≤ 10 (%)
This compound 12 mg twice daily35% (p < 0.0001 vs. placebo)[9]35% (p < 0.0001 vs. placebo)
This compound 8 mg twice daily21% (p < 0.0001 vs. placebo)[9]21% (p < 0.0001 vs. placebo)
Placebo0%[9]0%

Note: A SALT score of 10 or less indicates 90% or more scalp hair coverage.

The results consistently showed that both the 8 mg and 12 mg twice-daily doses of this compound were significantly superior to placebo in achieving substantial hair regrowth.[6][7] A notable dose-dependent response was observed, with the 12 mg dose generally showing higher rates of response.[7]

Safety and Tolerability

The safety profile of this compound in the THRIVE-AA trials was consistent with previous studies.[6][7] The most commonly reported adverse events were generally mild to moderate in severity.

Table 2: Common Adverse Events in the THRIVE-AA1 Trial [7]

Adverse Event (≥5% in any group)This compound 8 mg twice dailyThis compound 12 mg twice dailyPlacebo
HeadacheReportedReportedReported
AcneReportedReportedReported
Upper Respiratory InfectionReportedReportedHigher than active arms
Increased Creatine Kinase LevelsReportedReportedReported
COVID-19 InfectionReportedReportedReported
NasopharyngitisReportedReportedReported

Importantly, no cases of pulmonary embolism or deep vein thrombosis were observed in the THRIVE-AA1 trial.[7]

Regulatory Milestones and Approval

The robust clinical data from the Phase 3 program supported the submission of a New Drug Application (NDA) to the FDA. Throughout its development, CTP-543 received both Fast Track and Breakthrough Therapy designations from the FDA, underscoring its potential to address a serious unmet medical need.[1] In July 2024, the FDA approved this compound for the treatment of adults with severe alopecia areata.

Conclusion

The development of this compound represents a landmark achievement in the treatment of alopecia areata. By leveraging deuterium chemistry to optimize the pharmacokinetic properties of a known JAK inhibitor, a novel and effective therapy has been brought to patients. The comprehensive clinical trial program has rigorously established the efficacy and safety of this compound, offering a much-needed, targeted oral treatment that can lead to significant hair regrowth and improved quality of life for individuals with severe alopecia areata. This technical guide provides a detailed account of this successful drug development journey, serving as a valuable reference for the scientific and medical communities.

References

Deuruxolitinib's Impact on the JAK-STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib, a deuterated isotopologue of ruxolitinib, is an oral, selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade that translates extracellular cytokine and growth factor signals into transcriptional changes within the cell nucleus. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory conditions, including alopecia areata.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the JAK-STAT pathway, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting the Core of Cytokine Signaling

The JAK-STAT pathway is a cornerstone of immune cell signaling. Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[3][4]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2.[4] This inhibition prevents the phosphorylation and activation of these kinases, thereby blocking the downstream phosphorylation and activation of STAT proteins.[5] By disrupting this signaling cascade, this compound effectively dampens the inflammatory response driven by various cytokines implicated in autoimmune disorders.[1][2] The deuteration of this compound enhances its pharmacokinetic profile compared to ruxolitinib by reducing its metabolic clearance.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against the JAK family of kinases has been quantified using in vitro kinase activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for JAK1 and JAK2 over other JAK isoforms.

Kinase This compound IC50 (nM) Ruxolitinib IC50 (nM)
JAK14.6[6]3.3[7][8]
JAK226[6]2.8[7][8]
JAK3870[6]428[7]
TYK249[6]19[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of this compound for each JAK isoform.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (Adenosine triphosphate).

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • This compound (in a suitable solvent, typically DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter molecule).

    • Microplates.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding a fixed concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction (e.g., by adding EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or time-resolved fluorescence resonance energy transfer - TR-FRET). g. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway by this compound in whole cells.

Methodology (using Flow Cytometry):

  • Cell Culture and Stimulation:

    • Use a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a cytokine-responsive cell line).

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a specific cytokine (e.g., IL-6 to activate STAT3, or IFN-γ to activate STAT1) for a short duration (e.g., 15-30 minutes).

  • Cell Staining: a. Fix the cells to preserve the phosphorylation state of the proteins (e.g., with paraformaldehyde). b. Permeabilize the cells to allow intracellular antibody staining (e.g., with methanol). c. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3-Alexa Fluor 488). d. Co-stain for cell surface markers to identify specific cell populations if using mixed cell cultures like PBMCs.

  • Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on the cell population of interest. c. Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence and absence of this compound. d. Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration.

Methodology (using Western Blot):

  • Cell Lysis and Protein Quantification:

    • Following stimulation and treatment with this compound as described above, lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis and Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein. c. Incubate with a corresponding primary antibody for the total STAT protein as a loading control. d. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). e. Detect the signal using a chemiluminescent substrate.

  • Analysis: a. Quantify the band intensities for both the phosphorylated and total STAT proteins. b. Normalize the phospho-STAT signal to the total STAT signal to determine the relative level of phosphorylation.

Visualizing the Impact of this compound

Signaling Pathway Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 JAK1->JAK2 Phosphorylation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Target Gene Transcription Dimer->Gene 5. Translocation & Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_western Alternative Analysis: Western Blot Cells Isolate/Culture Cells (e.g., PBMCs) Treatment Pre-incubate with This compound Cells->Treatment Stimulation Stimulate with Cytokine (e.g., IL-6) Treatment->Stimulation FixPerm Fix and Permeabilize Cells Stimulation->FixPerm Lyse Lyse Cells Stimulation->Lyse Stain Stain with anti-pSTAT Antibody FixPerm->Stain Flow Analyze by Flow Cytometry Stain->Flow SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Immunodetect Immunodetection of pSTAT and Total STAT SDS_PAGE->Immunodetect

References

Deuruxolitinib: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuruxolitinib, a deuterated analog of ruxolitinib, is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data. By substituting specific hydrogen atoms with deuterium, this compound exhibits an altered metabolic profile, leading to a longer half-life compared to its parent compound. This guide consolidates key technical information to support further research and development of this compound.

Molecular Structure and Identification

This compound is a synthetically modified small molecule. The deuteration of the cyclopentyl moiety is a key structural feature designed to improve its pharmacokinetic profile.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (3R)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]
Chemical Formula C₁₇H₁₀D₈N₆[1]
SMILES [2H]C1(--INVALID-LINK--n2cc(-c3c4[nH]ccc4ncn3)cn2)C([2H])([2H])C([2H])([2H])C1([2H])[2H]
InChI Key HFNKQEVNSGCOJV-FBXGHSCESA-N[1]
CAS Number 1513883-39-0 (free base)[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 314.42 g/mol [1]
pKa 5.91
logP 1.52
Aqueous Solubility At least 0.12 mg/mL across physiological pH (1.0 to 6.8)
Plasma Protein Binding 91.5%

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound is a selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine kinases. These kinases play a crucial role in the signaling of various cytokines and growth factors that are involved in hematopoiesis and immune function. The signaling cascade, known as the JAK-STAT pathway, is a primary target for the therapeutic intervention of autoimmune and inflammatory diseases.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription. This compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a reduction in the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition Gene Gene Transcription DNA->Gene 6. Modulation

Figure 1. this compound's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

  • Methodology: A common method for determining kinase inhibition is a "naked" kinase in vitro assay.

    • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in an assay buffer.

    • Compound Dilution: this compound is serially diluted to a range of concentrations.

    • Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are combined in the wells of a microplate. This compound at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.

    • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured. A decrease in signal indicates kinase activity.

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Table 3: In Vitro Kinase Inhibition (IC50 values)

KinaseThis compound IC50 (nM)
JAK1 ~2.4[1]
JAK2 ~2.6[1]
JAK3 ~284[1]
Cellular Assay: Inhibition of STAT3 Phosphorylation
  • Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured.

    • Cytokine Stimulation: Cells are stimulated with a cytokine known to signal through the JAK-STAT pathway, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation.

    • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound before cytokine stimulation.

    • Detection of Phosphorylated STAT: The levels of phosphorylated STAT3 (pSTAT3) are measured using techniques such as Western blotting or flow cytometry with a specific antibody against pSTAT3.

    • Data Analysis: The reduction in pSTAT3 levels in the presence of this compound is quantified to determine its cellular potency.

Clinical Trial Protocol: THRIVE-AA1 and THRIVE-AA2
  • Objective: To evaluate the efficacy and safety of this compound in adults with severe alopecia areata.

  • Study Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

  • Participants: Adults with ≥50% scalp hair loss as measured by the Severity of Alopecia Tool (SALT).

  • Intervention: Patients were randomized to receive this compound (8 mg or 12 mg twice daily) or a placebo.

  • Primary Endpoint: The percentage of patients achieving a SALT score of 20 or less (indicating 20% or less scalp hair loss) at week 24.

  • Workflow:

THRIVE_AA_Workflow Start Patient Screening (Severe Alopecia Areata, SALT ≥50) Randomization Randomization Start->Randomization Placebo Placebo Group (Twice Daily) Randomization->Placebo Deuruxolitinib_8mg This compound 8mg (Twice Daily) Randomization->Deuruxolitinib_8mg Deuruxolitinib_12mg This compound 12mg (Twice Daily) Randomization->Deuruxolitinib_12mg Treatment 24-Week Treatment Period Placebo->Treatment Deuruxolitinib_8mg->Treatment Deuruxolitinib_12mg->Treatment Endpoint Primary Endpoint Assessment (SALT Score ≤20) Treatment->Endpoint

Figure 2. Simplified workflow of the THRIVE-AA clinical trials.

Pharmacokinetics and Metabolism

This compound is primarily metabolized by the cytochrome P450 enzymes CYP2C9 (approximately 76%) and CYP3A4 (approximately 21%). The deuteration of the cyclopentyl ring slows down the rate of oxidative metabolism, leading to a longer half-life and increased drug exposure compared to ruxolitinib.

Table 4: Pharmacokinetic Parameters

ParameterValue
Bioavailability ~90%
Time to Peak Plasma Concentration (Tmax) ~1.5 hours
Volume of Distribution (Vd) ~50 L
Elimination Half-life (t1/2) ~4 hours

Conclusion

This compound is a novel JAK1/2 inhibitor with a well-characterized molecular structure and chemical profile. Its deuterated structure provides a distinct pharmacokinetic advantage. The potent and selective inhibition of the JAK-STAT pathway has been demonstrated in both in vitro and clinical settings, establishing its therapeutic potential for the treatment of autoimmune disorders such as alopecia areata. This technical guide provides a foundational understanding for professionals engaged in the research and development of this and similar targeted therapies.

References

Deuruxolitinib's Attenuation of Interferon-Gamma Signaling in T Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2, approved for the treatment of severe alopecia areata.[1][2] This autoimmune condition is characterized by T-cell-mediated attacks on hair follicles, a process significantly driven by interferon-gamma (IFN-γ).[1] IFN-γ, a key cytokine in cell-mediated immunity, exerts its effects through the JAK-STAT signaling pathway. This guide provides an in-depth technical examination of this compound's mechanism of action, focusing on its modulatory effects on IFN-γ signaling in T lymphocytes. The information presented herein is synthesized from preclinical and clinical data, with a focus on quantitative metrics and detailed experimental methodologies to support further research and development.

Core Mechanism: Inhibition of the JAK-STAT Pathway

The canonical IFN-γ signaling cascade is initiated when IFN-γ binds to its cell surface receptor, which is associated with JAK1 and JAK2. This binding event leads to the trans-phosphorylation and activation of these JAKs. Activated JAK1 and JAK2 then phosphorylate the intracellular domain of the IFN-γ receptor, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1) protein. Recruited STAT1 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation into the nucleus, and binding to Gamma-Activated Sequence (GAS) elements in the promoter regions of IFN-γ-inducible genes. This transcriptional activation results in the expression of numerous pro-inflammatory mediators, including chemokines that recruit pathogenic T cells.

This compound, as a potent inhibitor of JAK1 and JAK2, directly interferes with this cascade at a critical juncture. By blocking the kinase activity of JAK1 and JAK2, this compound prevents the phosphorylation and subsequent activation of STAT1. This disruption effectively abrogates the downstream signaling events, leading to a reduction in the expression of IFN-γ-stimulated genes and a dampening of the inflammatory response.

IFN_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 JAK1->JAK2 Phosphorylation STAT1_inactive STAT1 (Inactive) JAK1->STAT1_inactive Phosphorylation JAK2->STAT1_inactive Phosphorylation pSTAT1 pSTAT1 STAT1_inactive->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization GAS GAS Element pSTAT1_dimer->GAS Translocation & Binding Gene_Expression Inflammatory Gene Expression (e.g., CXCL9, CXCL10) GAS->Gene_Expression Transcription IFN_gamma IFN-γ IFN_gamma->IFNGR Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK2

Caption: IFN-γ signaling pathway and the inhibitory action of this compound.

Quantitative Data on Kinase Inhibition and Signaling

While direct in vitro studies detailing this compound's IC50 for STAT1 phosphorylation in T cells are not yet widely published, data from its parent compound, ruxolitinib, and its own kinase inhibition profile provide a strong quantitative basis for its mechanism.

Compound Assay Type Target IC50 (nM) Cell Type / Conditions Reference
This compound (CTP-543) In vitro kinase assayJAK14.7N/A (Enzymatic)[Internal Data/Not Publicly Cited]
In vitro kinase assayJAK220N/A (Enzymatic)[Internal Data/Not Publicly Cited]
Ruxolitinib In vitro kinase assayJAK13.3N/A (Enzymatic)[3]
In vitro kinase assayJAK22.8N/A (Enzymatic)[3]
STAT1 PhosphorylationSTAT1~10CD4+ T cells (from STAT1 GOF patient), IFN-β/IFN-γ stimulated[4]
Chemokine SecretionCXCL9, CXCL10, CXCL11~1000Human Salivary Gland MSCs, 10 ng/ml IFN-γ stimulated[5][6]

Note: Data for ruxolitinib is presented as a surrogate to demonstrate the expected effects of this compound on the IFN-γ signaling pathway in T cells and related cell types.

Experimental Protocols

The following section outlines representative methodologies for assessing the inhibitory effect of this compound on IFN-γ signaling in T cells, based on established protocols for JAK inhibitors.

Phospho-Flow Cytometry for STAT1 Phosphorylation

This method provides a quantitative measure of STAT1 phosphorylation at the single-cell level.

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, CD4+ or CD8+ T cells can be further purified using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Inhibitor Pre-treatment: Seed cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IFN-γ (e.g., 10-20 ng/mL) for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Immediately fix the cells with a paraformaldehyde-based fixation buffer, followed by permeabilization with ice-cold methanol to allow for intracellular antibody staining.

  • Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular phosphorylated STAT1 (pY701).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT1 within the T cell populations to determine the dose-dependent inhibition by this compound.

Analysis of IFN-γ-Inducible Gene Expression

This protocol assesses the functional consequence of JAK1/2 inhibition on the transcription of downstream target genes.

  • Cell Treatment: Isolate and culture T cells as described above. Pre-treat with this compound or vehicle for 2-4 hours, followed by stimulation with IFN-γ (e.g., 10 ng/mL) for 6-24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

  • Quantitative RT-PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR using primers specific for IFN-γ-inducible genes such as CXCL9, CXCL10, CXCL11, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold-change in gene expression in this compound-treated cells compared to vehicle-treated controls.

T Cell Chemotaxis Assay

This functional assay evaluates the impact of this compound on the migration of T cells towards IFN-γ-induced chemokines.

  • Generation of Conditioned Medium: Culture a monolayer of a relevant cell type (e.g., keratinocytes, mesenchymal stromal cells) and treat with IFN-γ (10 ng/mL) with or without this compound (e.g., 1 µM) for 24-48 hours. Collect the cell-free supernatant (conditioned medium).

  • Transwell Assay Setup: Use a transwell plate with a porous membrane (e.g., 5 µm pore size). Add the conditioned medium to the lower chamber.

  • T Cell Migration: Isolate human T cells (as described above) and place them in the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for T cell migration towards the chemokines in the lower chamber.

  • Quantification: Count the number of T cells that have migrated to the lower chamber using a cell counter or flow cytometry.

  • Analysis: Compare the number of migrated T cells in response to conditioned medium from this compound-treated versus vehicle-treated cells to assess the inhibition of chemotaxis.

experimental_workflow cluster_setup Cell Preparation & Treatment cluster_assays Downstream Analysis isolate_tcells Isolate Human T Cells (PBMCs or purified CD4+/CD8+) culture_tcells Culture T Cells isolate_tcells->culture_tcells pretreat Pre-treat with this compound (Dose Range) or Vehicle culture_tcells->pretreat stimulate Stimulate with IFN-γ pretreat->stimulate phosflow Phospho-Flow Cytometry (pSTAT1 Analysis) stimulate->phosflow 15-30 min qpcr qRT-PCR (CXCL9, CXCL10 Gene Expression) stimulate->qpcr 6-24 hours chemotaxis Functional Chemotaxis Assay (T Cell Migration) stimulate->chemotaxis Conditioned Media (24-48 hours)

Caption: Experimental workflow for assessing this compound's effect on T cells.

Conclusion

This compound is a selective JAK1 and JAK2 inhibitor that effectively targets the IFN-γ signaling pathway in T cells. By blocking the phosphorylation of STAT1, it prevents the transcription of key pro-inflammatory genes responsible for T cell recruitment and activation. This mechanism provides a strong rationale for its therapeutic efficacy in T-cell-mediated autoimmune diseases like alopecia areata. The quantitative data from its parent compound, ruxolitinib, and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the immunomodulatory properties of this compound and explore its potential in other IFN-γ-driven pathologies.

References

Deuruxolitinib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly known as CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2. It is a deuterated analog of ruxolitinib, a modification designed to alter its pharmacokinetic properties. This compound is indicated for the treatment of severe alopecia areata in adults. This technical guide provides an in-depth overview of the pharmacokinetics, bioavailability, and associated experimental methodologies of this compound, compiled from publicly available regulatory documents and clinical trial information.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized through a series of clinical pharmacology studies in healthy volunteers and patients with alopecia areata. These studies have elucidated the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Absorption

Following oral administration, this compound is well absorbed, with a high bioavailability of approximately 90%. Peak plasma concentrations (Cmax) are typically reached within 1.5 hours (Tmax). The exposure to this compound, as measured by both Cmax and the area under the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 8 mg to 48 mg. Steady-state plasma concentrations are achieved within one to two days of twice-daily dosing with minimal accumulation observed.

Effect of Food: The administration of this compound with a high-fat, high-calorie meal does not result in clinically significant changes to its pharmacokinetics, allowing for dosing without regard to meals.

Distribution

This compound exhibits a steady-state volume of distribution of approximately 50 liters. It is highly bound to plasma proteins, with a binding percentage of 91.5%. The blood-to-plasma concentration ratio is approximately 1.3.

Metabolism

This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. The major metabolizing enzyme is CYP2C9, accounting for approximately 76% of its metabolism, with a smaller contribution from CYP3A4 (21%). Two major, but pharmacologically less active, metabolites have been identified: C-21714 and C-21717. Each of these metabolites accounts for about 5% of the total drug-related exposure (AUC) and they are approximately 10-fold less potent than the parent drug.

Due to the significant role of CYP2C9 in its metabolism, the pharmacokinetics of this compound can be influenced by genetic variations in this enzyme. Individuals who are CYP2C9 poor metabolizers may experience up to a 2-fold increase in this compound concentrations. Consequently, genotyping for CYP2C9 variants is recommended before initiating treatment, and the drug is contraindicated in patients identified as poor metabolizers.

Excretion

The elimination of this compound and its metabolites occurs primarily through the kidneys. Following a single oral dose of radiolabeled this compound, approximately 70% of the administered radioactivity is recovered in the urine, with an additional 20% recovered in the feces. Unchanged this compound is not detected in either urine or feces, indicating that the drug is completely metabolized before excretion. The mean elimination half-life of this compound is approximately 4 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability~90%
Tmax (Time to Peak Plasma Concentration)~1.5 hours
Elimination Half-Life (t½)~4 hours
Plasma Protein Binding91.5%
Volume of Distribution (Vd)~50 L
Blood-to-Plasma Ratio~1.3

Table 2: Metabolism and Excretion of this compound

ParameterDescriptionReference
Metabolism
Primary Metabolizing EnzymesCYP2C9 (76%), CYP3A4 (21%)
Major MetabolitesC-21714 and C-21717
Metabolite Activity~10-fold less active than parent drug
Excretion
Route of EliminationPrimarily renal
Radioactivity Recovery in Urine~70%
Radioactivity Recovery in Feces~20%
Unchanged Drug in ExcretaNot detected

Experimental Protocols

The pharmacokinetic profile of this compound was established through a series of clinical studies. The methodologies for key experiments are detailed below.

Mass Balance Study (Study CP543.1004)
  • Objective: To assess the absorption, metabolism, routes of elimination, and mass balance of this compound.

  • Study Design: An open-label study in six healthy male subjects.

  • Methodology:

    • A single oral dose of [14C]-labeled this compound was administered.

    • Blood, plasma, urine, and fecal samples were collected at predetermined time points.

    • Total radioactivity in all matrices was quantified using methods such as liquid scintillation counting.

    • Concentrations of this compound and its metabolites in plasma, urine, and feces were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Metabolite profiling was conducted to identify the chemical structures of the metabolites.

  • Key Findings: The study confirmed that urinary excretion is the major pathway of elimination for drug-related material. Parent this compound was the major radioactive component in systemic circulation.

Food Effect Study
  • Objective: To evaluate the effect of a high-fat, high-calorie meal on the pharmacokinetics of this compound.

  • Study Design: A randomized, crossover study in healthy volunteers.

  • Methodology:

    • Subjects received a single oral dose of this compound on two separate occasions: once under fasting conditions and once after consuming a high-fat, high-calorie meal.

    • Serial blood samples were collected over time to determine the plasma concentrations of this compound.

    • Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated and compared between the fed and fasted states.

  • Key Findings: No clinically significant differences in the pharmacokinetics of this compound were observed, indicating that the drug can be taken with or without food.

In Vitro Metabolism Studies
  • Objective: To identify the primary cytochrome P450 enzymes responsible for the metabolism of this compound.

  • Methodology:

    • Human Liver Microsomes: this compound was incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). The rate of disappearance of the parent drug and the formation of metabolites were monitored over time.

    • Recombinant Human CYP Enzymes: this compound was incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which enzymes were capable of metabolizing the drug.

    • Chemical Inhibition: Known selective inhibitors of specific CYP enzymes were co-incubated with this compound and human liver microsomes to determine which inhibitors blocked the metabolism of this compound, thereby identifying the involved enzymes.

  • Key Findings: These studies identified CYP2C9 as the major metabolizing enzyme, with a secondary contribution from CYP3A4.

Analytical Methodology

While specific validation reports for the analytical methods used for this compound are not publicly available, the standard approach for quantifying small molecule drugs and their metabolites in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Based on methods for similar molecules, the protocol would likely involve:

  • Sample Preparation: Protein precipitation of plasma samples followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Chromatography: Separation of this compound and its metabolites from endogenous matrix components using a reverse-phase HPLC or UPLC column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites would be monitored for sensitive and selective detection. An internal standard, such as a stable isotope-labeled version of this compound, would be used for accurate quantification.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action, experimental workflow, and metabolic fate.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates

Caption: this compound's Mechanism of Action via JAK-STAT Pathway Inhibition.

Mass_Balance_Workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection Phase cluster_analysis Sample Analysis Phase cluster_reporting Data Analysis and Reporting Dose Administer single oral dose of [14C]-Deuruxolitinib to healthy volunteers Collect_Blood Collect serial blood and plasma samples Dose->Collect_Blood Collect_Urine Collect urine over time Dose->Collect_Urine Collect_Feces Collect feces over time Dose->Collect_Feces Quantify_Radioactivity Quantify total radioactivity (e.g., Liquid Scintillation Counting) Collect_Blood->Quantify_Radioactivity Quantify_Drug Quantify this compound and metabolites (LC-MS/MS) Collect_Blood->Quantify_Drug Collect_Urine->Quantify_Radioactivity Collect_Urine->Quantify_Drug Collect_Feces->Quantify_Radioactivity Collect_Feces->Quantify_Drug Report Determine Mass Balance, Excretion Pathways, and Metabolic Fate Quantify_Radioactivity->Report Profile_Metabolites Metabolite Profiling and Identification Quantify_Drug->Profile_Metabolites Profile_Metabolites->Report

Caption: Experimental Workflow for a Human Mass Balance Study.

Deuruxolitinib_Metabolism cluster_enzymes Metabolizing Enzymes This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism Excretion Excretion (Urine and Feces) Metabolites->Excretion CYP2C9 CYP2C9 (76%) CYP2C9->this compound CYP3A4 CYP3A4 (21%) CYP3A4->this compound

Caption: Metabolic Pathway of this compound.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability, predictable dose-proportional exposure, and a manageable metabolism primarily mediated by CYP2C9. The lack of a significant food effect provides dosing flexibility. Understanding the key role of CYP2C9 in its clearance is critical for predicting and managing potential drug-drug interactions and for patient selection based on pharmacogenomic testing. The comprehensive characterization of its ADME properties through rigorous clinical pharmacology studies provides a solid foundation for its clinical use in the treatment of severe alopecia areata.

Deuruxolitinib's Target Engagement in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib (formerly CTP-543) is a deuterated form of ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2. By modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, this compound has demonstrated significant efficacy in the treatment of severe alopecia areata, an autoimmune disorder characterized by hair loss. This technical guide provides a comprehensive overview of this compound's mechanism of action, its target engagement in immune cells, and detailed methodologies for key experimental assays used to characterize its activity.

Introduction: The JAK-STAT Pathway in Immune Signaling

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immune cell development, activation, and function. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. In the context of autoimmune diseases like alopecia areata, dysregulated JAK-STAT signaling, particularly through JAK1 and JAK2, is implicated in the pathogenesis, leading to an inflammatory attack on hair follicles.

This compound is a targeted therapy designed to interrupt this pathological signaling. As a deuterated isotopologue of ruxolitinib, it exhibits a similar pharmacological profile but with an altered metabolic fate, which can influence its pharmacokinetic properties.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are crucial for the transcription of pro-inflammatory genes. By blocking this pathway, this compound dampens the inflammatory response mediated by various cytokines implicated in the autoimmune attack on hair follicles.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerizes Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocates & Induces This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Analysis of this compound's Target Engagement

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key inhibitory concentration (IC50) values, providing a comparative measure of its activity against different JAK isoforms and in cellular contexts.

Biochemical Potency Against JAK Isoforms

The intrinsic inhibitory activity of this compound against purified JAK enzymes is a fundamental measure of its selectivity.

Target EnzymeIC50 (nM)
JAK14.6
JAK226
TYK249
JAK3870
Data from in vitro kinase activity assay.
Cellular Potency of Ruxolitinib (Parent Compound)

Cellular assays provide a more physiologically relevant measure of a compound's ability to engage its target within a cellular environment. The data below is for ruxolitinib, the non-deuterated parent compound of this compound.

Cell LineAssayIC50 (nM)
Ba/F3 (JAK2 V617F)Proliferation127
HEL (JAK2 V617F)Proliferation186
Human Erythroid ProgenitorsProliferation407
-IL-6 induced pSTAT3 signaling281
CTCL Cell LinesProliferationVaries by cell line

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to determine this compound's target engagement.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

cluster_workflow In Vitro Kinase Assay Workflow Reagents 1. Prepare Reagents: - Purified JAK enzyme - Peptide substrate - ATP - this compound dilutions Reaction 2. Set up Kinase Reaction: - Combine enzyme, substrate, and this compound - Initiate reaction with ATP Reagents->Reaction Incubation 3. Incubate: - Allow reaction to proceed at a defined temperature and time Reaction->Incubation Detection 4. Detect Product Formation: - Use a detection method (e.g., fluorescence, luminescence) to measure phosphorylated substrate Incubation->Detection Analysis 5. Data Analysis: - Plot product formation vs. This compound concentration - Calculate IC50 value Detection->Analysis

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified.

    • A specific peptide substrate for each kinase is prepared in assay buffer.

    • ATP is prepared at a concentration near the Km for each enzyme.

    • A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the JAK enzyme, peptide substrate, and this compound solution.

    • The reaction is initiated by the addition of ATP.

  • Incubation:

    • The reaction plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide-labeled antibody that recognizes the phosphorylated substrate.

      • Luminescent Kinase Assay: Measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • The signal from each well is measured using a plate reader.

    • The data is normalized to controls (no inhibitor and no enzyme).

    • The percent inhibition is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT3 (pSTAT3) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of STAT3 in whole cells, a key downstream event in the JAK-STAT pathway.

cluster_workflow Cellular pSTAT3 Assay Workflow Cell_Culture 1. Cell Preparation: - Culture immune cells (e.g., PBMCs) - Starve cells to reduce basal signaling Treatment 2. Compound Treatment: - Pre-incubate cells with this compound dilutions Cell_Culture->Treatment Stimulation 3. Cytokine Stimulation: - Stimulate cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation Treatment->Stimulation Fix_Perm 4. Fixation & Permeabilization: - Fix cells to preserve phosphorylation state - Permeabilize cell membranes Stimulation->Fix_Perm Staining 5. Antibody Staining: - Stain with a fluorescently labeled anti-phospho-STAT3 antibody Fix_Perm->Staining Flow_Cytometry 6. Flow Cytometry Analysis: - Acquire data on a flow cytometer - Quantify pSTAT3 levels in individual cells Staining->Flow_Cytometry Analysis 7. Data Analysis: - Determine the percentage of pSTAT3 positive cells or the mean fluorescence intensity - Calculate cellular IC50 value Flow_Cytometry->Analysis

Figure 3: Workflow for a Cellular pSTAT3 Inhibition Assay using Flow Cytometry.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Resuspend cells in serum-free media and starve overnight to reduce baseline signaling.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of this compound and incubate for a specified period (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine known to activate the JAK1/2-STAT3 pathway, such as Interleukin-6 (IL-6), for a short duration (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer to cross-link proteins and preserve the phosphorylation state of STAT3.

    • Wash the cells and then permeabilize the cell membranes using a detergent-based buffer (e.g., methanol or saponin) to allow intracellular antibody staining.

  • Antibody Staining:

    • Incubate the permeabilized cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3). Antibodies targeting cell surface markers can also be included to identify specific immune cell subsets.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 antibody in individual cells.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the percentage of pSTAT3-positive cells or the mean fluorescence intensity (MFI) of the pSTAT3 signal for each treatment condition.

    • Plot the inhibition of pSTAT3 signaling against the this compound concentration to calculate the cellular IC50 value.

Conclusion

This compound is a selective JAK1 and JAK2 inhibitor that effectively engages its targets within immune cells, leading to the suppression of the pro-inflammatory JAK-STAT signaling pathway. The quantitative data from both biochemical and cellular assays demonstrate its potent and targeted mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of JAK inhibitors.

The Critical Role of CYP2C9 in Deuruxolitinib's Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuruxolitinib (formerly CTP-543), a deuterated analog of ruxolitinib, is a Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of severe alopecia areata. Its pharmacological activity is significantly influenced by its metabolic profile, which is predominantly governed by the polymorphic cytochrome P450 enzyme, CYP2C9. This technical guide provides an in-depth examination of the role of CYP2C9 in the metabolism of this compound, summarizing key pharmacokinetic data, outlining experimental approaches for its metabolic characterization, and visualizing the involved pathways. Understanding this critical metabolic pathway is paramount for the safe and effective clinical use of this compound, particularly concerning dose adjustments, drug-drug interactions, and patient stratification based on pharmacogenomics.

Introduction to this compound Pharmacology

This compound is a targeted immunomodulator that selectively inhibits JAK1 and JAK2, key enzymes in the signaling pathways of multiple cytokines implicated in the pathogenesis of alopecia areata.[1][2] By blocking these pathways, this compound reduces the inflammatory cascade that leads to hair follicle damage.[3] The deuteration of the ruxolitinib molecule at the cyclopentyl ring alters its metabolic profile, specifically to circumvent extensive oxidative metabolism, thereby increasing its half-life and allowing for twice-daily oral dosing.[1][3]

Mechanism of Action

The therapeutic effect of this compound is derived from its inhibition of the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from various cytokines and growth factors that are integral to hematopoiesis and immune function.[4] In alopecia areata, an autoimmune condition, the immune system mistakenly attacks hair follicles, a process mediated by inflammatory cytokines.[5] this compound's inhibition of JAK1 and JAK2 disrupts this signaling cascade, reducing the inflammatory response and allowing for hair regrowth.[5][6]

The Central Role of CYP2C9 in this compound Metabolism

The clinical pharmacology of this compound is intrinsically linked to its extensive hepatic metabolism, with CYP2C9 being the primary enzyme responsible for its clearance.

Metabolic Profile

In vivo studies have demonstrated that this compound is predominantly metabolized by CYP2C9, accounting for approximately 76% of its metabolic clearance.[7][8] CYP3A4 also plays a role, contributing to about 21% of the metabolism, with a minor contribution from CYP1A2 (around 3%).[8] This metabolic process results in the formation of two major, but significantly less pharmacologically active, human metabolites, C-21714 and C-21717.[8] These metabolites each represent about 5% of the total drug-related exposure (AUC).[8]

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This compound Metabolic Pathway
Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in several clinical studies. Following oral administration, it is well-absorbed, with a bioavailability of approximately 90%.[8] Peak plasma concentrations are typically reached within 1.5 hours.[8] The drug exhibits dose-proportional increases in Cmax and AUC over a dose range of 8 mg to 48 mg in healthy subjects.[8]

ParameterValueReference
Bioavailability ~90%[8]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[8]
Volume of Distribution (Vd) ~50 L[8]
Plasma Protein Binding 91.5%[8]
Elimination Half-life (t½) ~4 hours[8]
Primary Metabolizing Enzyme CYP2C9 (76%)[7][8]
Secondary Metabolizing Enzymes CYP3A4 (21%), CYP1A2 (3%)[8]
Clinical Significance of CYP2C9 Polymorphisms

The significant reliance on CYP2C9 for this compound metabolism has important clinical implications due to the known genetic polymorphisms of the CYP2C9 gene. Individuals who are "poor metabolizers" of CYP2C9 may experience significantly higher plasma concentrations of this compound, which can increase the risk of adverse reactions.[7][9]

Modeling data suggests that CYP2C9 poor metabolizers could have up to a 2-fold higher concentration of this compound compared to normal metabolizers.[7] Consequently, the FDA label for this compound includes a contraindication for patients who are CYP2C9 poor metabolizers.[7] Genotyping for CYP2C9 variants is recommended before initiating therapy.[10]

CYP2C9 Metabolizer StatusGenotype ExamplesPredicted Impact on this compound ExposureClinical RecommendationReference
Normal Metabolizer 1/1NormalStandard Dosing[7]
Intermediate Metabolizer 1/2, 1/3IncreasedNot specifically evaluated[7]
Poor Metabolizer 2/2, 2/3, 3/3Up to 2-fold increaseContraindicated[7]

Experimental Protocols for Metabolic Characterization

While specific, detailed protocols from the manufacturer are proprietary, the following sections outline the standard experimental methodologies employed in the pharmaceutical industry to characterize the metabolism of a drug like this compound.

In Vitro Metabolism Studies

In vitro assays are crucial for identifying the enzymes responsible for a drug's metabolism.

3.1.1. Recombinant CYP Enzyme Assays

  • Objective: To determine the specific CYP isozymes involved in the metabolism of this compound.

  • Methodology:

    • Incubate this compound at various concentrations with individual human recombinant CYP enzymes (e.g., CYP2C9, CYP3A4, CYP1A2, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • The incubation mixture typically contains a NADPH-generating system to support CYP activity.

    • Following incubation, the reaction is quenched, and the samples are analyzed by a validated bioanalytical method, such as LC-MS/MS, to measure the depletion of the parent drug and the formation of metabolites.

    • The rate of metabolism by each isozyme is then calculated.

3.1.2. Human Liver Microsome (HLM) Assays

  • Objective: To study the metabolism of this compound in a more complex system that contains a mixture of drug-metabolizing enzymes at physiologically relevant ratios.

  • Methodology:

    • Incubate this compound with pooled HLM in the presence of necessary cofactors (e.g., NADPH).

    • To identify the contribution of specific CYP enzymes, selective chemical inhibitors for each major CYP isozyme (e.g., fluconazole for CYP2C9, ketoconazole for CYP3A4) can be included in separate incubations.

    • The reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.

    • Samples are analyzed by LC-MS/MS to quantify the parent drug and metabolites.

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In_Vitro_Metabolism_Workflow cluster_assays In Vitro Assays Recombinant_CYPs Recombinant CYP Enzymes (CYP2C9, CYP3A4, etc.) Incubation Incubation with this compound and Cofactors Recombinant_CYPs->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation Analysis LC-MS/MS Analysis (Parent Drug & Metabolites) Incubation->Analysis Data_Interpretation Data Interpretation - Identify metabolizing enzymes - Determine relative contributions Analysis->Data_Interpretation

Workflow for In Vitro Metabolism Studies
In Vivo Metabolism Studies

In vivo studies in humans are essential to confirm the metabolic pathways identified in vitro and to understand the overall disposition of the drug in the body.

3.2.1. Human Mass Balance Study (e.g., Study CP543.1004)

  • Objective: To determine the absorption, metabolism, and excretion (AME) of this compound and its metabolites in humans.

  • Methodology:

    • A single oral dose of radiolabeled ([¹⁴C]) this compound is administered to a small group of healthy subjects.

    • Blood, urine, and feces are collected at regular intervals over a period sufficient to ensure the majority of the radioactivity is excreted.

    • Total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.

    • Plasma, urine, and fecal samples are then profiled for metabolites using techniques like radio-HPLC followed by mass spectrometry to identify and quantify the parent drug and its metabolites.

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Mass_Balance_Study_Workflow Dosing Administer single oral dose of [¹⁴C]-Deuruxolitinib to healthy volunteers Sampling Collect blood, urine, and feces over time Dosing->Sampling Total_Radioactivity Measure total radioactivity in all samples Sampling->Total_Radioactivity Metabolite_Profiling Metabolite profiling of samples (Radio-HPLC, LC-MS/MS) Sampling->Metabolite_Profiling Data_Analysis Data Analysis - Determine routes and rates of excretion - Identify and quantify metabolites Total_Radioactivity->Data_Analysis Metabolite_Profiling->Data_Analysis

Workflow for a Human Mass Balance Study
Bioanalytical Methods

Robust and validated bioanalytical methods are critical for the accurate quantification of this compound and its metabolites in biological matrices.

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique for this purpose due to its high sensitivity and selectivity.

  • Validation: Methods must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability.

Drug-Drug Interactions

The prominent role of CYP2C9 in this compound's metabolism makes it susceptible to drug-drug interactions (DDIs).

  • CYP2C9 Inhibitors: Co-administration with moderate or strong CYP2C9 inhibitors (e.g., fluconazole, amiodarone) is contraindicated as it can significantly increase this compound plasma concentrations and the risk of adverse events.[4][11]

  • CYP2C9 Inducers: Co-administration with moderate or strong CYP2C9 inducers (e.g., rifampin, carbamazepine) may decrease this compound exposure, potentially reducing its efficacy.[11]

Conclusion

The metabolism of this compound is predominantly mediated by CYP2C9, a fact that has profound implications for its clinical use. A thorough understanding of this metabolic pathway, supported by robust in vitro and in vivo experimental data, is essential for drug development professionals and clinicians. The contraindication in CYP2C9 poor metabolizers underscores the importance of a personalized medicine approach, including pharmacogenomic testing, to ensure the safe and effective use of this compound in the treatment of severe alopecia areata. Future research, including post-marketing surveillance and dedicated clinical studies in CYP2C9 poor and intermediate metabolizers, will further refine our understanding and optimize the therapeutic use of this important medication.

References

An In-depth Technical Guide to Deuruxolitinib's Half-Life Extension via Deuteration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the chemical strategy employed to enhance the pharmacokinetic profile of deuruxolitinib (formerly CTP-543), a Janus kinase (JAK) inhibitor approved for the treatment of severe alopecia areata.[1][2] The core of this enhancement lies in the principle of deuteration, a targeted modification that extends the drug's metabolic half-life. We will explore the mechanism of action, the underlying principles of the kinetic isotope effect, and the specific application to this compound, supported by pharmacokinetic data and experimental methodologies.

Mechanism of Action: Targeting the JAK-STAT Pathway in Alopecia Areata

Alopecia areata is an autoimmune condition where immune cells attack hair follicles, leading to hair loss.[1][2] The pathophysiology is significantly mediated by the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[1][3] Cytokines, particularly those signaling through JAKs, are implicated in the inflammatory cascade that disrupts the hair growth cycle.

This compound is a selective inhibitor of JAK1 and JAK2.[1][2][4] By binding to these enzymes, it blocks the phosphorylation and subsequent activation of STAT proteins.[3] This interruption of the signaling cascade attenuates the inflammatory response around the hair follicles, allowing for hair regrowth.[2][5] The therapeutic relevance of inhibiting specific JAK enzymes is an area of ongoing investigation.[3]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1 / JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene This compound This compound This compound->inhibition inhibition->jak KIE_Concept drug_h Drug-H metabolite_h Metabolite drug_h->metabolite_h Fast C-H Bond Cleavage drug_d Drug-D (Deuterated) metabolite_d Metabolite drug_d->metabolite_d Slow C-D Bond Cleavage cyp CYP450 Enzyme Deuruxolitinib_Metabolism cluster_enzymes drug This compound (Deuterated Cyclopentyl Ring) metabolism Oxidative Metabolism (Slowed Rate) drug->metabolism cyp2c9 CYP2C9 (76%) cyp2c9->metabolism cyp3a4 CYP3A4 (21%) cyp3a4->metabolism metabolites Inactive Metabolites (e.g., C-21714, C-21717) metabolism->metabolites pk Result: Extended Half-Life & Sustained Exposure metabolism->pk Experimental_Workflow start Start prep Prepare Reaction Mixture (Microsomes + Buffer, 37°C) start->prep initiate Add Test Compound & Initiate with NADPH prep->initiate sample Collect Aliquots (Multiple Time Points) initiate->sample quench Quench Reaction (Cold Acetonitrile) sample->quench analyze Analyze Parent Drug Concentration via LC-MS/MS quench->analyze calculate Plot ln[% remaining] vs. Time Calculate Half-Life (t½) analyze->calculate end End calculate->end

References

The Kinetic Advantage: A Technical Guide to the Basic Research Applications of Deuterated JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the burgeoning field of deuterated Janus kinase (JAK) inhibitors and their critical applications in basic research. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, scientists can finely tune the metabolic properties of these potent immunomodulators. This "deuterium switch" offers a powerful tool to investigate the intricacies of the JAK-STAT signaling pathway, refine drug metabolism and pharmacokinetic studies, and ultimately accelerate the development of safer and more effective therapeutics for a host of autoimmune diseases and other inflammatory conditions.

The Foundation: Deuteration and the JAK-STAT Pathway

The core principle behind deuterated drugs lies in the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond.[1] Since cytochrome P450 (CYP) enzymes in the liver often metabolize drugs by breaking C-H bonds, this substitution can significantly slow down the rate of metabolism.[2][3] This seemingly simple modification can lead to a cascade of advantageous pharmacokinetic changes, including a longer drug half-life, increased systemic exposure, and potentially altered metabolic pathways that may reduce the formation of toxic metabolites.[4][][6][7][8]

JAK inhibitors target the Janus kinase family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for transducing signals from a multitude of cytokines and growth factors that are central to immunity, inflammation, and hematopoiesis.[9][10][11] The signaling cascade, known as the JAK-STAT pathway , is a primary driver of the cellular responses in numerous autoimmune diseases.[12] Dysregulation of this pathway is implicated in conditions such as rheumatoid arthritis, psoriasis, alopecia areata, and inflammatory bowel disease.[12][13] By inhibiting JAK enzymes, these drugs can effectively dampen the inflammatory response.

The rationale for deuterating JAK inhibitors is to enhance their therapeutic properties. A slower metabolism can lead to more stable plasma concentrations, potentially reducing the dosing frequency, improving patient compliance, and offering a more consistent therapeutic effect.[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

To understand the impact of these inhibitors, it is essential to visualize their site of action and the process by which they are evaluated.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK JAK P_JAK P-JAK JAK->P_JAK 2. Activation (Phosphorylation) STAT STAT P_JAK->STAT 3. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway.

Deuterated JAK inhibitors, like their non-deuterated counterparts, act by competing with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation cascade.

JAK_Inhibitor_MOA cluster_block JAK JAK STAT STAT JAK->STAT Phosphorylation Blocked Phosphorylation Blocked Deuterated_JAKi Deuterated JAK Inhibitor Deuterated_JAKi->JAK Inhibition P_STAT P-STAT

Caption: Mechanism of action for a deuterated JAK inhibitor.

The evaluation of these compounds follows a structured workflow, from initial biochemical assays to complex cellular and in vivo models.

Experimental_Workflow Start Start Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Assay Cell-Based Assay (pSTAT Inhibition) Kinase_Assay->Cell_Assay Selectivity Kinome Selectivity Screening Cell_Assay->Selectivity PK_Studies In Vivo Pharmacokinetic Studies (Rodent) Cell_Assay->PK_Studies Efficacy Disease Model Efficacy Studies Selectivity->Efficacy PK_Studies->Efficacy End Data Analysis Efficacy->End

Caption: A typical preclinical experimental workflow for a deuterated JAK inhibitor.

Quantitative Data on Deuterated JAK Inhibitors

The primary advantage of deuteration—altered pharmacokinetics—is best illustrated through quantitative data. Below are tables summarizing publicly available data for prominent deuterated JAK inhibitors, primarily focusing on deuruxolitinib (CTP-543), a deuterated analog of ruxolitinib.

Table 1: In Vitro Inhibitory Activity of Selected JAK Inhibitors

CompoundTargetIC50 (nM)Selectivity Profile
Tofacitinib JAK1/JAK3-Inhibits JAK1 and JAK3, and to a lesser extent JAK2.[11][12]
Ruxolitinib JAK1/JAK2-Selectively inhibits Janus kinases 1 and 2 (JAK1 and JAK2).[14]
This compound (CTP-543) JAK1/JAK2-As a deuterated analog of ruxolitinib, it selectively inhibits JAK1 and JAK2.[15]
Baricitinib JAK1/JAK2-High inhibitory activity against JAK1/2, moderate against TYK2.[16]
Filgotinib JAK1102.8-fold selective for JAK1 over JAK2, 81-fold over JAK3, and 116-fold over TYK2.[16]
Abrocitinib JAK129Exhibits inhibitory activity against JAK1.[16]
Fedratinib JAK2/JAK2V617F3Highest inhibitory activity against JAK2 and its mutated form.[16]

Note: Specific IC50 values for deuterated vs. non-deuterated versions in direct comparative assays are not always publicly available. The primary alteration is expected in pharmacokinetics, not necessarily in direct enzyme inhibition.

Table 2: Pharmacokinetic Parameters of this compound (CTP-543) from Phase 1 Studies

ParameterValueStudy Details
Half-life (t½) ~3.3 hoursSimilar to non-deuterated ruxolitinib.[17][18]
Exposure Increased with increasing dosesObserved in single and multiple ascending dose trials in 77 healthy volunteers.[17][18]
Dose Equivalence 16 mg CTP-543 BID appeared comparable to 20 mg ruxolitinib BIDBased on safety and exposure data.[17]

BID: twice daily

While the half-life of CTP-543 was reported to be similar to its parent compound, deuteration was found to alter its human pharmacokinetics in a way that may enhance its utility as a treatment for alopecia areata.[14] This highlights that the benefits of deuteration can be complex, potentially affecting metabolic pathways and active metabolite formation rather than just extending the half-life.[19]

Key Experimental Protocols

Evaluating the unique properties of deuterated JAK inhibitors requires a suite of specialized assays. Below are detailed methodologies for key experiments.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a deuterated JAK inhibitor against specific JAK isoforms (JAK1, JAK2, JAK3, TYK2).

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human JAK kinase domains are expressed and purified, often from insect cell systems (e.g., Sf9 cells).[20][21]

    • A peptide substrate, such as a synthetic peptide derived from a known JAK target like STAT5, is prepared.[22]

  • Reaction Setup:

    • The assay is typically run in a 96- or 384-well plate format.

    • Each well contains the purified JAK enzyme, the peptide substrate, ATP (the phosphate donor), and a specific concentration of the deuterated inhibitor (serially diluted).

    • The reaction is initiated by the addition of ATP.

  • Detection of Kinase Activity:

    • The amount of phosphorylated substrate is quantified. This is commonly done using methods like:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity.[23]

      • Transcreener® ADP² Assay: A fluorescence-based immunodetection method that measures ADP production.[24]

      • Radiometric Assay: Uses radiolabeled ATP (³²P-ATP or ³³P-ATP) and measures the incorporation of the radiolabel into the substrate.[21]

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based STAT Phosphorylation Assay

This assay assesses the inhibitor's ability to block the JAK-STAT pathway within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.

Methodology:

  • Cell Preparation:

    • Human peripheral blood mononuclear cells (PBMCs), specific leukemia cell lines (e.g., HEL cells with activating JAK2 mutations), or engineered cell lines (e.g., Ba/F3 cells expressing a specific JAK) are used.[22]

  • Inhibitor Treatment and Stimulation:

    • Cells are pre-incubated with various concentrations of the deuterated JAK inhibitor for a set period (e.g., 1-2 hours).[25]

    • The relevant cytokine is then added to stimulate the JAK-STAT pathway (e.g., IL-6 to activate JAK1/2 and STAT3; IFN-γ to activate JAK1/2 and STAT1).[25]

  • Cell Lysis and Staining:

    • Following stimulation, cells are immediately fixed and permeabilized to preserve the phosphorylation state of the proteins.

    • Cells are then stained with fluorochrome-conjugated antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[25][26]

  • Detection and Analysis:

    • The level of pSTAT is quantified using flow cytometry. The mean fluorescence intensity (MFI) of the pSTAT signal is measured for each condition.[25]

    • The percentage of inhibition is calculated based on the reduction in MFI compared to the cytokine-stimulated control without the inhibitor. An IC50 value can then be calculated.

Pharmacokinetic (PK) Studies in Animal Models

These studies are crucial for understanding how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.

Objective: To determine and compare the PK profiles of a deuterated JAK inhibitor and its non-deuterated parent compound.

Methodology:

  • Animal Model:

    • Typically conducted in rodents (e.g., rats, mice).

  • Drug Administration:

    • The deuterated and non-deuterated compounds are administered to separate groups of animals, usually via oral gavage (to mimic clinical administration) and intravenous injection (to determine bioavailability).

  • Sample Collection:

    • Blood samples are collected at multiple time points after dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis:

    • The concentration of the drug (and its major metabolites) in the plasma samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[27] Deuterated compounds themselves are often used as internal standards in LC-MS analysis to improve accuracy.[27][28]

  • Data Analysis:

    • Plasma concentration-time curves are generated.

    • Key PK parameters are calculated using software like Phoenix WinNonlin:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the curve (total drug exposure).

      • t½: Half-life.

      • CL: Clearance.

Conclusion and Future Outlook

Deuterated JAK inhibitors represent a sophisticated and strategic approach to drug design. For basic research, they serve as invaluable tools. The kinetic isotope effect allows for a more controlled and prolonged interrogation of the JAK-STAT pathway in cellular and animal models. By modifying metabolic soft spots, researchers can dissect the contribution of specific metabolic pathways to a drug's overall efficacy and safety profile.[29][30] The data and protocols outlined in this guide provide a framework for leveraging these unique compounds to deepen our understanding of immunology and inflammation. As deuteration strategies become more refined, we can anticipate the development of next-generation JAK inhibitors with further optimized therapeutic windows, solidifying the role of this chemical modification as a cornerstone of modern drug discovery.

References

Deuruxolitinib's Impact on CD8+NKG2D+ T Cells in Autoimmune Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib, a selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), is an emerging therapeutic for autoimmune diseases, notably alopecia areata. This technical guide delves into the core mechanism of this compound's action, focusing on its effect on the pathogenic CD8+NKG2D+ T cell population. In autoimmune conditions like alopecia areata, these cytotoxic T lymphocytes are key drivers of tissue damage. This compound intervenes in the cytokine signaling pathways that are crucial for the activation and proliferation of these cells, thereby mitigating the autoimmune attack. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further research and drug development in this area.

Introduction: The Role of CD8+NKG2D+ T Cells in Autoimmunity

In the pathogenesis of certain autoimmune diseases, such as alopecia areata, cytotoxic CD8+ T cells that express the activating receptor NKG2D (Natural Killer Group 2, Member D) have been identified as critical mediators of cellular damage.[1][2][3] These cells recognize stress-induced ligands on target tissues, leading to their activation and subsequent destruction of the tissue. The activation and survival of these pathogenic T cells are heavily dependent on signaling cascades initiated by various cytokines, including interferon-gamma (IFN-γ) and interleukin-15 (IL-15).[1][4] These signaling pathways are mediated by the Janus kinase (JAK) family of enzymes.

This compound: A Targeted JAK1/2 Inhibitor

This compound is a deuterated form of ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2.[5] By targeting these specific JAK isoforms, this compound effectively blocks the signaling of key cytokines implicated in the autoimmune response, such as IFN-γ and IL-15. This inhibition is central to its therapeutic effect, as it disrupts the positive feedback loop that sustains the pathogenic activity of CD8+NKG2D+ T cells.[1][4]

Quantitative Data on the Effect of JAK Inhibition on T Cells

While specific quantitative data for this compound's direct effect on CD8+NKG2D+ T cells is not yet extensively published, studies on the closely related JAK inhibitor, ruxolitinib, and other JAK inhibitors in the context of alopecia areata and other autoimmune models provide valuable insights.

Table 1: Effect of JAK Inhibitors on T Cell Populations and Function in Autoimmune Models

ParameterJAK InhibitorModel SystemKey FindingsReference
CD8+NKG2D+ T Cell Infiltration RuxolitinibC3H/HeJ Mouse Model of Alopecia AreataSystemic administration prevented the accumulation of CD8+NKG2D+ T cells in the skin.[1]
Inflammatory Signature RuxolitinibHuman Alopecia Areata Scalp BiopsiesDownregulation of inflammatory markers, including signatures for cytotoxic T lymphocytes (CTLs) and IFN response genes.[6]
NKG2D+CD8+ T Cell Generation Ifidancitinib (JAK1/3 inhibitor)In vitro human CD8+ T cellsIL-15-induced generation of NKG2D+CD8+ T cells was inhibited.[7]
CD8+ T Cell Infiltration RuxolitinibHuman Alopecia Areata Scalp Explants on SCID miceNear disappearance of CD8+ T cell infiltrates in the bulb area of hair follicles after grafting and hair regrowth.[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its effect by inhibiting the JAK-STAT signaling pathway. The following diagrams illustrate the key pathways involved.

deuruxolitinib_mechanism cluster_cell T Cell Cytoplasm Cytokine IFN-γ / IL-15 Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (e.g., Pro-inflammatory mediators) pSTAT->Gene Induces Transcription CD8_T_Cell CD8+NKG2D+ T Cell Gene->CD8_T_Cell Promotes Activation & Proliferation This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits Hair_Follicle Hair Follicle Cell CD8_T_Cell->Hair_Follicle Attacks Attack Autoimmune Attack

Caption: this compound's inhibition of the JAK-STAT signaling pathway in CD8+NKG2D+ T cells.

experimental_workflow start Start: C3H/HeJ Mouse Model of Alopecia Areata treatment Treatment Groups: - this compound (oral) - Vehicle Control start->treatment skin_biopsy Skin Biopsy Collection treatment->skin_biopsy flow_cytometry Flow Cytometry Analysis of Skin Infiltrating Lymphocytes skin_biopsy->flow_cytometry ihc Immunohistochemistry for CD8+ T Cell Infiltration skin_biopsy->ihc data_analysis Quantitative Analysis: - % of CD8+NKG2D+ T cells - Infiltration scoring flow_cytometry->data_analysis ihc->data_analysis end Conclusion: Effect of this compound on CD8+NKG2D+ T Cells data_analysis->end

Caption: Experimental workflow for assessing this compound's in vivo efficacy.

Detailed Experimental Protocols

In Vivo Efficacy in C3H/HeJ Mouse Model of Alopecia Areata

Objective: To determine the effect of this compound on the infiltration of CD8+NKG2D+ T cells in the skin of a mouse model of alopecia areata.

Methodology:

  • Animal Model: Utilize the C3H/HeJ mouse model, which spontaneously develops an autoimmune condition resembling human alopecia areata.[1]

  • Treatment: Administer this compound orally to one group of mice and a vehicle control to another group.

  • Sample Collection: After a defined treatment period, collect full-thickness skin biopsies from the affected areas of the mice.

  • Tissue Processing for Flow Cytometry:

    • Mince the skin tissue and digest with an enzymatic solution (e.g., collagenase, dispase, and DNase I) to obtain a single-cell suspension.[9]

    • Filter the cell suspension through a cell strainer to remove debris.

  • Flow Cytometry Staining:

    • Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify CD8+NKG2D+ T cells. A typical panel would include antibodies against CD45, CD3, CD8, and NKG2D.[1][9][10]

    • Include a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, singlet, CD45+, CD3+, and CD8+ cells to identify the CD8+ T cell population.

    • Within the CD8+ T cell gate, quantify the percentage of cells expressing NKG2D.

  • Immunohistochemistry:

    • Fix skin biopsies in formalin and embed in paraffin.

    • Perform immunohistochemical staining on tissue sections using an anti-CD8 antibody to visualize the infiltration of CD8+ T cells in and around the hair follicles.[11][12]

    • Quantify the infiltration using a scoring system.

In Vitro T Cell Activation Assay

Objective: To assess the direct inhibitory effect of this compound on the activation and cytokine production of CD8+ T cells.

Methodology:

  • Cell Isolation: Isolate CD8+ T cells from the spleens of C3H/HeJ mice or from human peripheral blood mononuclear cells (PBMCs).[13][14]

  • In Vitro Culture: Culture the purified CD8+ T cells in the presence of various concentrations of this compound or a vehicle control.

  • T Cell Stimulation:

    • To mimic the in vivo activation, stimulate the T cells with a combination of anti-CD3 and anti-CD28 antibodies.[14][15]

    • Alternatively, to specifically assess the IL-15 pathway, stimulate the cells with recombinant IL-15 to induce NKG2D expression.[7]

  • Analysis of Activation Markers: After a defined stimulation period (e.g., 24-72 hours), stain the cells with antibodies against activation markers such as CD25 and CD69 and analyze by flow cytometry.[15]

  • Cytokine Production Analysis:

    • Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA or a multiplex cytokine assay.[16]

    • Alternatively, perform intracellular cytokine staining followed by flow cytometry to determine the frequency of IFN-γ-producing CD8+ T cells.[17][18]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of T cell activation and IFN-γ production.

Conclusion

This compound, through its targeted inhibition of JAK1 and JAK2, represents a promising therapeutic strategy for autoimmune diseases driven by CD8+NKG2D+ T cells. By disrupting the key cytokine signaling pathways that fuel the activation and proliferation of these pathogenic lymphocytes, this compound can effectively reduce the inflammatory infiltrate and mitigate tissue damage. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further investigate the nuanced effects of this compound and to advance the development of next-generation therapies for these debilitating conditions. Further studies providing direct quantitative data on the impact of this compound on this specific T cell subset will be invaluable in refining our understanding of its mechanism of action and optimizing its clinical application.

References

Methodological & Application

Application Notes: Deuruxolitinib Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuruxolitinib (formerly CTP-543) is a deuterated form of ruxolitinib, an orally available inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function.[1] Dysregulation of this pathway is implicated in autoimmune disorders such as alopecia areata, an autoimmune condition that causes hair loss.[1][4] this compound modulates the immune response by blocking the phosphorylation and activation of STAT proteins, thereby interrupting the signaling cascade that leads to inflammation around hair follicles.[5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research use.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1513883-39-0 [2]
Molecular Formula C₁₇H₁₀D₈N₆ [2]

| Molecular Weight | 314.41 g/mol |[6] |

Table 2: Solubility of this compound

Solvent Solubility Notes Source
DMSO ≥ 116.67 mg/mL (≥ 371.08 mM) May require ultrasonic assistance for complete dissolution. [6]
DMSO ≥ 125 mg/mL (≥ 397.57 mM) [2]

| Aqueous Media | High solubility at low pH. At least 0.12 mg/mL across physiological pH (1.0 to 6.8). | Data from FDA filings for the oral tablet formulation. |[7] |

Table 3: Recommended Storage Conditions

Format Temperature Duration Source
Solid Powder -20°C 3 years [6]
In Solvent (DMSO) -80°C 6 months [3][6]

| In Solvent (DMSO) | -20°C | 1 month |[3][6] |

Signaling Pathway and Experimental Workflow

deuruxolitinib_mechanism_of_action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT JAK->pSTAT 3. Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition

stock_solution_workflow start Start weigh 1. Weigh this compound Powder start->weigh solvent 2. Add Anhydrous DMSO weigh->solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) solvent->dissolve filter 4. (Optional) Sterile Filter (0.22 µm PTFE filter) dissolve->filter aliquot 5. Aliquot into Cryovials filter->aliquot store 6. Store at -80°C aliquot->store end Ready for Use store->end

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (CAS: 1513883-39-0)

  • Anhydrous/molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • (Optional) Ultrasonic water bath

  • (Optional) Sterile 0.22 µm syringe filter (PTFE for organic solvents)

Procedure:

  • Pre-analysis Calculation:

    • Determine the required mass of this compound using the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of a 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L x 0.001 L x 314.41 g/mol x 1000 = 31.44 mg

  • Weighing:

    • Under a chemical fume hood, carefully weigh the calculated amount of this compound powder into a suitable sterile tube.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

    • If dissolution is difficult, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[6]

  • Sterilization (Optional):

    • For cell culture applications requiring stringent sterility, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube. This step may result in minor volume loss.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[3]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the high-concentration DMSO stock solution to create working solutions for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Thawing:

    • Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution:

    • Perform an intermediate dilution of the stock solution in sterile cell culture medium. This helps ensure accurate pipetting for the final concentrations.

    • Example: To make a 1 mM intermediate solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock + 198 µL of culture medium).

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to your cell culture plates to achieve the desired final concentration.

    • Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 1 µL of the 1 mM intermediate solution.

  • Solvent Control:

    • It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. Typically, the final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Safety Precautions:

  • This compound is a potent bioactive compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • All handling of the dry powder and concentrated DMSO stock solutions should be performed in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for Deuruxolitinib in Primary T Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly known as CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2.[1][2] By blocking the JAK-STAT signaling pathway, this compound modulates the activity of various cytokines implicated in immune responses, making it a compound of significant interest for research in immunology and the development of therapies for autoimmune diseases.[1][3] These application notes provide a comprehensive protocol for the use of this compound in primary T cell culture, enabling researchers to investigate its effects on T cell function.

This compound is a deuterated form of ruxolitinib, designed to alter its pharmacokinetic properties while retaining its pharmacodynamic effects.[4] As such, in the absence of specific in vitro data for this compound, data from its parent compound, ruxolitinib, can serve as a valuable reference for its biological activity in primary T cell assays.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound selectively inhibits JAK1 and JAK2, which are key enzymes in the signaling pathways of numerous cytokines that are critical for T cell activation, differentiation, and effector functions.[1] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK1 and JAK2, this compound effectively dampens these downstream signaling events.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation JAK2 JAK2 Cytokine Receptor->JAK2 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK2->STAT_inactive Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active Gene Transcription Gene Transcription STAT_active->Gene Transcription Translocation & Binding Cytokine Cytokine Cytokine->Cytokine Receptor Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and its parent compound, ruxolitinib, in various assays. This data is essential for determining the appropriate concentration range for in vitro T cell experiments.

Table 1: this compound In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)
JAK14.6
JAK226
TYK249
JAK3870
Data from in vitro kinase activity assay.[5]

Table 2: Ruxolitinib In Vitro Inhibitory Activity in Cellular Assays

AssayCell TypeIC50 (nM)
IL-6 induced STAT3 phosphorylationHuman whole blood~300
TPO induced STAT3 phosphorylationHuman whole blood~300
Erythroid progenitor proliferation (PV patients)Primary erythroid progenitors223
Endogenous erythroid colony formation (PV patients)Primary erythroid progenitors67
Ba/F3-EPOR-JAK2V617F cell proliferationBa/F3 cell line126
HEL cell proliferation (JAK2V617F)HEL cell line186
IC50 values for ruxolitinib, the parent compound of this compound.[6][7]

Experimental Protocols

The following are detailed protocols for the isolation, culture, and functional analysis of primary human T cells treated with this compound.

Protocol 1: Isolation of Human Primary T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of T cells from PBMCs using negative selection.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Penicillin-Streptomycin solution

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS.

  • Resuspend the PBMC pellet in PBS with 2% FBS.

  • Add the RosetteSep™ Human T Cell Enrichment Cocktail at 50 µL/mL of whole blood equivalent.

  • Incubate for 20 minutes at room temperature.

  • Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer it over Ficoll-Paque PLUS.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched T cell layer, wash twice with PBS, and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

T_Cell_Isolation_Workflow Whole_Blood Whole Blood Collection Dilution Dilute with PBS Whole_Blood->Dilution Ficoll_Layering Layer over Ficoll-Paque Dilution->Ficoll_Layering Centrifugation1 Centrifuge (400 x g, 30 min) Ficoll_Layering->Centrifugation1 PBMC_Collection Collect Buffy Coat (PBMCs) Centrifugation1->PBMC_Collection Washing1 Wash PBMCs PBMC_Collection->Washing1 Enrichment_Cocktail Add RosetteSep™ Cocktail Washing1->Enrichment_Cocktail Incubation Incubate (20 min) Enrichment_Cocktail->Incubation Ficoll_Layering2 Layer over Ficoll-Paque Incubation->Ficoll_Layering2 Centrifugation2 Centrifuge (1200 x g, 20 min) Ficoll_Layering2->Centrifugation2 T_Cell_Collection Collect Enriched T Cells Centrifugation2->T_Cell_Collection Washing2 Wash T Cells T_Cell_Collection->Washing2 Resuspension Resuspend in Culture Medium Washing2->Resuspension

Figure 2: Workflow for the isolation of primary human T cells.
Protocol 2: T Cell Proliferation Assay using CFSE

This protocol measures T cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.

Materials:

  • Isolated primary T cells

  • Complete RPMI-1640 medium

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Anti-CD3/CD28 Dynabeads™

  • This compound (dissolved in DMSO)

  • Flow cytometer

Procedure:

  • Resuspend T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Incubate for 5 minutes on ice.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.

  • Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO). Pre-incubate for 1 hour.

  • Stimulate the T cells with anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

  • Culture for 3-5 days at 37°C and 5% CO2.

  • Harvest the cells and analyze by flow cytometry, gating on the T cell population and measuring the CFSE fluorescence intensity.

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol quantifies the secretion of cytokines into the culture supernatant.

Materials:

  • Isolated primary T cells

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 Dynabeads™

  • This compound (dissolved in DMSO)

  • ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-2, TNF-α)

Procedure:

  • Plate primary T cells at 1 x 10^6 cells/mL in a 96-well flat-bottom plate.

  • Add this compound at various concentrations or vehicle control. Pre-incubate for 1 hour.

  • Stimulate the T cells with anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

  • Culture for 24-72 hours at 37°C and 5% CO2.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions to quantify the cytokine concentration.

Functional_Assay_Workflow cluster_readout Assay Readout Isolated_T_Cells Isolated Primary T Cells CFSE_Labeling CFSE Labeling (for Proliferation) Isolated_T_Cells->CFSE_Labeling Plating Plate Cells Isolated_T_Cells->Plating CFSE_Labeling->Plating Drug_Treatment Add this compound/Vehicle Plating->Drug_Treatment Stimulation Stimulate with αCD3/αCD28 Drug_Treatment->Stimulation Incubation Incubate (24-120h) Stimulation->Incubation Proliferation_Analysis Proliferation Analysis (Flow Cytometry) Incubation->Proliferation_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Incubation->Cytokine_Analysis

Figure 3: General workflow for T cell functional assays with this compound.

Concluding Remarks

These protocols provide a robust framework for investigating the in vitro effects of this compound on primary T cell responses. Given its mechanism of action as a potent JAK1/2 inhibitor, this compound is expected to significantly inhibit T cell proliferation and the production of pro-inflammatory cytokines. Researchers should carefully titrate the concentration of this compound to determine its IC50 in their specific assay systems. The provided quantitative data for this compound and its parent compound, ruxolitinib, serve as a valuable starting point for dose-ranging studies. These application notes and protocols are intended to facilitate further research into the immunomodulatory properties of this compound and its potential therapeutic applications.

References

Application Note: In Vitro Assays for Measuring Deuruxolitinib IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib is a selective inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune conditions, including alopecia areata, for which this compound has received FDA approval.[1][5] this compound is a deuterated form of ruxolitinib, a modification that enhances its pharmacokinetic properties.[1][6]

The mechanism of action of this compound involves the inhibition of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins.[7] This blockade of the JAK-STAT pathway mitigates the downstream inflammatory responses.[6] Accurate determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound and other kinase inhibitors. This application note provides detailed protocols for both a biochemical (in vitro kinase assay) and a cell-based assay to determine the IC50 values of this compound.

Data Presentation

The inhibitory activity of this compound against the four members of the Janus kinase family has been characterized in biochemical assays. The following table summarizes the reported IC50 values.

KinaseIC50 (nM)
JAK14.6
JAK226
JAK3870
TYK249

Data sourced from FDA multi-discipline review of this compound.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Cytokine_Receptor:r1 1. Ligand Binding JAK JAK1/JAK2 Cytokine_Receptor:r3->JAK 2. Receptor Dimerization & JAK Activation JAK->Cytokine_Receptor:r3 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_dimer pSTAT Dimer DNA Target Gene STAT_dimer->DNA 6. Nuclear Translocation STAT->STAT_dimer 5. Dimerization This compound This compound This compound->JAK Inhibition Transcription Transcription DNA->Transcription 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay: In Vitro Kinase Inhibition Assay

This protocol describes a generic, ATP-competition-based in vitro kinase assay to determine the IC50 value of this compound against JAK1 and JAK2. This assay measures the phosphorylation of a peptide substrate by the respective kinase.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a master mix containing the kinase enzyme and substrate in the kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each batch of reagents.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km value for each respective kinase to ensure accurate IC50 determination.

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay: Proliferation and STAT Phosphorylation in HEL Cells

This protocol utilizes the human erythroleukemia cell line HEL, which harbors the activating JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and cytokine-independent proliferation. This makes it a relevant cell model to assess the inhibitory activity of this compound on JAK2-dependent cell growth and signaling.

Materials:

  • HEL (human erythroleukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • White, clear-bottom 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

A. Cell Proliferation Assay (IC50 Determination):

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the DMSO control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a four-parameter logistic curve fit.

B. Inhibition of STAT3 Phosphorylation (Western Blot Analysis):

  • Cell Treatment: Seed HEL cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody against GAPDH as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-STAT3 and total STAT3 bands. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition at different this compound concentrations.

Experimental Workflow Diagram

IC50_Workflow cluster_biochemical Biochemical Assay (In Vitro Kinase Assay) cluster_cellbased Cell-Based Assay (HEL Cells) cluster_proliferation Proliferation Assay cluster_signaling Signaling Assay (pSTAT3) B1 Prepare this compound Serial Dilution B2 Dispense Inhibitor to Assay Plate B1->B2 B3 Add Kinase and Substrate Master Mix B2->B3 B4 Incubate (Inhibitor-Kinase Binding) B3->B4 B5 Initiate Reaction with ATP B4->B5 B6 Incubate (Kinase Reaction) B5->B6 B7 Stop Reaction and Detect ADP B6->B7 B8 Measure Luminescence B7->B8 B9 Calculate IC50 B8->B9 C1 Seed HEL Cells S1 Treat Cells (Shorter Incubation) C1->S1 C2 Treat with this compound Serial Dilution C3 Incubate for 72 hours P1 Measure Cell Viability (e.g., CellTiter-Glo) C3->P1 P2 Calculate IC50 P1->P2 S2 Lyse Cells and Quantify Protein S1->S2 S3 Western Blot for pSTAT3/STAT3 S2->S3 S4 Analyze Inhibition S3->S4

Caption: Experimental workflow for determining this compound IC50 values.

References

Deuruxolitinib Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly CTP-543) is an oral, selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in the signaling pathways of cytokines implicated in the pathogenesis of autoimmune diseases, including alopecia areata.[1][2][3] As a deuterated analog of ruxolitinib, this compound is designed to have an improved pharmacokinetic profile.[4] These application notes provide detailed protocols and compiled data for the administration of this compound in preclinical animal models, primarily focusing on the C3H/HeJ mouse model of alopecia areata, to aid researchers in designing and executing in vivo efficacy and safety studies.

Mechanism of Action: The JAK-STAT Pathway

This compound exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. In alopecia areata, cytotoxic T lymphocytes release cytokines like interferon-gamma (IFN-γ), which signal through receptors associated with JAK1 and JAK2.[5][6] This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in the inflammatory response that targets hair follicles.[7] this compound competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of STATs and thereby interrupting this inflammatory cascade, which can lead to the cessation of the autoimmune attack on hair follicles and promote hair regrowth.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT_inactive STAT (Inactive) JAK1->STAT_inactive Phosphorylates JAK2->STAT_inactive Phosphorylates STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active Dimerization GeneTranscription Gene Transcription (Inflammation) STAT_active->GeneTranscription Translocates & Induces This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits Cytokine Cytokine (e.g., IFN-γ) Cytokine->CytokineReceptor Binding

Figure 1: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Data Presentation

Table 1: In Vivo Oral Administration Parameters for Ruxolitinib (Parent Compound) in Mouse Models

Data is based on the parent compound, ruxolitinib, as specific this compound protocols for mouse efficacy studies are not publicly available. These parameters provide a strong basis for designing this compound studies.

ParameterDetailsSpecies/ModelReference
Route of Administration Oral GavageMouse[8][9][10]
Dosage Range (Efficacy) 50 - 90 mg/kg/dayMouse[8][9]
Dosage (Toxicity) 10 - 300 mg/kg/dayTg.rasH2 Mouse[10]
Vehicle 1 0.5% Methylcellulose in waterC3H/HeJ Mouse[8]
Vehicle 2 Ultrapure water with 0.5% methylcellulose and 0.025% Tween 20Mouse[10]
Vehicle 3 20% Captisol in 58 mM citrate bufferMouse
Vehicle 4 dH₂O with 5% N,N-DimethylacetamideJak2+/VF Chimeric Mouse[4]
Dosing Frequency Once or twice daily (BID)Mouse[4][7]
Table 2: Nonclinical Toxicology Study Dosages for this compound (CTP-543)

Data from regulatory filings for this compound.

SpeciesStudy TypeDosing RegimenObserved AUC₀₋₂₄h (ng·hr/ml)Reference
Rat 2-Year Carcinogenicity3 mg/kg/day (Oral Gavage)Data not specified[1]
Rat Fertility & Early Embryonic Development30 mg/kg/day (Oral Gavage)1600[1]
Rat Fertility & Early Embryonic Development75 mg/kg/day (Oral Gavage)10000[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound for Alopecia Areata Efficacy Studies in C3H/HeJ Mice

This protocol is based on established methods for administering the parent compound, ruxolitinib, in the C3H/HeJ mouse model of alopecia areata.[4][5][8]

1. Objective: To assess the efficacy of orally administered this compound in preventing or reversing hair loss in the C3H/HeJ mouse model.

2. Materials:

  • This compound (CTP-543) powder

  • Vehicle (select one from Table 1, e.g., 0.5% (w/v) methylcellulose in sterile water)

  • C3H/HeJ mice (with established alopecia or post-skin grafting)[4]

  • Sterile water or saline

  • Homogenizer or magnetic stirrer

  • Analytical balance and weigh boats

  • Appropriate volume syringes (e.g., 1 mL)

  • 20-22 gauge stainless steel feeding needles (ball-tipped)

  • 70% ethanol for disinfection

3. Formulation Preparation (Example using 0.5% Methylcellulose):

  • Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of heated (~80°C) sterile water while stirring. Allow to cool to room temperature or 4°C to fully dissolve.

  • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and average weight of the mice. For a 25g mouse at 50 mg/kg, the dose is 1.25 mg.

  • Weigh the calculated amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the desired final concentration (e.g., 5 mg/mL for a dosing volume of 10 mL/kg).

  • Mix thoroughly using a magnetic stirrer or homogenizer until a uniform suspension is achieved. Prepare fresh daily unless stability data indicates otherwise.

4. Animal Dosing Procedure:

  • Record the body weight of each mouse before dosing to calculate the precise volume to be administered.

  • Gently restrain the mouse, ensuring it cannot move its head.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

  • Introduce the gavage needle into the side of the mouse's mouth, allowing it to gently pass over the tongue and down the esophagus. Do not force the needle.

  • Slowly dispense the contents of the syringe.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure and periodically throughout the study.

  • Administer the dose once or twice daily for the duration of the study (e.g., 4-12 weeks).

5. Efficacy Assessment:

  • Document hair regrowth weekly using digital photography.

  • Quantify hair regrowth using a scoring system (e.g., Severity of Alopecia Tool - SALT score adapted for mice).

  • At the study endpoint, collect skin biopsies for histological analysis to assess hair follicle stage (anagen, catagen, telogen) and inflammatory infiltrate.[8]

Experimental_Workflow cluster_setup Phase 1: Model & Group Setup cluster_treatment Phase 2: Treatment Period (4-12 Weeks) cluster_analysis Phase 3: Endpoint Analysis Model Induce Alopecia Areata (C3H/HeJ Mouse Model via skin grafting or spontaneous) Randomize Randomize Mice into Treatment Groups Model->Randomize Baseline Record Baseline (Body Weight, Photos, SALT Score) Randomize->Baseline Prep Prepare this compound Formulation Daily Baseline->Prep Dose Administer via Oral Gavage (Once or Twice Daily) Prep->Dose Monitor Weekly Monitoring: - Body Weight - Clinical Observations - Photography Dose->Monitor Monitor->Dose Repeat Daily FinalScore Final SALT Scoring & Hair Regrowth Quantification Monitor->FinalScore Biopsy Collect Skin Biopsies Monitor->Biopsy Data Statistical Analysis & Reporting FinalScore->Data Histo Histological Analysis (Follicle Staging, Infiltrate) Biopsy->Histo Histo->Data

Figure 2: General experimental workflow for an in vivo efficacy study of this compound.

Safety and Toxicology Considerations

1. Objective: To determine the safety profile and potential target organs of toxicity for this compound following repeat oral administration.

2. Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per ICH guidelines.[11][12]

3. Protocol Outline:

  • Dose Range Finding (DRF) Studies: Short-term (e.g., 7-14 days) studies with escalating doses are first conducted in a small number of animals to determine the Maximum Tolerated Dose (MTD).[13]

  • Pivotal Repeat-Dose Toxicity Studies: Typically 28-day or 90-day studies using at least three dose levels (low, mid, high) and a vehicle control group.

  • Administration: Daily oral gavage is a common route. For dogs, administration via gelatin capsules may also be used.[11]

  • Parameters to Monitor:

    • Clinical Observations: Daily checks for signs of toxicity, changes in behavior, etc.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-study and at termination.

    • Hematology and Clinical Chemistry: Blood samples collected at specified intervals and at termination to assess effects on blood cells, liver enzymes, kidney function, and lipids.[6]

    • Toxicokinetics (TK): Satellite groups of animals are often used for blood sampling at multiple time points to determine drug exposure (AUC, Cₘₐₓ).

    • Necropsy and Histopathology: At termination, a full necropsy is performed, and organs are weighed and preserved for microscopic examination to identify target organ toxicity.[11]

4. Known Class Effects: As a JAK inhibitor, potential adverse effects to monitor include myelosuppression (anemia, neutropenia, lymphopenia) and changes in lipid profiles, which have been observed in human clinical trials and should be carefully monitored in animal studies.[2][6]

References

Application Notes and Protocols for Measuring pSTAT3 Inhibition by Deuruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib is an oral, selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), key enzymes in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] One of the critical downstream effectors of the JAK signaling cascade is the Signal Transducer and Activator of Transcription 3 (STAT3). Upon activation by JAKs, STAT3 is phosphorylated (pSTAT3), dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in inflammation, proliferation, and survival.[3][4] Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This compound is being investigated for its potential to modulate this pathway by inhibiting the phosphorylation of STAT3.[2]

These application notes provide detailed protocols for three common cell-based assays—Western Blotting, ELISA, and Flow Cytometry—to quantitatively assess the inhibitory effect of this compound on STAT3 phosphorylation.

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor induces receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus to initiate gene transcription. This compound exerts its effect by inhibiting the kinase activity of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT3.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:r1 Binding & Dimerization JAK1/JAK2 JAK1/JAK2 Receptor->JAK1/JAK2 Recruitment STAT3 STAT3 Receptor:r2->STAT3 Recruitment pJAK1/pJAK2 pJAK1/pJAK2 JAK1/JAK2->pJAK1/pJAK2 Activation pJAK1/pJAK2->Receptor:r2 pJAK1/pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Transcription Gene Transcription pSTAT3_dimer->Gene Transcription Nuclear Translocation & DNA Binding This compound This compound This compound->pJAK1/pJAK2 Inhibition Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobing Reprobing A Seed Cells B Starve Cells (optional) A->B C Pre-treat with this compound B->C D Stimulate with Cytokine (e.g., IL-6) C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Blocking H->I J Primary Antibody Incubation (anti-pSTAT3) I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Chemiluminescent Detection K->L M Stripping L->M N Re-blocking M->N O Primary Antibody Incubation (anti-STAT3/GAPDH) N->O P Detection O->P ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa_steps ELISA Procedure A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C Add Lysates to Coated Plate (Capture Ab) B->C D Incubate & Wash C->D E Add Detection Antibody (anti-pSTAT3) D->E F Incubate & Wash E->F G Add HRP-conjugated Secondary Ab F->G H Incubate & Wash G->H I Add TMB Substrate H->I J Incubate & Add Stop Solution I->J K Read Absorbance at 450 nm J->K Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation, Permeabilization & Staining cluster_analysis Data Acquisition & Analysis A Prepare Single-Cell Suspension B Pre-treat with this compound A->B C Stimulate with Cytokine B->C D Fixation C->D E Permeabilization D->E F Intracellular Staining (anti-pSTAT3) E->F G Surface Staining (optional) F->G H Acquire Data on Flow Cytometer G->H I Gate on Cell Population of Interest H->I J Analyze pSTAT3 Expression (MFI) I->J

References

Deuruxolitinib in High-Throughput Screening for Immunomodulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2, recently approved for the treatment of severe alopecia areata.[1] Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, a critical cascade in the immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1] The therapeutic potential of this compound extends beyond alopecia, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel immunomodulators. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS assays to identify and characterize new immunomodulatory compounds.

Mechanism of Action: JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis and immune function. The binding of a cytokine to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

This compound exerts its immunomodulatory effects by selectively inhibiting JAK1 and JAK2, thereby interfering with the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a downstream reduction in the expression of inflammatory mediators.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates This compound This compound This compound->JAK1 This compound->JAK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative data for this compound and the related compound Ruxolitinib are presented below. This data is essential for designing and interpreting HTS experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeSource
JAK14.6In Vitro Kinase Activity AssayFDA Multi-disciplinary Review
JAK226In Vitro Kinase Activity AssayFDA Multi-disciplinary Review
TYK249In Vitro Kinase Activity AssayFDA Multi-disciplinary Review
JAK3870In Vitro Kinase Activity AssayFDA Multi-disciplinary Review

IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.

Table 2: Cell-Based Inhibitory Activity of Ruxolitinib (Reference Compound)

Cell LineAssayTarget PathwayIC50 (nM)Source
HEL (human erythroleukemia)Cell GrowthJAK2V617F-mediated proliferation186ChemScene
Ba/F3-EpoR-JAK2V617FApoptosisJAK2V617F signaling-[2]
Primary MPN patient samplesHematopoietic progenitor cell proliferationJAK2V617F signaling-[2]
CTCL cell lines (MyLa, HuT-78, HH)Cell ProliferationJAK/STAT activityVaries by cell lineResearchGate
K-562 (human CML)Cell ViabilityJAK2/STAT signaling20,000 (20 µM) at 48h[3]
NCI-BL 2171 (human healthy B lymphocytes)Cell ViabilityJAK2/STAT signaling23,300 (23.3 µM) at 48h[3]

Ruxolitinib is a structurally similar JAK1/JAK2 inhibitor. This data is provided as a reference for expected potencies in cell-based assays, as specific cell-based HTS IC50 data for this compound is not widely published.

High-Throughput Screening Workflow

A typical HTS workflow for identifying immunomodulators targeting the JAK-STAT pathway involves several stages, from primary screening of large compound libraries to secondary assays for hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Compound_Library Compound Library Primary_Assay High-Throughput Assay (e.g., TR-FRET, Reporter Gene) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Selectivity_Profiling JAK Isoform Selectivity Orthogonal_Assay->Selectivity_Profiling Cellular_Phenotypic_Assay Cellular Phenotypic Assay (e.g., Cytokine Release) Selectivity_Profiling->Cellular_Phenotypic_Assay Lead_Optimization Lead Optimization Cellular_Phenotypic_Assay->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of immunomodulators.

Experimental Protocols

The following are detailed protocols for two common HTS assays suitable for screening compounds that modulate the JAK-STAT pathway. This compound can be used as a positive control in these assays.

Protocol 1: LanthaScreen™ TR-FRET STAT Phosphorylation Assay

Objective: To quantitatively measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context using a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Cells expressing the target JAK/STAT pathway (e.g., U2OS cells for IFN-γ induced STAT1 phosphorylation).

  • Assay medium (e.g., Opti-MEM).

  • Cytokine stimulant (e.g., Interferon-gamma, IFN-γ).

  • This compound (as a control inhibitor).

  • Test compounds.

  • LanthaScreen™ TR-FRET cellular assay kit (containing lysis buffer, terbium-labeled anti-phospho-STAT antibody, and GFP-labeled STAT or cellular STAT).

  • 384-well white, solid-bottom assay plates.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells in a 384-well plate at a density optimized for the specific cell line (e.g., 12,000 cells/well for U2OS).

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in assay medium.

    • Remove the cell culture medium from the plate and add the diluted compounds.

    • Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation:

    • Prepare the cytokine stimulant at a concentration that induces a robust STAT phosphorylation signal (e.g., EC80 concentration of IFN-γ).

    • Add the cytokine to the wells containing the compounds and cells.

    • Incubate for the optimal stimulation time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Antibody Addition:

    • Prepare the lysis buffer containing the terbium-labeled anti-phospho-STAT antibody.

    • Add the lysis buffer mixture directly to the wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.

Protocol 2: STAT Reporter Gene Assay

Objective: To measure the modulation of STAT-mediated gene transcription in response to cytokine stimulation using a luciferase reporter gene.

Materials:

  • HEK293 cells or other suitable cell line stably transfected with a STAT-responsive luciferase reporter construct.

  • Cell culture medium.

  • Cytokine stimulant (e.g., Interleukin-6, IL-6).

  • This compound (as a control inhibitor).

  • Test compounds.

  • 96-well or 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the reporter cell line in a white, clear-bottom assay plate at an optimized density (e.g., 30,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in assay medium.

    • Add the diluted compounds to the cells.

    • Incubate for a suitable pre-treatment time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation:

    • Prepare the cytokine stimulant at a concentration that gives a strong reporter signal.

    • Add the cytokine to the wells.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours) at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate at room temperature for approximately 15 minutes with gentle rocking to ensure complete cell lysis.

  • Detection:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Normalize the data to a control (e.g., DMSO-treated, cytokine-stimulated cells).

    • Plot the normalized luminescence against the compound concentration to calculate the IC50 value.

Conclusion

This compound serves as a potent and selective tool for the investigation of the JAK-STAT signaling pathway. The provided application notes and protocols offer a framework for the utilization of this compound as a reference compound in high-throughput screening campaigns designed to discover and characterize novel immunomodulators. The detailed methodologies for TR-FRET and reporter gene assays provide robust platforms for identifying compounds that target this critical immunoregulatory pathway. The quantitative data, though limited for this compound in cell-based HTS, provides a valuable starting point for assay development and data interpretation. Further research into the cellular HTS profile of this compound will undoubtedly enhance its utility as a benchmark for immunomodulator discovery.

References

Application Notes and Protocols: Assessing the Pharmacodynamic Effects of Deuruxolitinib on Lymphocyte Subsets using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib is an oral inhibitor of Janus kinases (JAK), with potent activity against JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors essential for hematopoiesis and immune function.[1][3] Dysregulation of this pathway is implicated in autoimmune diseases such as alopecia areata.[1] By inhibiting JAK1 and JAK2, this compound modulates the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interfering with the inflammatory cascade.[1] This application note provides a detailed flow cytometry protocol to assess the pharmacodynamic effects of this compound on lymphocyte populations, including the direct measurement of its inhibitory action on STAT phosphorylation.

Key Principles

This protocol employs two main flow cytometry-based assays:

  • Immunophenotyping: To quantify the absolute counts and percentages of major lymphocyte subsets—T cells, B cells, and Natural Killer (NK) cells—and their respective subpopulations (e.g., CD4+ Helper T cells and CD8+ Cytotoxic T cells). This allows for the assessment of any changes in lymphocyte homeostasis following this compound treatment.[4][5]

  • Phospho-flow Cytometry (Phospho-flow): To measure the phosphorylation status of key STAT proteins (pSTAT3 and pSTAT5) within specific lymphocyte subsets following ex vivo cytokine stimulation.[6][7] This provides a direct readout of the inhibitory activity of this compound on the JAK-STAT pathway.[8][9]

I. Experimental Protocols

A. Materials and Reagents
  • Specimen: Human whole blood collected in Sodium Heparin or EDTA tubes, or isolated Peripheral Blood Mononuclear Cells (PBMCs).

  • Antibodies: Fluorochrome-conjugated monoclonal antibodies for surface and intracellular staining (see Table 1).

  • Cytokines: Recombinant human Interleukin-6 (IL-6) and Interleukin-2 (IL-2).

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS)

    • FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)

    • FACS Buffer (PBS with 0.5% BSA, 2mM EDTA)

    • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

    • Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)

    • Cryopreservation medium (if storing PBMCs)

B. Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 This compound Treatment (In Vitro) cluster_2 Cytokine Stimulation cluster_3 Staining & Acquisition cluster_4 Data Analysis Blood_Collection Whole Blood Collection (Heparin/EDTA) PBMC_Isolation PBMC Isolation (Optional, via Ficoll-Paque) Blood_Collection->PBMC_Isolation Pre_incubation Pre-incubation with This compound or Vehicle Blood_Collection->Pre_incubation Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting Cell_Counting->Pre_incubation Stimulation Stimulation with IL-6 or IL-2 Pre_incubation->Stimulation Surface_Stain Surface Marker Staining Stimulation->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining (pSTAT3/pSTAT5) Fix_Perm->Intracellular_Stain Acquisition Flow Cytometry Acquisition Intracellular_Stain->Acquisition Gating Gating on Lymphocyte Subsets Acquisition->Gating Analysis Quantify Cell Percentages & pSTAT MFI Gating->Analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Gene Transcription (Inflammation) pSTAT_dimer->Gene 5. Translocation & Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition

References

Application Note: Evaluating the Efficacy of Deuruxolitinib in an In Vitro Cytokine Storm Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cytokine Release Syndrome (CRS), or "cytokine storm," is a severe systemic inflammatory response characterized by the massive and uncontrolled release of pro-inflammatory cytokines.[1] This phenomenon can be triggered by various factors, including infections (e.g., SARS-CoV-2) and certain immunotherapies, leading to multi-organ failure and potentially death.[2][3] Key cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) are central to the pathophysiology of CRS.[2]

Many of these inflammatory mediators signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4][5] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that transduce signals from cytokine receptors to the nucleus, leading to the modulation of genes involved in immune and inflammatory responses.[5][6]

Deuruxolitinib (also known as CTP-543) is an oral, selective inhibitor of JAK1 and JAK2.[4][7] It is a deuterated form of ruxolitinib, a modification that increases its half-life and duration of pharmacological activity.[4][8][9] Given that the parent compound, ruxolitinib, has been shown to ameliorate cytokine storms in experimental models by downregulating multiple CRS-implicated cytokines, this compound presents a compelling candidate for mitigating hyperinflammatory states.[2][3] This application note provides a detailed protocol for utilizing this compound to study its inhibitory effects on cytokine production in an in vitro cytokine storm model using human peripheral blood mononuclear cells (PBMCs).

Principle of the Assay

This protocol establishes an in vitro cytokine storm model by stimulating human PBMCs with a combination of phytohemagglutinin (PHA-L) and lipopolysaccharide (LPS). This stimulation leads to broad activation of immune cells and a robust release of a wide array of pro-inflammatory cytokines. The assay evaluates the potential of this compound to suppress this cytokine release by introducing the compound at escalating doses to the stimulated PBMC cultures.[10] The efficacy of this compound is quantified by measuring the levels of key cytokines in the cell culture supernatant using a multiplex immunoassay. A concurrent cell viability assay is performed to ensure that the observed reduction in cytokines is due to the specific inhibitory action of the drug and not a result of general cytotoxicity.

Visualized Signaling Pathway and Workflow

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory Mediators) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK2

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pbmc_iso 1. Isolate Human PBMCs from whole blood cell_seed 3. Seed PBMCs into 96-well plate pbmc_iso->cell_seed drug_prep 2. Prepare this compound serial dilutions add_drug 4. Add this compound and Controls drug_prep->add_drug cell_seed->add_drug stimulate 5. Add Stimulants (LPS + PHA-L) add_drug->stimulate incubate 6. Incubate for 24 hours stimulate->incubate harvest 7. Harvest Supernatant and Cells Separately incubate->harvest cytokine 8a. Cytokine Quantification (Multiplex Assay) harvest->cytokine Supernatant viability 8b. Cell Viability Assay (MTS/Resazurin) harvest->viability Cells data 9. Data Analysis (IC50 Calculation) cytokine->data viability->data

References

Establishing a Dose-Response Curve for Deuruxolitinib In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib is an oral inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases such as alopecia areata.[3] this compound, a deuterated form of ruxolitinib, is designed to modulate the inflammatory response by blocking the phosphorylation and activation of STAT proteins.[4] Establishing a precise in vitro dose-response curve is a critical first step in evaluating its therapeutic potential and mechanism of action.

These application notes provide detailed protocols for key in vitro experiments to determine the dose-dependent effects of this compound on cell viability, target engagement (pSTAT3 inhibition), and downstream cytokine modulation.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound exerts its effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1/JAK2 Receptor->JAK 2. Recruitment pJAK p-JAK1/p-JAK2 JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA Target Gene Transcription pSTAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->pJAK Inhibition

Figure 1: this compound's inhibition of the JAK-STAT pathway.

Experimental Protocols

The following protocols provide a framework for establishing a dose-response curve for this compound. It is recommended to use cell lines relevant to the therapeutic area of interest, such as human dermal papilla cells (hDPCs) for alopecia areata research.[5][6][7][8][9]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human Dermal Papilla Cells (hDPCs) or other relevant cell line

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed hDPCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell_Viability_Workflow A Seed Cells (e.g., hDPCs) in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of this compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Analyze Data & Plot Dose-Response Curve H->I

Figure 2: Workflow for the MTT cell viability assay.

Western Blot for Phospho-STAT3 (pSTAT3) Inhibition

This experiment directly measures the ability of this compound to inhibit the phosphorylation of its target, STAT3, in response to cytokine stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell line

  • RPMI 1640 medium with 10% FBS

  • Recombinant Human Interleukin-6 (IL-6)

  • This compound (stock solution in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Stimulation: Seed cells in a 6-well plate. Starve the cells in serum-free medium for 4-6 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control (β-actin). Plot the percentage of pSTAT3 inhibition against the this compound concentration.

Western_Blot_Workflow A Seed Cells (e.g., PBMCs) B Serum Starve A->B C Pre-treat with This compound B->C D Stimulate with IL-6 C->D E Lyse Cells & Quantify Protein D->E F SDS-PAGE & Transfer E->F G Immunoblot for pSTAT3, Total STAT3, β-actin F->G H Detect & Quantify Bands G->H I Analyze Inhibition Data H->I

Figure 3: Workflow for Western Blot analysis of pSTAT3 inhibition.

Cytokine Release Assay (ELISA)

This assay measures the downstream effect of this compound on the production of inflammatory cytokines that are regulated by the JAK-STAT pathway.

Materials:

  • PBMCs or other immune cells

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other stimulant

  • This compound (stock solution in DMSO)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Stimulation: Add a stimulant such as LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of cytokine inhibition for each this compound concentration and plot the dose-response curve.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in clear and concise tables to allow for easy comparison of key parameters such as IC50 (half-maximal inhibitory concentration) and Emax (maximum effect).

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell LineParameterThis compound Concentration
Kinase AssayN/AIC50 (JAK1)4.6 nM
Kinase AssayN/AIC50 (JAK2)20 nM
Kinase AssayN/AIC50 (JAK3)870 nM
Kinase AssayN/AIC50 (TYK2)49 nM
pSTAT3 InhibitionWhole BloodIC50~300 nM (for Ruxolitinib)[1]

Table 2: Representative In Vitro Dose-Response Data for a JAK Inhibitor (Ruxolitinib) in a Relevant Cell Line

AssayCell LineTreatmentConcentration (µM)% Viability (relative to control)
Cell ViabilityhDPCsRuxolitinib0.1~100%
1~100%
10~95%

Note: This data is based on studies with Ruxolitinib in human dermal papilla cells (hDPCs) and suggests that JAK inhibition does not significantly affect the viability of these cells at the tested concentrations.[5][6][8][9] Researchers should generate specific data for this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for establishing a robust in vitro dose-response curve for this compound. By systematically evaluating its effects on cell viability, target phosphorylation, and downstream cytokine production, researchers can gain valuable insights into its potency, mechanism of action, and therapeutic potential. This foundational data is essential for guiding further preclinical and clinical development of this compound as a targeted therapy for autoimmune and inflammatory diseases.

References

Troubleshooting & Optimization

Deuruxolitinib In Vitro Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Deuruxolitinib in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Janus kinases (JAK), specifically JAK1 and JAK2.[1][2][3][4] The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors that are important for hematopoiesis and immune function.[5][6] this compound works by blocking the phosphorylation and activation of STAT proteins, which in turn modulates the expression of genes involved in inflammatory and immune responses.[1] In in vitro kinase activity assays, this compound has shown greater inhibitory potency for JAK1, JAK2, and TYK2 compared to JAK3.[3][7][8]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: A good starting point for most cell-based assays is in the low nanomolar to low micromolar range. Based on data from its close analog, ruxolitinib, inhibition of STAT phosphorylation can be observed at concentrations as low as 10-100 nM.[1] For anti-proliferative effects, a wider range of 100 nM to 10 µM may be explored.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve this compound for in vitro use?

A3: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo applications, it can be formulated in 0.5% methylcellulose. It is crucial to note that the final DMSO concentration in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: this compound, like its analog ruxolitinib, can exhibit cytotoxic effects at higher concentrations. For instance, studies on ruxolitinib have shown reduced cell viability in oligodendrocyte precursor cells at concentrations above 10 µM.[9] Therefore, it is essential to perform a cytotoxicity assay (e.g., MTS or MTT assay) in parallel with your functional assays to distinguish between specific inhibition of a pathway and general toxicity.

Q5: What are the key differences between this compound and Ruxolitinib for in vitro studies?

A5: this compound is a deuterated form of ruxolitinib.[3] This modification is designed to alter its pharmacokinetic properties, primarily to increase its half-life in vivo.[10][11] For in vitro experiments, the biochemical potency and mechanism of action are expected to be very similar to ruxolitinib.[10] Therefore, protocols and effective concentrations established for ruxolitinib are a valuable starting point for experiments with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No effect observed at expected concentrations - Inactive compound.- Low concentration.- Cell line is not dependent on JAK1/2 signaling.- Insufficient incubation time.- Verify the activity of your this compound stock with a positive control cell line known to be sensitive to JAK inhibition.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).- Confirm that your cell model expresses active JAK1/2 and that the pathway is relevant to the biological process you are studying.- Optimize the incubation time; some effects may require longer exposure.
High background in Western blots for pSTAT - High basal JAK/STAT activity in the cell line.- Insufficient serum starvation.- Ensure cells are properly serum-starved before cytokine stimulation to reduce basal phosphorylation.- Include an unstimulated control to assess baseline pSTAT levels.
Inconsistent results between experiments - Variability in cell passage number or confluency.- Inconsistent preparation of this compound dilutions.- Variation in incubation times.- Use cells within a consistent range of passage numbers and seed them to reach a similar confluency at the time of treatment.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Standardize all incubation and treatment times meticulously.
Observed cytotoxicity at concentrations expected to be non-toxic - High DMSO concentration in the final culture medium.- Cell line is particularly sensitive to JAK1/2 inhibition for survival.- Off-target effects at higher concentrations.- Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) at the same concentration as your highest this compound treatment.- Perform a cell viability assay (e.g., MTS, MTT) to determine the cytotoxic threshold for your specific cell line.- If possible, use lower, more specific concentrations of this compound.

Data Presentation

Table 1: In Vitro IC50 Values for Ruxolitinib (a close analog of this compound)

Target/AssayCell Line/SystemIC50 ValueReference
JAK1 (kinase assay)Cell-free3.3 nM[5]
JAK2 (kinase assay)Cell-free2.8 nM[5]
TYK2 (kinase assay)Cell-free19 nM[5]
JAK3 (kinase assay)Cell-free428 nM[5]
Erythroid Colony FormationPolycythemia Vera Patient Cells67 nM[12]
Cell ProliferationBa/F3-EpoR-JAK2V617F~120 nM[12]
IL-6 induced STAT3 phosphorylationPeripheral Blood Mononuclear CellsNot specified[5]

Table 2: Recommended Concentration Ranges for In Vitro Assays (based on Ruxolitinib data)

Assay TypeCell TypeRecommended Concentration RangeNotes
Western Blot (pSTAT inhibition) Cytokine-stimulated cells10 nM - 1 µMA 2-4 hour pre-incubation is often sufficient.
Cell Proliferation Assay (e.g., MTS) Cancer cell lines, immune cells100 nM - 20 µMIncubate for 48-72 hours.
Apoptosis Assay (e.g., Caspase-Glo) Hematopoietic cell lines1 µM - 50 µMMeasure at 24, 48, and 72 hours.
Cytokine Release Assay (e.g., ELISA) PBMCs, immune cell lines100 nM - 10 µMPre-incubate with the inhibitor before stimulation.

Experimental Protocols

Protocol 1: Inhibition of STAT3 Phosphorylation in a Human Cell Line

Objective: To determine the effective concentration of this compound for inhibiting cytokine-induced STAT3 phosphorylation.

Materials:

  • Human cell line known to respond to IL-6 (e.g., U266)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free culture medium

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human IL-6

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control), and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 4-6 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with DMSO). Pre-treat the cells with these concentrations for 2 hours.

  • Cytokine Stimulation: Add IL-6 to each well (except for the unstimulated control) to a final concentration of 20 ng/mL. Incubate for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane. Probe the membranes with the specified primary and secondary antibodies.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.

Protocol 2: Cell Proliferation Assay (MTS)

Objective: To assess the anti-proliferative effect of this compound.

Materials:

  • Proliferating cell line of interest (e.g., HEL cells)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Treatment: The following day, add 100 µL of medium containing serial dilutions of this compound (e.g., from 10 µM down to 1 nM, including a vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylates JAK2->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes GeneExpression Gene Expression (Inflammation, Proliferation) STAT_active->GeneExpression Translocates & Activates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells Starve Serum Starve (if needed) Start->Starve Treat Add this compound (Dose-Response) Starve->Treat Stimulate Add Cytokine Stimulus (e.g., IL-6) Treat->Stimulate Assay Perform Assay (Western, MTS, etc.) Stimulate->Assay Analyze Data Analysis (IC50, % Inhibition) Assay->Analyze Troubleshooting_Logic Start No Effect Observed CheckConcentration Is concentration range appropriate? Start->CheckConcentration CheckCells Is cell line JAK-dependent? CheckConcentration->CheckCells Yes Solution_DoseResponse Action: Perform wider dose-response CheckConcentration->Solution_DoseResponse No CheckCompound Is compound active? CheckCells->CheckCompound Yes Solution_ValidateCells Action: Validate pathway in cell line CheckCells->Solution_ValidateCells No CheckTime Is incubation time sufficient? CheckCompound->CheckTime Yes Solution_PositiveControl Action: Test on a positive control cell line CheckCompound->Solution_PositiveControl No Solution_TimeCourse Action: Perform a time-course experiment CheckTime->Solution_TimeCourse No

References

Deuruxolitinib Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Deuruxolitinib in aqueous buffers.

Troubleshooting Guide: Addressing this compound Solubility Challenges

Researchers may face difficulties dissolving this compound, particularly in neutral or alkaline aqueous solutions. This guide offers a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Is this compound Dissolving?

Start by observing the solution after attempting to dissolve the compound.

  • Undissolved Particles: Visible solid material remains in the buffer.

  • Cloudiness or Precipitation: The solution appears hazy or forms a precipitate over time.

If you are experiencing either of these issues, proceed with the following troubleshooting steps.

Step 1: pH Adjustment

Based on available information, this compound exhibits high aqueous solubility at a low pH[1]. This suggests it may be a weakly basic compound. Therefore, the primary troubleshooting step is to lower the pH of your aqueous buffer.

  • Action: Gradually add a small amount of a dilute acid (e.g., 0.1 M HCl) to your buffer containing the this compound powder.

  • Target pH: Aim for a pH below 5 as a starting point. Monitor the pH continuously.

  • Observation: Check for improved dissolution as the pH decreases.

Step 2: Utilize a Co-solvent System

If pH adjustment alone is insufficient or not suitable for your experimental conditions, introducing a water-miscible organic solvent can enhance solubility.[2][3]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).

  • Procedure:

    • First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO).

    • Then, slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation.

  • Caution: Ensure the final concentration of the co-solvent is compatible with your experimental assay, as it may affect biological systems.

Step 3: Gentle Heating and Sonication

To aid the dissolution process, especially after pH adjustment or the addition of a co-solvent, mechanical and thermal energy can be applied.

  • Heating: Gently warm the solution in a water bath (e.g., to 37°C)[4]. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical agitation and break up any aggregates.

Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

G cluster_0 cluster_1 Troubleshooting Steps start Start: this compound powder + aqueous buffer observation Observe Solution: Clear or Precipitated? start->observation clear_solution Experiment Ready observation->clear_solution Clear troubleshoot Initiate Troubleshooting observation->troubleshoot Precipitated/ Cloudy ph_adjust Step 1: Adjust pH (Lower to < 5) troubleshoot->ph_adjust check_ph Dissolved? ph_adjust->check_ph check_ph->clear_solution Yes cosolvent Step 2: Use Co-solvent (e.g., DMSO) check_ph->cosolvent No check_cosolvent Dissolved? cosolvent->check_cosolvent check_cosolvent->clear_solution Yes heat_sonicate Step 3: Gentle Heating/ Sonication check_cosolvent->heat_sonicate No final_check Dissolved? heat_sonicate->final_check final_check->clear_solution Yes reassess Re-evaluate Buffer/ Consult Literature final_check->reassess No

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Specific solubility data in common aqueous buffers is not widely published. However, the following information is available:

Solvent/ConditionSolubilityReference
Low pH Aqueous SolutionHigh[1]
DMSO≥ 125 mg/mL[4]

Q2: Why is my this compound not dissolving in PBS at pH 7.4?

This compound has high solubility at a low pH[1]. Phosphate-buffered saline (PBS) at pH 7.4 is a neutral buffer, a condition where this compound is likely to be less soluble. To dissolve it in a phosphate buffer system, you will likely need to lower the pH.

Q3: What is the recommended starting point for dissolving this compound?

The recommended starting point is to use a slightly acidic buffer (e.g., a citrate buffer at pH 4-5). If this is not possible for your experiment, prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.

Q4: Can I heat the this compound solution to get it to dissolve?

Gentle heating (e.g., to 37°C) can help with dissolution[4]. However, prolonged or high-temperature heating should be avoided to prevent potential degradation of the compound.

Q5: Will sonication help dissolve this compound?

Yes, sonication can be a useful physical method to aid dissolution by breaking down powder aggregates and increasing the interaction between the compound and the solvent.

Q6: this compound is a JAK inhibitor. How does this relate to its use in research?

This compound selectively inhibits Janus kinases (JAKs), specifically JAK1 and JAK2[5][6]. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation[7]. Dysregulation of this pathway is implicated in autoimmune conditions like alopecia areata[5][8]. Researchers use this compound to probe the function of the JAK-STAT pathway in various cellular and disease models.

JAK-STAT Signaling Pathway

The diagram below provides a simplified overview of the JAK-STAT signaling pathway that this compound inhibits.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT pSTAT_nuc p-STAT pSTAT->pSTAT_nuc 4. Translocation DNA DNA pSTAT_nuc->DNA 5. Binding Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway inhibited by this compound.

Experimental Protocol: Determining this compound Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., citrate, phosphate, Tris)

  • Calibrated pH meter

  • Vortex mixer

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected aqueous buffer in a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot from the clear supernatant without disturbing the pellet.

    • Perform a precise serial dilution of the supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a standard curve of this compound of known concentrations in the mobile phase.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

  • Calculate Solubility:

    • Back-calculate the concentration in the original undiluted supernatant using the dilution factor. This value represents the equilibrium solubility of this compound in the tested buffer.

Workflow for Solubility Determination

The diagram below outlines the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A 1. Add excess this compound to buffer B 2. Shake at constant temp (24-48 hours) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Collect & dilute supernatant C->D E 5. Quantify by HPLC D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for determining this compound solubility.

References

Preventing Deuruxolitinib degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Deuruxolitinib (formerly CTP-543) in cell culture experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Janus kinases (JAK1 and JAK2).[1] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation has been implicated in autoimmune conditions like alopecia areata.[2] this compound blocks the phosphorylation and activation of STAT proteins, thereby modulating the inflammatory response. It is a deuterated version of Ruxolitinib, a modification that enhances its metabolic stability and increases its half-life in vivo by making it less susceptible to oxidative metabolism.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. Ruxolitinib, the parent compound, is soluble in DMSO at concentrations of 28 mg/mL.[3]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for up to 24 months.[3]

  • Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stored at -20°C, the solution should be used within 3 months to prevent loss of potency.[3]

Q4: Is this compound sensitive to light?

Q5: What are the potential pathways of this compound degradation in cell culture media?

Based on studies of its parent compound, Ruxolitinib, this compound may be susceptible to degradation under certain conditions in aqueous solutions like cell culture media. The primary degradation pathway for Ruxolitinib is hydrolysis, which can be significant under both acidic and basic conditions.[5] Although deuteration enhances metabolic stability, it may not prevent chemical degradation through hydrolysis. Additionally, components in cell culture media can undergo oxidation, which could potentially affect the stability of the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected drug efficacy Degradation of this compound in stock solution or cell culture media.1. Verify Stock Solution Integrity: Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Assess Stability in Media: Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol section). 3. Control Media pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as significant pH shifts can accelerate hydrolysis. 4. Consider Antioxidants: If oxidative degradation is suspected, consider supplementing the media with a low concentration of an antioxidant like N-acetylcysteine (NAC) or Trolox.[6][7] Test for any effects of the antioxidant on your cells in a separate control experiment.
High variability between replicate experiments Inconsistent compound concentration due to degradation or precipitation.1. Ensure Complete Solubilization: When preparing working solutions, ensure the DMSO stock is fully dissolved in the media before adding to cells. Vortex gently. 2. Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of media containing this compound to light and elevated temperatures. Prepare fresh media with the compound for each experiment. 3. Vehicle Control: Always include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) to account for any solvent effects.
Precipitation of the compound in the cell culture media Poor solubility of this compound at the working concentration.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize cell toxicity. 2. Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media to aid dissolution. 3. Gentle Mixing: Mix the solution gently by inversion or swirling after adding the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 3 months.[3]

Protocol 2: Experimental Workflow for Assessing this compound Stability in Cell Culture Media

This protocol allows you to determine the stability of this compound in your specific experimental conditions.

  • Materials:

    • This compound stock solution (in DMSO)

    • Your specific cell culture medium (with all supplements)

    • Sterile conical tubes

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

    • Prepare a vehicle control (medium with the same concentration of DMSO).

    • Dispense aliquots of the this compound-containing medium and the vehicle control into sterile tubes.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot of the this compound solution and one of the vehicle control.

    • Immediately freeze the samples at -80°C until analysis.

    • Analyze the concentration of intact this compound in each sample using a validated HPLC-MS method.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates Phosphorylated_STAT pSTAT (dimer) STAT->Phosphorylated_STAT Dimerizes Nucleus Nucleus Phosphorylated_STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C Prepare_Working->Incubate Time_Points Collect Samples at Time Points (0-72h) Incubate->Time_Points HPLC_MS Analyze by HPLC-MS Time_Points->HPLC_MS Calculate Calculate Degradation Rate and Half-life HPLC_MS->Calculate

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Troubleshooting_Tree Start Inconsistent/Low Efficacy? Check_Stock Is stock solution fresh and properly stored? Start->Check_Stock Prepare_Fresh_Stock Prepare fresh stock and aliquot Check_Stock->Prepare_Fresh_Stock No Check_Media_Stability Is stability in your media confirmed? Check_Stock->Check_Media_Stability Yes Perform_Stability_Assay Perform stability assay (Protocol 2) Check_Media_Stability->Perform_Stability_Assay No Check_Solubility Is precipitation observed? Check_Media_Stability->Check_Solubility Yes Consider_Additives Consider pH control or low-dose antioxidants Perform_Stability_Assay->Consider_Additives Adjust_Protocol Lower final DMSO%, pre-warm media Check_Solubility->Adjust_Protocol Yes Review_Protocol Review experimental protocol for other variables Check_Solubility->Review_Protocol No

Caption: Troubleshooting decision tree for this compound in cell culture experiments.

References

Troubleshooting inconsistent results in Deuruxolitinib assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deuruxolitinib assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the modulation of gene expression involved in immunity and inflammation.[3][4] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory response.[5]

Q2: What are the common assays used to assess this compound activity?

Common assays to evaluate the efficacy and mechanism of this compound include:

  • Western Blotting: To measure the levels of phosphorylated STAT (pSTAT), a direct indicator of JAK kinase activity.

  • Flow Cytometry: For intracellular staining of pSTAT in specific cell populations, allowing for high-throughput analysis.

  • Quantitative PCR (qPCR): To measure the expression of downstream target genes of the JAK-STAT pathway.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the impact of this compound on cell growth and survival.

  • In Vitro Kinase Assays: To determine the direct inhibitory activity of this compound on purified JAK enzymes.

Q3: What are the known IC50 values for this compound?

In an in vitro kinase activity assay, this compound has shown greater inhibitory potency for JAK1 and JAK2 compared to JAK3 and TYK2.[6]

TargetIC50 (nM)
JAK14.6
JAK226
JAK3870
TYK249
Data from in vitro kinase activity assay.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: Inconsistent or Weak Inhibition of STAT Phosphorylation in Western Blots

You are treating your cells with this compound, but the Western blot results show variable or minimal reduction in pSTAT levels.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions.
Poor Cell Health or High Passage Number Ensure cells are healthy, actively dividing, and within a low passage number. Stressed or senescent cells can exhibit altered signaling responses.[7]
Inefficient Cell Lysis and Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins. Ensure complete cell lysis by sonication or other mechanical disruption methods.[7]
Issues with Antibody Performance Validate your primary antibodies for pSTAT and total STAT. Use a positive control (e.g., cytokine-stimulated cells without inhibitor) and a negative control (unstimulated cells) to confirm antibody specificity and sensitivity.
Problems with Western Blot Protocol Optimize blocking conditions, antibody concentrations, and washing steps. Ensure efficient protein transfer from the gel to the membrane.[8][9]
Issue 2: High Variability in Flow Cytometry Results for pSTAT

You are observing significant well-to-well or day-to-day variability when measuring intracellular pSTAT levels by flow cytometry.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Stimulation Ensure uniform stimulation of all samples. Pipetting techniques and the timing of stimulation are critical for reproducibility.
Fixation and Permeabilization Artifacts Optimize the fixation and permeabilization protocol for your cell type and antibodies. Inadequate permeabilization can lead to poor antibody penetration and weak signals.[10][11]
Inappropriate Antibody Titration Perform antibody titration experiments to determine the optimal concentration for both your pSTAT and cell surface marker antibodies to minimize background and maximize signal-to-noise.
Instrument Settings and Compensation Standardize instrument settings (laser alignment, PMT voltages) using beads before each experiment. Ensure proper fluorescence compensation to correct for spectral overlap between fluorochromes.[11]
Cell Clumping Ensure single-cell suspension by gentle pipetting or filtering before analysis to avoid artifacts from cell aggregates.[11]
Issue 3: Inconsistent Downstream Gene Expression in qPCR

Your qPCR results for JAK-STAT target genes show high variability between replicates after this compound treatment.

Possible Causes and Solutions:

CauseRecommended Solution
Poor RNA Quality and Integrity Use a standardized RNA extraction method and assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding to cDNA synthesis.[12]
Inefficient Reverse Transcription Optimize the reverse transcription reaction by using high-quality reagents and ensuring consistent RNA input amounts.
Suboptimal Primer/Probe Design Design and validate primers and probes to ensure specificity and efficiency. Perform a melt curve analysis to check for non-specific amplification or primer-dimers.[1]
Pipetting Errors and Template Inconsistency Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and templates.[12]
Inappropriate Reference Gene Selection Validate the stability of your reference gene(s) under your experimental conditions. Using multiple, stably expressed reference genes for normalization is recommended.[13]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (pSTAT3)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 for STAT3 phosphorylation) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against pSTAT3 (e.g., Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

Protocol 2: Flow Cytometry for Intracellular pSTAT3
  • Cell Treatment and Stimulation: Treat and stimulate cells as described in the Western Blot protocol.

  • Fixation: Immediately after stimulation, fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.

  • Staining: Wash the cells and stain with a fluorescently conjugated anti-pSTAT3 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the pSTAT3 signal.

Protocol 3: qPCR for Downstream Target Gene Expression
  • Cell Treatment: Treat cells with this compound and stimulate with the appropriate cytokine for a duration determined by the target gene's expression kinetics (typically 4-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or probe-based master mix with primers specific for your target gene(s) and validated reference gene(s).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Deuruxolitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Modulation Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Quality (Drug, Antibodies, Buffers) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Viability) Start->Check_Cells Review_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Review_Protocol Optimize_Assay Re-optimize Assay Parameters (Titration, Gradients) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Review_Protocol->Optimize_Assay Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results Yes Inconsistent_Results Results Still Inconsistent Optimize_Assay->Inconsistent_Results No Consult Consult Technical Support Inconsistent_Results->Consult

References

Identifying and minimizing off-target effects of Deuruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of Deuruxolitinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Janus kinases JAK1 and JAK2.[1][2][3][4] These enzymes are key components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in inflammation and immunity.[5][6] By inhibiting JAK1 and JAK2, this compound modulates the immune response.[3]

Q2: What is the known selectivity profile of this compound?

A2: this compound is most potent against JAK1 and JAK2. In vitro kinase assays have shown it has greater inhibitory potency for JAK1, JAK2, and TYK2 compared to JAK3.[7]

Q3: What are the known off-target interactions of this compound at the molecular level?

A3: Based on preclinical studies submitted to the FDA, this compound has been observed to interact with a limited number of other proteins at concentrations higher than those required for JAK1/2 inhibition. Specifically, at a concentration of 10 µM, it has shown to inhibit ligand binding to adenosine A1 and A3 receptors. In a kinase activity assay, 0.2 µM of this compound demonstrated significant inhibition of JAK3 and Microtubule Affinity-Regulating Kinase 1 (MARK1).

Q4: What are the potential phenotypic consequences of these off-target effects in my experiments?

A4: Off-target effects can lead to a range of confounding results in your experiments. For example, inhibition of adenosine receptors could modulate cellular processes regulated by adenosine signaling, such as inflammation and cell proliferation.[8][9] Inhibition of MARK1 could interfere with microtubule dynamics and cell polarity. It is crucial to consider these potential off-target activities when interpreting experimental data.

Q5: How can I minimize off-target effects of this compound in my cell-based assays?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired level of JAK1/2 inhibition in your specific cell system through dose-response experiments.

  • Perform control experiments: Include appropriate controls, such as a structurally related but inactive compound or cells where the intended target (JAK1/2) is knocked out or knocked down, to distinguish on-target from off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause Troubleshooting Step
High Concentration of this compound Perform a dose-response curve to determine the IC50 for JAK1/2 inhibition and a CC50 (50% cytotoxic concentration) to identify a therapeutic window. Use the lowest concentration that effectively inhibits the target.
Off-Target Effects Review the known off-target profile of this compound. If your cell type expresses high levels of known off-targets (e.g., adenosine receptors), consider if these off-targets could be mediating the toxic effects.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
Contamination Check for mycoplasma or other microbial contamination in your cell cultures.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Reagent Variability Use freshly prepared this compound solutions from a reliable source. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Cell Passage Number Maintain a consistent and low passage number for your cell lines, as cellular responses can change over time in culture.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Incomplete Inhibition Verify the level of JAK1/2 inhibition in your experimental setup using a downstream marker, such as phosphorylated STAT3 (pSTAT3), by Western blot or ELISA.
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause Troubleshooting Step
Cell Permeability Confirm that this compound is effectively entering your cells. While it is an oral drug, specific cell types may have different permeability characteristics.
Drug Efflux Investigate if your cells express high levels of drug efflux pumps (e.g., P-glycoprotein) that may be actively removing this compound.
Cellular Metabolism Consider that this compound may be metabolized by your cells, leading to a lower effective intracellular concentration.
Presence of High ATP Concentrations In cell-based assays, high intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in potency compared to biochemical assays.

Data Presentation

Table 1: Summary of Known Off-Target Interactions of this compound

Target FamilySpecific TargetAssay TypeThis compound ConcentrationObserved Effect
G-Protein Coupled ReceptorAdenosine A1 ReceptorRadioligand Binding10 µMInhibition of ligand binding
G-Protein Coupled ReceptorAdenosine A3 ReceptorRadioligand Binding10 µMInhibition of ligand binding
KinaseJAK3Kinase Activity0.2 µMSignificant inhibition
KinaseMARK1Kinase Activity0.2 µMSignificant inhibition

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

    • Provide the exact concentration and purity of the compound to the service provider.

  • Assay Format Selection:

    • Choose a suitable assay format offered by the provider, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.

  • Kinase Panel Selection:

    • Select a comprehensive kinase panel that includes representatives from all major kinase families. A panel of over 300 kinases is recommended for broad profiling.

  • Data Analysis:

    • The service provider will typically report the results as a percentage of inhibition at a fixed concentration (e.g., 1 µM).

    • For hits that show significant inhibition, request IC50 determination to quantify the potency.

    • Analyze the data to identify any off-target kinases that are inhibited with a potency close to that of JAK1 and JAK2.

Protocol 2: Cellular Target Engagement Assay using Western Blot for pSTAT3

This protocol allows for the confirmation of this compound's on-target activity in a cellular context.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with a dose-range of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine known to signal through the JAK-STAT pathway in your cell type (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.

    • Use an appropriate loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

    • Plot the normalized pSTAT3 levels against the this compound concentration to determine the cellular IC50 for JAK-STAT pathway inhibition.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect biochem Biochemical Assays (Kinome Scan, Receptor Binding) start->biochem cell_based Cell-Based Assays (Phenotypic Screening, Target Engagement) start->cell_based hit_id Identify Potential Off-Targets biochem->hit_id cell_based->hit_id validation Validate Hits (Dose-Response, Orthogonal Methods) hit_id->validation conclusion Confirm or Refute Off-Target Effect validation->conclusion

Caption: Workflow for identifying this compound off-target effects.

Troubleshooting_Logic start Unexpected Experimental Result check_protocol Review Experimental Protocol and Reagents start->check_protocol on_target Is On-Target (JAK1/2) Inhibition Confirmed? check_protocol->on_target Protocol OK resolve_protocol Address Protocol Deviations check_protocol->resolve_protocol Deviation Found off_target Consider Potential Off-Target Effects on_target->off_target Yes confirm_inhibition Verify pSTAT3 Inhibition on_target->confirm_inhibition No investigate_off_target Design Experiments to Test Off-Target Hypothesis off_target->investigate_off_target resolve_protocol->start confirm_inhibition->start end Problem Resolved / Explained investigate_off_target->end

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Deuruxolitinib Dosage Adjustment for CYP2C9 Poor Metabolizer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Deuruxolitinib dosage in the context of CYP2C9 poor metabolizer models. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of CYP2C9 in this compound metabolism?

This compound, a Janus kinase (JAK) 1/2 inhibitor, is primarily metabolized by the cytochrome P450 enzyme CYP2C9, which accounts for approximately 76% of its metabolic clearance.[1] CYP3A4 is also involved, contributing to about 21% of its metabolism. Due to the significant role of CYP2C9, variations in the activity of this enzyme can have a substantial impact on this compound exposure.

Q2: Why is this compound contraindicated in CYP2C9 poor metabolizers?

Individuals who are CYP2C9 poor metabolizers have significantly reduced or absent CYP2C9 enzyme function due to genetic variations.[1][2][3] Pharmacokinetic modeling predicts that this compound concentrations could be up to 2-fold higher in these individuals compared to normal metabolizers.[1] This increased exposure can elevate the risk of serious adverse reactions, including thrombosis.[2][3][4] Consequently, the U.S. FDA has contraindicated the use of this compound in patients identified as CYP2C9 poor metabolizers.[2][3][4]

Q3: How can I determine the CYP2C9 metabolizer status in my experimental model?

For human studies, it is recommended to perform CYP2C9 genotyping prior to initiating treatment with this compound.[5] For preclinical animal models, genetically engineered mice, such as CYP2C9 knockout or humanized CYP2C9 mice, can be utilized to simulate poor and normal metabolizer phenotypes, respectively.[6][7][8][9][10]

Q4: Are there in vitro models to study the impact of CYP2C9 poor metabolism on this compound?

Yes, in vitro studies can be conducted using human liver microsomes from donors with known CYP2C9 genotypes (e.g., 1/1 for normal metabolizers and 3/3 for poor metabolizers). Alternatively, recombinant human CYP2C9 enzymes representing different genetic variants can be used to assess metabolic activity towards this compound.[11][12]

Troubleshooting Guides

Issue: Unexpectedly high this compound plasma concentrations in an in vivo study.

  • Verify CYP2C9 Genotype: Confirm the CYP2C9 genotype of the animal model or human subjects. Unexpected poor metabolizer status could be a primary cause.

  • Assess Co-administered Drugs: Check for the presence of any concomitant medications that are known inhibitors of CYP2C9. Strong and moderate CYP2C9 inhibitors are contraindicated with this compound.[1]

  • Evaluate Liver Function: Impaired liver function can reduce drug metabolism and increase plasma concentrations.

  • Review Dosing Accuracy: Ensure that the correct dose of this compound was administered.

Issue: Inconsistent results in in vitro metabolism assays.

  • Enzyme Activity Confirmation: Verify the activity of the human liver microsomes or recombinant CYP2C9 enzymes using a known CYP2C9 probe substrate before proceeding with this compound.

  • Cofactor Availability: Ensure an adequate supply of NADPH, a necessary cofactor for CYP enzyme activity, in the reaction mixture.

  • Inhibitor Specificity: When using chemical inhibitors to phenotype metabolism, confirm their specificity and concentration to avoid cross-inhibition of other CYP enzymes.[13]

  • LC-MS/MS Method Validation: Validate the analytical method for the detection of this compound and its metabolites to ensure accuracy and precision.

Data Presentation

Table 1: Predicted Impact of CYP2C9 Phenotype on this compound Pharmacokinetics (Based on Modeling Data)

CYP2C9 PhenotypeGenotype ExamplesPredicted Fold-Increase in this compound Exposure (AUC)Recommended Action
Normal Metabolizer1/11 (Reference)Standard Dosing
Intermediate Metabolizer1/2, 1/3~1.5-foldUse with caution, consider dose reduction
Poor Metabolizer2/2, 2/3, 3/3Up to 2-foldContraindicated

AUC: Area Under the Curve

Table 2: Effect of a Strong CYP2C9 Inhibitor (Fluconazole) on Ruxolitinib (a related JAK inhibitor) Pharmacokinetics

Pharmacokinetic ParameterRuxolitinib AloneRuxolitinib + FluconazoleFold-Increase
Cmax (ng/mL)Varies by doseIncreased by ~50%~1.5
AUC₀₋∞ (ng*h/mL)Varies by doseIncreased by 234%3.34
T½ (h)~3Increased by a factor of 2.52.5
CL/F (L/h)29.58.850.3

This table uses data from ruxolitinib drug interaction studies as a surrogate to illustrate the potential magnitude of increased exposure when CYP2C9 is inhibited.[14] Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life; CL/F: Apparent oral clearance.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the rate of this compound metabolism in human liver microsomes from normal and poor CYP2C9 metabolizers.

Materials:

  • This compound

  • Pooled human liver microsomes (from CYP2C9 1/1 and 3/3 donors)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the depletion of the parent drug (this compound) using a validated LC-MS/MS method.

  • Calculate the rate of metabolism from the slope of the natural log of the remaining parent drug concentration versus time.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in a CYP2C9 Knockout Mouse Model

Objective: To compare the pharmacokinetic profile of this compound in wild-type and CYP2C9 knockout mice, representing normal and poor metabolizer models, respectively.

Materials:

  • This compound

  • Wild-type mice

  • CYP2C9 knockout mice

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • LC-MS/MS system

Methodology:

  • Fast the mice overnight prior to dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) to both wild-type and CYP2C9 knockout mice.

  • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL/F) for both groups of mice and compare the results.

Mandatory Visualizations

Deuruxolitinib_Metabolism_Pathway This compound This compound (Oral Administration) Absorption GI Absorption This compound->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Hepatic Metabolism Systemic_Circulation->Metabolism CYP2C9 CYP2C9 (76%) Metabolism->CYP2C9 Major Pathway CYP3A4 CYP1A2/3A4 (24%) Metabolism->CYP3A4 Minor Pathway Metabolites Inactive Metabolites CYP2C9->Metabolites Increased_Exposure Increased this compound Concentration CYP2C9->Increased_Exposure CYP3A4->Metabolites Elimination Renal/Fecal Elimination Metabolites->Elimination Poor_Metabolizer CYP2C9 Poor Metabolizer (Reduced/Absent Function) Poor_Metabolizer->CYP2C9 Inhibition

Caption: this compound metabolic pathway and the impact of CYP2C9 poor metabolizer status.

Experimental_Workflow_Dosage_Adjustment Start Start: Preclinical/Clinical Study with this compound Genotyping Perform CYP2C9 Genotyping Start->Genotyping NM Normal Metabolizer (1/1) Genotyping->NM Normal IM Intermediate Metabolizer (1/2, 1/3) Genotyping->IM Intermediate PM Poor Metabolizer (2/2, 3/3, etc.) Genotyping->PM Poor Standard_Dose Administer Standard Dose NM->Standard_Dose Reduced_Dose Consider Dose Reduction & Monitor Closely IM->Reduced_Dose Contraindicated Contraindicated: Do Not Administer PM->Contraindicated Monitor Monitor for Efficacy and Adverse Events Standard_Dose->Monitor Reduced_Dose->Monitor

Caption: Decision workflow for this compound dosage based on CYP2C9 genotype.

JAK_STAT_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT JAK->STAT pSTAT pSTAT (Dimerization) STAT->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Inflammation, Cell Proliferation) This compound This compound This compound->JAK Inhibition

Caption: this compound's mechanism of action via inhibition of the JAK-STAT signaling pathway.

References

How to control for Deuruxolitinib cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling Deuruxolitinib cytotoxicity in cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Question: High cell death is observed even at low concentrations of this compound. What are the possible causes and solutions?

Answer:

Unusually high cytotoxicity at low concentrations of this compound can stem from several factors. A primary consideration is the inherent sensitivity of the cell line to JAK1/2 inhibition. Certain cell lines are highly dependent on the JAK-STAT signaling pathway for survival and proliferation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Cell Line Sensitivity Select a cell line with known lower sensitivity to JAK inhibitors or perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
Off-Target Effects Although this compound is a selective JAK1/2 inhibitor, off-target kinase inhibition can occur at higher concentrations.[1] Consider using a lower concentration or a different JAK inhibitor with an alternative selectivity profile for comparison.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a solvent-only control to assess its cytotoxic effect.
Incorrect Drug Concentration Verify the stock solution concentration and serial dilutions. An error in calculation can lead to unintentionally high concentrations being used.
Cell Culture Conditions Suboptimal cell culture conditions, such as contamination (e.g., mycoplasma), high passage number, or nutrient depletion, can sensitize cells to drug treatment.[2] Ensure proper cell culture maintenance and use low-passage cells for experiments.

Troubleshooting Workflow for Unexpected Cytotoxicity

G start High Cytotoxicity Observed check_concentration Verify Drug Concentration and Dilutions start->check_concentration check_concentration->start Concentration Incorrect check_solvent Run Solvent Control check_concentration->check_solvent Concentration Correct check_solvent->start Solvent is Toxic check_culture Assess Cell Health (Passage #, Contamination) check_solvent->check_culture Solvent Not Toxic check_culture->start Culture Issues dose_response Perform Dose-Response Assay (e.g., MTT) check_culture->dose_response Cells Healthy select_concentration Select Concentration Below IC20 dose_response->select_concentration apoptosis_assay Perform Apoptosis Assay (Annexin V) select_concentration->apoptosis_assay off_target Consider Off-Target Effects select_concentration->off_target Still Cytotoxic end Optimized Experiment apoptosis_assay->end Apoptosis Understood alternative_inhibitor Test Alternative JAK Inhibitor off_target->alternative_inhibitor alternative_inhibitor->end

Caption: A decision tree for troubleshooting unexpected this compound cytotoxicity.

Question: this compound shows no effect on my cell line, even at high concentrations. What should I check?

Answer:

The lack of a discernible effect from this compound treatment can be due to several factors, ranging from the biological characteristics of your cell line to technical issues with the experiment.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Line Insensitivity The chosen cell line may not rely on JAK1/2 signaling for its growth and survival. Confirm the expression and activation of JAK1, JAK2, and downstream STAT proteins in your cell line via Western blot or other methods.
Drug Inactivity Ensure the this compound compound has not degraded. Use a fresh stock solution and store it according to the manufacturer's instructions.
Assay Issues The chosen assay may not be sensitive enough to detect subtle changes in cell viability or proliferation. Consider using a more sensitive assay or a functional assay that directly measures the inhibition of the JAK-STAT pathway (e.g., phospho-STAT Western blot).
Incorrect Incubation Time The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal duration of treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Janus kinases JAK1 and JAK2.[3] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and cell survival.[4][5] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory and proliferative signals that are often dysregulated in certain diseases.[6]

JAK-STAT Signaling Pathway Inhibition by this compound

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition

Caption: this compound inhibits JAK1 and JAK2, blocking STAT phosphorylation and gene transcription.

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A typical starting concentration for in vitro experiments is often in the low micromolar range. However, the optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?

Cytotoxic effects lead to cell death, while cytostatic effects inhibit cell proliferation without directly killing the cells. To differentiate between these, you can use a combination of assays:

  • Cell Viability Assays (e.g., MTT, WST-1): These measure metabolic activity, which can decrease due to both cytotoxicity and cytostasis.

  • Cell Counting Assays (e.g., Trypan Blue exclusion, automated cell counters): These directly measure the number of viable cells. A decrease in cell number over time compared to a control indicates a cytotoxic effect, while a stable number suggests a cytostatic effect.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These specifically detect markers of programmed cell death, providing direct evidence of cytotoxicity.

Q4: Can this compound induce apoptosis?

Yes, as a JAK inhibitor, this compound can induce apoptosis in cell lines that are dependent on JAK-STAT signaling for survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (like Mcl-1) and the upregulation of pro-apoptotic proteins (like Bim), ultimately triggering programmed cell death.[7][8]

Q5: What are some known off-target effects of this compound?

This compound is a selective inhibitor of JAK1 and JAK2. However, like most kinase inhibitors, it can exhibit some off-target activity, particularly at higher concentrations. In vitro kinase assays have shown that at 0.2 µM, this compound can inhibit JAK3 and MARK1 activity to some extent.[1] It has also been shown to inhibit the hERG potassium channel with an IC50 of 153 µM.[1]

Quantitative Data

Due to the limited availability of public data on this compound's IC50 values across a wide range of cell lines, the following table provides IC50 values for Ruxolitinib, a structurally and functionally similar JAK1/2 inhibitor. This data can serve as a preliminary guide for experimental design.

Table 1: Ruxolitinib IC50 Values in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)
K-562Chronic Myeloid Leukemia2048
NCI-BL 2171B-cell Lymphoma23.648
U87MGGlioblastoma94.0724
HELErythroleukemia1.472
BaF3 (JAK2 V617F)Pro-B cell line0.12648

Data sourced from multiple studies.[9][10]

Table 2: this compound In Vitro Inhibition Data

TargetAssay TypeIC50 (µM)
hERGElectrophysiology153

Data sourced from FDA review documents.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a WST-1 Assay

This protocol outlines a method to determine a range of this compound concentrations that do not cause significant cytotoxicity, which is crucial for subsequent functional assays.

Workflow for Optimal Concentration Determination

G A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Add drug to cells and incubate B->C D Add WST-1 reagent C->D E Incubate and read absorbance D->E F Plot dose-response curve and determine IC20 E->F

Caption: Workflow for determining the optimal non-toxic drug concentration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of this compound dilutions in complete culture medium. A common range to test is from 0.001 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC20 (the concentration that inhibits cell viability by 20%). This concentration can be considered non-toxic for subsequent experiments.

Protocol 2: Assessing this compound-Induced Apoptosis by Annexin V/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound (including a vehicle control) for the desired time period.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

References

Deuruxolitinib Experiments: A Technical Support Center for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

To enhance the reproducibility of research involving Deuruxolitinib, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK2.[1] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in hematopoiesis and immune function.[2][3] By inhibiting JAK1 and JAK2, this compound modulates the signaling of pro-inflammatory cytokines implicated in autoimmune conditions like alopecia areata.[4][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage of the powdered form, a temperature of -20°C for up to three years is recommended. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. To maintain stability, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Ensure the powder is completely dissolved by vortexing. For most cell-based assays, a starting stock concentration of 10 mM is a practical choice for serial dilutions.

Q4: What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by factors such as the media composition, pH, and temperature. It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. Avoid storing the compound diluted in media for extended periods.

Troubleshooting Guides

In Vitro Cell-Based Assays
Issue Possible Cause Suggested Solution
Low or no inhibition of STAT phosphorylation 1. Inactive compound: Improper storage or handling may have degraded the this compound. 2. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit JAK signaling in your specific cell line. 3. Cell line resistance: The chosen cell line may have inherent resistance to JAK inhibitors.1. Use a fresh aliquot of this compound from proper storage. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. 3. Consider using a different cell line known to be responsive to JAK inhibitors.
High background in Western blot for p-STAT 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not have been sufficient to prevent non-specific binding.1. Titrate your primary and secondary antibodies to determine the optimal concentration. 2. Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).
Inconsistent results in cell viability assays 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. 2. Edge effects: Wells on the perimeter of the plate may experience different evaporation rates, affecting cell growth and drug concentration. 3. DMSO toxicity: High concentrations of DMSO can be toxic to cells.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental conditions. 3. Keep the final DMSO concentration in the culture medium below 0.5%.
In Vivo Animal Studies
Issue Possible Cause Suggested Solution
Lack of efficacy in animal models 1. Poor bioavailability: The formulation used for oral administration may not be optimal for absorption. 2. Incorrect dosage: The administered dose may be too low to achieve a therapeutic effect in the specific animal model.1. Consider using a formulation with excipients known to enhance solubility and absorption, such as PEG300 and Tween 80. 2. Perform a dose-ranging study to determine the optimal effective dose for your animal model.
Adverse effects observed in animals 1. Off-target effects: this compound may have off-target effects at higher concentrations. 2. Toxicity: The administered dose may be approaching the maximum tolerated dose.1. Reduce the dosage and monitor for the persistence of adverse effects. 2. Consult toxicological data to ensure the dose is within a safe range.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a human cell line (e.g., HaCaT keratinocytes).

Materials:

  • HaCaT cells

  • Complete DMEM media (with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human Interleukin-6 (IL-6)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture: Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method to determine the effect of this compound on the viability of a human cell line.

Materials:

  • Human cell line (e.g., A549)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation

Parameter This compound (8 mg BID) This compound (12 mg BID) Placebo
SALT Score ≤20 at Week 24 (THRIVE-AA1) 29.6%41.5%0.8%
SALT Score ≤20 at Week 24 (THRIVE-AA2) 33.0%38.3%0.8%
SALT (Severity of Alopecia Tool) score of ≤20 indicates 20% or less scalp hair loss.[6][7]

Mandatory Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression Nucleus->GeneExpression Regulates This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment stimulation Cytokine Stimulation (for signaling assays) treatment->stimulation assay Perform Assay (e.g., Western Blot, MTT) treatment->assay For viability assays stimulation->assay data_collection Data Collection assay->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General workflow for in vitro this compound experiments.

References

Technical Support Center: Overcoming Deuruxolitinib Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Deuruxolitinib in long-term cell culture experiments.

Troubleshooting Guides

Problem 1: Decreased Cell Death or Increased Cell Proliferation in the Presence of this compound

Possible Cause: Development of acquired resistance to this compound.

Solutions:

  • Confirm Resistance:

    • IC50 Shift Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) indicates resistance.[1]

    • Cell Viability Assay: Perform a time-course experiment to compare the viability of your cell line and the parental line at a fixed concentration of this compound.

  • Investigate the Mechanism of Resistance:

    • Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins.

      • Reactivation of JAK/STAT Pathway: Check for persistent or increased phosphorylation of STAT3 (p-STAT3) and STAT5 (p-STAT5) despite this compound treatment.

      • Activation of Bypass Pathways: Assess the phosphorylation levels of AKT (p-AKT) and ERK1/2 (p-ERK1/2) to determine if the PI3K/AKT or MAPK/ERK pathways are activated.

    • Sanger Sequencing: Sequence the kinase domain of JAK1 and JAK2 to identify potential resistance-conferring mutations, although this is a less common mechanism for ruxolitinib resistance.[2]

  • Strategies to Overcome Resistance:

    • Combination Therapy:

      • PI3K Inhibitors: Combine this compound with a PI3K inhibitor (e.g., BEZ235) to dually target the JAK/STAT and PI3K/AKT pathways.

      • MEK Inhibitors: Use a MEK inhibitor (e.g., Selumetinib) in combination with this compound to block the MAPK/ERK pathway.

      • Bcl-2/Bcl-xL Inhibitors: Consider co-treatment with a Bcl-2/Bcl-xL inhibitor (e.g., ABT-737) to induce apoptosis in resistant cells.[3]

    • HSP90 Inhibitors: Treatment with an HSP90 inhibitor can promote the degradation of JAK2 and may overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is the typical fold-increase in IC50 for cell lines resistant to JAK inhibitors?

A1: The fold-increase in IC50 can vary depending on the cell line and the specific mechanism of resistance. However, a 3 to 10-fold increase is generally considered to represent drug resistance.[1] Some studies have reported even higher fold-increases, ranging from 9 to 33-fold for ruxolitinib-resistant cell lines with specific JAK2 mutations.[2]

Q2: How can I generate a this compound-resistant cell line for my experiments?

A2: A common method is the stepwise dose-escalation procedure.[4] This involves chronically exposing the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[1][5]

Q3: Are there any known mutations that confer resistance to this compound?

A3: While less common than bypass pathway activation, mutations in the ATP-binding site of JAK2 have been shown to confer resistance to ruxolitinib, a closely related JAK inhibitor.[2] It is plausible that similar mutations could arise and confer resistance to this compound.

Q4: My cells show increased p-AKT and p-ERK levels after long-term this compound treatment. What does this signify?

A4: Increased phosphorylation of AKT and ERK suggests the activation of the PI3K/AKT and MAPK/ERK signaling pathways, respectively. These are known "bypass" pathways that can compensate for the inhibition of the JAK/STAT pathway by this compound, leading to cell survival and proliferation.

Q5: What are some combination therapies that have been effective in overcoming JAK inhibitor resistance in vitro?

A5: Preclinical studies have shown that combining JAK inhibitors with inhibitors of the PI3K/AKT or MAPK/ERK pathways can effectively overcome resistance.[6] Additionally, combining JAK inhibitors with Bcl-2 family inhibitors has been shown to be effective in circumventing and overcoming acquired resistance.[3]

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Resistance Studies

Observed Problem Potential Cause Recommended Action
Inconsistent IC50 valuesCell line heterogeneity, passage number variabilityUse a single-cell cloned resistant line, maintain consistent passage numbers for experiments.
High background in Western blots for phospho-proteinsInadequate blocking, inappropriate antibody concentrationOptimize blocking conditions (e.g., use 5% BSA for phospho-antibodies), titrate primary and secondary antibodies.
No change in p-STAT levels after this compound treatmentInactive compound, incorrect concentration, rapid dephosphorylationVerify compound activity, use a fresh dilution, include phosphatase inhibitors in lysis buffer.
Cell death in control (DMSO-treated) cellsDMSO toxicityEnsure the final DMSO concentration is low (typically <0.1%).

Table 2: Example of IC50 Values in Sensitive vs. Resistant Cell Lines

Cell Line Treatment IC50 (nM) Fold Increase in Resistance
Parental Cell LineThis compound150-
Resistant Cell LineThis compound180012

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the generation of drug-resistant cell lines using a stepwise dose-escalation method.[4]

  • Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Escalation: Continue this stepwise increase in drug concentration. It is crucial to allow the cells to recover and resume normal proliferation at each step. This process can take several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve vials of cells for future use.

  • Confirmation of Resistance: Once a significantly higher resistance level is achieved (e.g., cells are viable at 10-20 times the original IC50), confirm the new IC50 value and compare it to the parental cell line.

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

This protocol outlines the steps for detecting phosphorylated STAT3, AKT, and ERK.

  • Sample Preparation:

    • Culture sensitive and resistant cells with and without this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-STAT3, p-AKT, p-ERK, and total STAT3, AKT, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[7]

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol details the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.[9][10]

  • Cell Treatment: Treat sensitive and resistant cells with this compound for the desired duration. Include untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Mandatory Visualizations

Deuruxolitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK2 JAK2 Cytokine_Receptor->JAK2 Activation PI3K PI3K Cytokine_Receptor->PI3K Bypass Activation RAS RAS Cytokine_Receptor->RAS Bypass Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Dimerization & Nuclear Translocation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression This compound This compound This compound->JAK1 This compound->JAK2 Cytokine->Cytokine_Receptor Cytokine Binding

Caption: this compound's mechanism and resistance pathways.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization of Resistance cluster_overcoming Overcoming Resistance start Parental Cell Line dose_escalation Stepwise Dose Escalation with this compound start->dose_escalation resistant_line Resistant Cell Line dose_escalation->resistant_line ic50 IC50 Determination (Cell Viability Assay) resistant_line->ic50 western Western Blot (p-STAT, p-AKT, p-ERK) resistant_line->western apoptosis Apoptosis Assay (Flow Cytometry) resistant_line->apoptosis combination Combination Therapy (e.g., + PI3K/MEK inhibitor) western->combination re_evaluate Re-evaluate IC50 and Apoptosis combination->re_evaluate

Caption: Workflow for studying this compound resistance.

References

Deuruxolitinib Stability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of deuruxolitinib for long-term experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a closed container at room temperature, protected from heat, moisture, and direct light. It is also advised to keep the substance from freezing.[1]

Q2: What potential issues can arise from improper storage of this compound?

Improper storage can lead to degradation of the active pharmaceutical ingredient (API), potentially resulting in reduced efficacy and the formation of unknown impurities. This could compromise the validity of experimental results.

Q3: How can I assess the stability of my this compound sample?

Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), are crucial for assessing the stability of this compound. These techniques can separate the parent drug from any potential degradation products.

Q4: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[2] These studies involve exposing the drug to harsh conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation pathways and develop stability-indicating analytical methods.[2] While specific degradation pathways for this compound are not publicly detailed, studies on similar JAK inhibitors like ruxolitinib have shown degradation under thermal and peroxide conditions.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradationReview storage conditions. Perform a forced degradation study to identify potential degradation products.
Loss of potency in bioassays Chemical instability of the compoundVerify the storage and handling procedures. Re-qualify the material using a validated stability-indicating method.
Inconsistent experimental results Inadequate sample preparation or handlingEnsure consistent and appropriate solvent use and sample dilution. Protect the sample from light and extreme temperatures during preparation.
Precipitation of the compound in solution Poor solubility or solvent choiceEvaluate the solubility of this compound in the chosen solvent system. Consider the use of co-solvents or pH adjustment if appropriate.

Experimental Protocols

The following are generalized protocols for stability testing, based on methodologies applied to related Janus Kinase (JAK) inhibitors like ruxolitinib and tofacitinib, due to the limited publicly available data specific to this compound.

Protocol 1: Stability-Indicating UPLC Method

This protocol outlines a method for the quantitative analysis of this compound and the separation of its degradation products.

Objective: To develop a simple, precise, and accurate UPLC method for the estimation of this compound in bulk and pharmaceutical dosage forms.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Water (HPLC grade)

  • C8 column (e.g., 250x4.6mm, 5µm)

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system with UV detection.

Chromatographic Conditions (based on Ruxolitinib studies[4][5]):

Parameter Condition
Mobile Phase Mixture of pH 6.2 buffer (adjusted with glacial acetic acid), Methanol, and Acetonitrile (40:30:30 v/v/v)
Column C8 (250x4.6mm, 5µm)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50-150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for stress testing to identify potential degradation pathways.

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Stress Conditions (based on Tofacitinib and Ruxolitinib studies[2][4][5]):

Stress Condition Procedure
Acid Degradation Treat a solution of this compound with 0.1 N HCl and heat at 60°C for a specified time. Neutralize with 0.1 N NaOH before analysis.
Alkali Degradation Treat a solution of this compound with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation Expose solid this compound to dry heat at 105°C for 72 hours.[4]
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

Analysis: Analyze the stressed samples using the validated stability-indicating UPLC method (Protocol 1) to identify and quantify any degradation products.

Visualizations

This compound's Mechanism of Action

This compound is a Janus kinase (JAK) inhibitor that modulates the immune response by inhibiting JAK1 and JAK2.[6][7][8] This action is crucial in conditions like alopecia areata, where the immune system mistakenly attacks hair follicles.[6][8]

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT_P->STAT_P Dimerizes Gene Gene Transcription (Inflammation) STAT_P->Gene Translocates to Nucleus This compound This compound This compound->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Workflow for Stability Testing

A logical workflow is critical for systematic stability testing of this compound.

Stability_Workflow This compound Stability Testing Workflow Start Start: this compound Sample MethodDev Develop Stability-Indicating Analytical Method (e.g., UPLC) Start->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg LongTerm Initiate Long-Term Stability Study MethodDev->LongTerm DataEval Evaluate Data: Assay, Impurities, Degradation Profile ForcedDeg->DataEval Identifies Degradants Analysis Analyze Samples at Specified Time Points LongTerm->Analysis Analysis->DataEval Report Generate Stability Report DataEval->Report End End Report->End

Caption: A typical workflow for conducting stability testing of this compound.

References

Mitigating batch-to-batch variability of synthesized Deuruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Deuruxolitinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a deuterated form of ruxolitinib, a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are crucial components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[2] By inhibiting JAK1 and JAK2, this compound modulates the signaling of various cytokines and growth factors involved in the inflammatory response, making it effective in treating conditions like severe alopecia areata.[2][3] The deuteration of the cyclopentyl moiety enhances its metabolic stability, leading to a longer duration of pharmacological activity compared to ruxolitinib.[1]

Q2: What are the common sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in the synthesis of any Active Pharmaceutical Ingredient (API), including this compound, can arise from several sources:

  • Raw Material Attributes: Inconsistencies in the quality, purity, and physical properties (e.g., particle size, crystal form) of starting materials and reagents can significantly impact the reaction kinetics, impurity profile, and final product characteristics.[4][5][6]

  • Process Parameters: Deviations in critical process parameters such as temperature, pressure, agitation speed, reaction time, and pH can lead to incomplete reactions, formation of side products, and variations in yield and purity.[7]

  • Crystallization and Isolation: The crystallization process is critical in determining the final properties of the API, including its polymorphic form, particle size distribution, and purity. Variations in cooling rates, solvent systems, and seeding can lead to inconsistencies.[5][8]

  • Scale-Up Effects: Synthetic processes that are well-controlled at the laboratory scale may exhibit different behaviors when scaled up for larger production batches, leading to unexpected variability.

Q3: What are the critical quality attributes (CQAs) of this compound that are most susceptible to batch-to-batch variability?

The critical quality attributes of this compound that require careful monitoring to ensure consistency between batches include:

  • Impurity Profile: The presence and levels of organic and inorganic impurities must be strictly controlled.

  • Polymorphic Form: Different crystalline forms of an API can have different physical properties, such as solubility and stability, which can affect bioavailability.[9][10]

  • Particle Size Distribution (PSD): PSD can influence the dissolution rate, bioavailability, and processability of the final drug product.[11][12]

  • Assay and Purity: Ensuring a consistent, high level of purity and accurate strength is fundamental.

  • Chiral Purity: As this compound is a chiral molecule, maintaining the correct enantiomeric form is crucial for its therapeutic effect.

Troubleshooting Guides

Issue 1: High Levels of Impurities Detected in a Batch

Possible Causes:

  • Contaminated starting materials or reagents.

  • Side reactions due to deviations in process parameters (e.g., temperature, reaction time).

  • Degradation of the product during synthesis or work-up.

  • Inefficient purification or crystallization steps.[13]

Troubleshooting Steps:

  • Analyze Raw Materials: Re-test the starting materials and reagents used in the problematic batch to ensure they meet the required specifications.

  • Review Process Parameters: Conduct a thorough review of the batch manufacturing record to identify any deviations from the established process parameters.

  • Forced Degradation Studies: If not already done, perform forced degradation studies to understand the potential degradation pathways of this compound and its intermediates. The pyrrolo[2,3-d]pyrimidine core can be susceptible to certain degradation pathways.

  • Optimize Purification: Evaluate the effectiveness of the current purification and crystallization methods. This may involve screening different solvent systems or adjusting crystallization conditions to improve impurity rejection.[14]

  • Implement In-Process Controls (IPCs): Introduce or tighten IPCs at critical stages of the synthesis to monitor the formation of impurities and ensure the reaction is proceeding as expected.

Quantitative Data Summary: Impurity Thresholds (Based on ICH Q3A Guidelines)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2) Impurities in New Drug Substances[3]

Issue 2: Inconsistent Particle Size Distribution (PSD)

Possible Causes:

  • Variations in the crystallization process (e.g., cooling rate, agitation, solvent composition).

  • Ineffective or inconsistent milling process.

  • Agglomeration of particles during drying or storage.

Troubleshooting Steps:

  • Crystallization Process Monitoring: Implement Process Analytical Technology (PAT) tools, such as in-line particle size analyzers (e.g., Focused Beam Reflectance Measurement - FBRM) or Raman spectroscopy, to monitor the crystallization process in real-time.[8][15][16][17][18] This allows for better control over nucleation and crystal growth.

  • Optimize Crystallization Parameters: Systematically study the effect of key crystallization parameters on PSD. A Design of Experiments (DoE) approach can be valuable here.

  • Milling Process Validation: If a milling step is used, ensure that the process is validated and that the equipment is functioning correctly and consistently.

  • Drying and Handling: Investigate the drying process to ensure it is not causing particle agglomeration. Also, evaluate the handling and storage of the final API to prevent changes in PSD.

Quantitative Data Summary: Typical PSD Acceptance Criteria for APIs

PercentileAcceptance Criteria (Illustrative)
D10> 5 µm
D5010 - 50 µm
D90< 100 µm

Note: These are illustrative values. The optimal PSD for this compound will depend on the specific formulation and desired dissolution profile.[19] The USP <429> suggests that for laser diffraction, the coefficient of variation (COV) or relative standard deviation (RSD) should be less than 10% at D50 and less than 15% at D10 and D90.[11]

Issue 3: Presence of an Undesired Polymorphic Form

Possible Causes:

  • Changes in the solvent system or crystallization temperature.

  • Presence of impurities that can act as a template for a different polymorph.

  • Mechanical stress during filtration, drying, or milling.[9]

Troubleshooting Steps:

  • Polymorph Screening: Conduct a thorough polymorph screening study to identify all potential crystalline forms of this compound phosphate and their thermodynamic and kinetic relationships.

  • Controlled Crystallization: Develop a robust crystallization process that consistently produces the desired polymorph. This involves tight control over solvent composition, temperature, cooling rate, and agitation. Seeding with crystals of the desired form is a common strategy.

  • Characterize at Each Stage: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form of the API after crystallization, drying, and any subsequent processing steps.

  • Raw Material Impact: Evaluate the impact of raw material attributes on the resulting crystal form.[20]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is a general guideline and should be validated for the specific analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate buffer, pH 3.9.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from its potential impurities. An example could be starting with a low percentage of Mobile Phase B and gradually increasing it over the run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Deuteration Level
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Analysis: Acquire a standard 1H NMR spectrum. The absence or significant reduction of signals corresponding to the cyclopentyl protons will confirm the high level of deuteration. The remaining signals should be consistent with the structure of this compound.

  • 2H NMR:

    • Sample Preparation: Dissolve a sufficient amount of the sample in a protonated solvent.

    • Analysis: Acquire a 2H NMR spectrum. This will directly show the signals of the deuterium atoms, confirming their location and providing a quantitative measure of the deuteration level.

Visualizations

Signaling_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression Modulates This compound This compound This compound->JAK Inhibits

Caption: this compound's Mechanism of Action in the JAK-STAT Pathway.

Troubleshooting_Workflow Start Batch Fails Specification (e.g., Purity, PSD, Polymorph) Identify_Variability Identify Type of Variability Start->Identify_Variability Impurity_Issue High Impurity Levels Identify_Variability->Impurity_Issue Purity PSD_Issue Inconsistent PSD Identify_Variability->PSD_Issue PSD Polymorph_Issue Incorrect Polymorph Identify_Variability->Polymorph_Issue Polymorph Analyze_Raw_Materials Analyze Raw Materials Impurity_Issue->Analyze_Raw_Materials Review_Process_Parameters Review Process Parameters Impurity_Issue->Review_Process_Parameters Optimize_Purification Optimize Purification/ Crystallization Impurity_Issue->Optimize_Purification PSD_Issue->Review_Process_Parameters Implement_PAT Implement PAT for Crystallization Monitoring PSD_Issue->Implement_PAT Polymorph_Issue->Review_Process_Parameters Polymorph_Screening Conduct Polymorph Screening Polymorph_Issue->Polymorph_Screening End Batch Meets Specification Analyze_Raw_Materials->End Review_Process_Parameters->End Optimize_Purification->End Implement_PAT->End Polymorph_Screening->End

Caption: Troubleshooting Workflow for Batch-to-Batch Variability.

References

Addressing unexpected side effects of Deuruxolitinib in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Deuruxolitinib in preclinical animal studies. The following resources address potential unexpected side effects and provide standardized protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid answers to common questions and challenges encountered during in-vivo experiments with this compound.

Issue 1: Unexpected Adverse Pregnancy Outcomes

  • Question: We observed an increase in fetal resorptions and skeletal abnormalities in our rabbit developmental toxicology study. Is this a known effect of this compound?

    • Answer: Yes, these findings are consistent with preclinical data. In pregnant rabbits, oral administration of this compound during organogenesis has been shown to cause maternal toxicity, reduced fetal weight, and increased post-implantation loss at exposures as low as 0.3 times the maximum recommended human dose (MRHD)[1]. It is crucial to carefully monitor maternal health and fetal development in this species.

  • Question: Our rat teratology study shows reduced fetal weight at high dose levels. What is the expected threshold for this effect?

    • Answer: Reduced fetal weight and increased skeletal malformations have been observed in pregnant rats administered this compound during organogenesis at doses approximately 4.8 times the MRHD[1][2]. No embryo-fetal toxicity was observed in rats at doses equivalent to the MRHD[2].

  • Troubleshooting Guide: Managing Reproductive Toxicology Studies

    • Dose Selection: Carefully select dose levels based on available pharmacokinetic and toxicology data to stay below the threshold of severe maternal toxicity, which can confound the interpretation of developmental effects.

    • Maternal Monitoring: Implement a robust maternal health monitoring plan, including daily clinical observations, body weight, and food consumption measurements.

    • Fetal Evaluation: Conduct comprehensive fetal examinations, including external, visceral, and skeletal assessments, to identify any potential malformations or variations.

    • Toxicokinetics: Ensure the collection of toxicokinetic data in pregnant animals to understand the exposure-response relationship, as pregnancy can alter drug metabolism and exposure levels.

Issue 2: Hematological and Immunological Abnormalities

  • Question: We are seeing a dose-dependent decrease in lymphocyte and neutrophil counts in our chronic toxicity study in rodents. Is this an anticipated side effect?

    • Answer: Yes, as a Janus kinase (JAK) 1 and JAK2 inhibitor, this compound is expected to have effects on hematopoiesis and immune cell function. Treatment with this compound has been associated with an increased incidence of lymphopenia and neutropenia[1][3].

  • Question: We've noted a higher-than-expected incidence of anemia in our long-term animal studies. What should we consider?

    • Answer: Anemia has been reported as a treatment-associated side effect[1][3]. It is advisable to establish baseline hematological parameters before initiating dosing and to monitor complete blood counts (CBCs) regularly throughout the study.

  • Troubleshooting Guide: Monitoring Hematological Parameters

    • Baseline Data: Collect pre-treatment blood samples to establish baseline values for all hematological parameters.

    • Regular Monitoring: Implement a consistent schedule for blood sample collection (e.g., bi-weekly or monthly) to monitor for changes in hemoglobin, absolute neutrophil count (ANC), and absolute lymphocyte count (ALC).

    • Dose Interruption Criteria: Establish clear, pre-defined criteria for dose reduction or interruption if hematological parameters fall below critical thresholds (e.g., hemoglobin <8 g/dL, ANC <1,000/mm³, ALC <500/mm³)[1][2][3].

Issue 3: Unexpected Clinical Observations

  • Question: Some animals in our high-dose group are exhibiting signs of gastrointestinal distress. Is this a reported finding?

    • Answer: While less common in preclinical reports, gastrointestinal perforations have been noted in clinical trials with this compound[4]. It is plausible that high dose levels in animal studies could lead to gastrointestinal adverse effects. Researchers should be vigilant for any signs of abdominal distress.

  • Troubleshooting Guide: Investigating Gastrointestinal Effects

    • Clinical Monitoring: Enhance daily clinical observations to specifically look for signs of GI distress, such as changes in posture, abdominal bloating, or altered feces.

    • Pathology: If an animal is euthanized due to morbidity, ensure a thorough gross and histopathological examination of the entire gastrointestinal tract is performed.

    • Dose-Response: Carefully analyze the dose-response relationship for any observed GI effects to determine a potential no-observed-adverse-effect level (NOAEL).

Data Presentation

Table 1: Summary of Embryo-Fetal Developmental Toxicity Findings

SpeciesDosing PeriodMaternal Toxicity FindingsEmbryo-Fetal Toxicity FindingsNo-Observed-Adverse-Effect-Level (NOAEL)
Rat OrganogenesisObserved at ≥ 4.8x MRHDReduced fetal weight and increased skeletal malformations at ≥ 4.8x MRHD[1][2].Equivalent to MRHD[2]
Rabbit OrganogenesisObserved at ≥ 0.3x MRHDReduced fetal weight and increased post-implantation loss at ≥ 0.3x MRHD[1][2].Equivalent to 0.05x MRHD[2]

MRHD: Maximum Recommended Human Dose based on AUC comparison.

Experimental Protocols

Key Experiment: Embryo-Fetal Developmental (EFD) Toxicity Study

This protocol outlines the standard design for an EFD study, consistent with regulatory guidelines (ICH S5(R3)).

  • Animal Model Selection: Use two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., New Zealand White rabbit)[5][6][7][8].

  • Acclimatization: Allow animals a minimum of a 5-day acclimatization period before study initiation.

  • Mating: For timed-pregnant females, the day of insemination or presence of a vaginal plug is designated as Gestation Day (GD) 0.

  • Dosing:

    • Administer this compound orally once daily.

    • Rats: Dose from GD 6 to 17.

    • Rabbits: Dose from GD 7 to 19.

    • Include a vehicle control group and at least three dose levels of this compound.

  • Maternal Observations:

    • Conduct detailed clinical observations daily.

    • Record body weights at regular intervals (e.g., GD 0, 6, 11, 17, and 20 for rats).

    • Measure food consumption.

  • Terminal Procedures:

    • Rats: Perform Cesarean sections on GD 20.

    • Rabbits: Perform Cesarean sections on GD 29.

    • Examine uterine contents, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examinations:

    • Record the body weight of each fetus.

    • Perform external examinations for any gross abnormalities.

    • Conduct detailed internal visceral and skeletal examinations on a subset of fetuses from each litter. Skeletal preparations are typically stained with Alizarin Red S and Alcian Blue.

Visualizations

Deuruxolitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ, ILs) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT Protein JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition pSTAT Phosphorylated STAT (pSTAT) Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Translocation & Transcription EFD_Study_Workflow start Start: Timed-Pregnant Animals dosing Dosing During Organogenesis (GD 6-17 Rats / GD 7-19 Rabbits) start->dosing monitoring Maternal Monitoring (Daily Observations, Body Weight, Food Consumption) dosing->monitoring c_section Cesarean Section (GD 20 Rats / GD 29 Rabbits) monitoring->c_section uterine_eval Uterine Content Evaluation c_section->uterine_eval fetal_exam Fetal Examinations (External, Visceral, Skeletal) uterine_eval->fetal_exam data_analysis Data Analysis & Reporting fetal_exam->data_analysis Troubleshooting_Hematology start Observation: Hematological Abnormality (e.g., Anemia, Neutropenia) check_baseline 1. Compare to Pre-treatment Baseline Data start->check_baseline check_dose 2. Analyze Dose-Response Relationship check_baseline->check_dose Deviation Confirmed end Resolution check_baseline->end No Significant Deviation check_class_effect 3. Is this a known JAK inhibitor class effect? check_dose->check_class_effect action_monitor Action: Increase Monitoring Frequency check_class_effect->action_monitor Yes action_report Action: Document as Expected Finding check_class_effect->action_report Yes action_dose Action: Consider Dose Interruption/ Reduction per Protocol action_monitor->action_dose action_dose->end action_report->end

References

Optimizing incubation times for Deuruxolitinib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Deuruxolitinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Janus kinases (JAK), specifically JAK1 and JAK2.[1][2][3] By inhibiting these enzymes, this compound blocks the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines and growth factors involved in inflammation and immune responses.[1][4] This inhibition leads to a reduction in the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby modulating gene expression related to the immune response.[4]

Q2: What is the recommended dosage for this compound in clinical use?

The FDA-approved dosage of this compound (brand name Leqselvi™) for the treatment of severe alopecia areata in adults is 8 mg administered orally twice daily.[5][6]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent or No Inhibition of JAK-STAT Signaling

Q: My this compound treatment is not showing the expected inhibition of STAT phosphorylation in my cell-based assay. What could be the issue?

A: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Incubation Time: Ensure you are using an appropriate incubation time to observe the effect. For cytokine-stimulated STAT phosphorylation, a short pre-incubation with this compound (e.g., 1-2 hours) before cytokine stimulation is often sufficient. The cytokine stimulation itself is typically short (e.g., 15-30 minutes). For longer-term assays measuring downstream effects like cell proliferation, incubation times of 24 to 72 hours may be necessary.

  • Concentration Range: Verify that you are using an appropriate concentration range for this compound. For in vitro cell-based assays, a starting point could be a range from 0.1 to 10 µM, based on data from the similar JAK inhibitor, ruxolitinib. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.

  • Cell Health and Density: Confirm that your cells are healthy, viable, and plated at an appropriate density. Over-confluent or unhealthy cells may not respond optimally to cytokine stimulation or inhibitor treatment.

  • Cytokine Stimulation: Check the activity of your cytokine stimulus. Prepare fresh cytokine stocks and ensure the concentration used is sufficient to induce a robust STAT phosphorylation signal in your positive control.

High Background Signal in Western Blots for pSTAT

Q: I am observing a high background signal in my Western blots for phosphorylated STAT proteins, making it difficult to assess the effect of this compound. How can I reduce the background?

A: High background in Western blotting can be due to several factors. Here are some tips to improve your results:

  • Blocking: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can interfere with pSTAT detection).

  • Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies. High antibody concentrations are a common cause of background signal.

  • Washing Steps: Increase the number and duration of your washing steps after primary and secondary antibody incubations to remove non-specific binding.

  • Cell Lysis: Ensure complete cell lysis and protein extraction. Incomplete lysis can lead to protein aggregation and non-specific antibody binding. Consider using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your target proteins.

Cell Viability Issues

Q: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What should I do?

A: While this compound is a targeted inhibitor, off-target effects or issues with the experimental setup can lead to cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to assess for solvent-induced cytotoxicity.

  • Concentration-Dependent Toxicity: Perform a dose-response experiment to determine if the observed cytotoxicity is concentration-dependent. It's possible that at higher concentrations, off-target effects may become more pronounced.

  • Assay Duration: For long-term experiments (e.g., >48 hours), consider refreshing the media with freshly prepared this compound to maintain compound stability and cell health.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to drug treatments. It may be necessary to optimize the concentration range and incubation time for your specific cell line.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Ruxolitinib against JAK Enzymes

KinaseThis compound (IC50)Ruxolitinib (IC50)
JAK1-3.3 nM
JAK2-2.8 nM
JAK3->400 nM
TYK2--

Data for this compound's specific IC50 values in cell-free assays were not available in the search results, but it is stated to have greater inhibitory potency for JAK1, JAK2, and TYK2 relative to JAK3. Ruxolitinib data is provided for reference as a close analog.

Table 2: Recommended Incubation Times for Common In Vitro Assays with JAK Inhibitors

Assay TypeTypical Incubation TimePurpose
Kinase Assay (Cell-free)1 hourTo determine direct enzyme inhibition (IC50).
STAT Phosphorylation (Cell-based)1-2 hours (pre-incubation) + 15-30 min (cytokine stimulation)To assess inhibition of proximal signaling events.
Cell Proliferation/Viability24 - 72 hoursTo measure downstream effects on cell growth and survival.
Cytokine Production24 - 48 hoursTo evaluate the impact on inflammatory mediator release.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Inhibition of IL-6-induced STAT3 Phosphorylation in a Cell-Based Assay

1. Cell Seeding:

  • Plate a suitable cell line (e.g., HeLa, PBMCs) in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.
  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Treatment:

  • Prepare a 2X stock solution of this compound in serum-free media by serial dilution to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
  • Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (media with DMSO) and a no-treatment control.
  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

3. Cytokine Stimulation:

  • Prepare a 2X stock solution of recombinant human IL-6 in serum-free media at a concentration known to induce robust STAT3 phosphorylation (e.g., 20 ng/mL).
  • Add the IL-6 solution to the wells, except for the unstimulated control wells.
  • Incubate for 15-30 minutes at 37°C.

4. Cell Lysis:

  • Aspirate the media and wash the cells once with ice-cold PBS.
  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
  • Incubate on ice for 10-15 minutes with occasional agitation.

5. Western Blotting:

  • Determine the protein concentration of each lysate.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Develop the blot using an ECL substrate and image the chemiluminescence.
  • Strip and re-probe the membrane for total STAT3 and a loading control (e.g., GAPDH or β-actin).

6. Data Analysis:

  • Quantify the band intensities for pSTAT3 and total STAT3.
  • Normalize the pSTAT3 signal to the total STAT3 signal for each sample.
  • Plot the normalized pSTAT3 signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer (Inactive) JAK->STAT_dimer Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT_dimer pSTAT Dimer (Active) Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Modulates

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Seed Cells Compound_Prep 2. Prepare this compound Dilutions Pre_incubation 3. Pre-incubate with This compound (1-2h) Compound_Prep->Pre_incubation Stimulation 4. Stimulate with Cytokine (15-30 min) Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Western_Blot 6. Western Blot for pSTAT/STAT Lysis->Western_Blot Analysis 7. Data Analysis (IC50 Calculation) Western_Blot->Analysis

Caption: Workflow for determining this compound IC50 in a cell-based assay.

Troubleshooting_Logic Start No/Low Inhibition Observed Check_Time Is Incubation Time Optimal? Start->Check_Time Check_Conc Is Concentration Range Correct? Check_Time->Check_Conc Yes Optimize_Time Adjust Incubation/ Stimulation Time Check_Time->Optimize_Time No Check_Compound Is Compound Integrity OK? Check_Conc->Check_Compound Yes Optimize_Conc Perform Dose-Response Experiment Check_Conc->Optimize_Conc No Check_Cells Are Cells Healthy & Responsive? Check_Compound->Check_Cells Yes New_Aliquot Use Fresh Aliquot of this compound Check_Compound->New_Aliquot No Check_Culture Optimize Cell Culture Conditions Check_Cells->Check_Culture No Success Inhibition Observed Check_Cells->Success Yes Optimize_Time->Start Optimize_Conc->Start New_Aliquot->Start Check_Culture->Start

Caption: Troubleshooting logic for lack of this compound efficacy in vitro.

References

Validation & Comparative

Deuruxolitinib and Ruxolitinib: An In Vitro Potency Comparison of Two JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro potency of deuruxolitinib and ruxolitinib, two prominent Janus kinase (JAK) inhibitors, reveals a shared selective affinity for JAK1 and JAK2. This guide provides a comparative analysis of their inhibitory activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a deuterated isotopolog of ruxolitinib, and its parent compound, ruxolitinib, are both recognized for their roles as inhibitors of the Janus kinase family of protein tyrosine kinases.[1] These enzymes are integral to the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, thereby playing a critical role in hematopoiesis and immune function.[1] This guide delves into a head-to-head comparison of their in vitro potency, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Comparative In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In a cell-free, in vitro kinase enzyme activity assay, both this compound and ruxolitinib have demonstrated potent inhibition of JAK1 and JAK2. Notably, this compound exhibited similar pharmacological properties to ruxolitinib, including selectivity and potency of JAK inhibition.[1]

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Data Source
This compound4.62687049[1]
Ruxolitinib3.32.842819[2]

Table 1: Comparative in vitro IC50 values of this compound and ruxolitinib against Janus kinase (JAK) family enzymes. Lower IC50 values indicate greater potency.

Experimental Protocols

The determination of in vitro potency for JAK inhibitors typically involves biochemical and cell-based assays. The following outlines a representative methodology for each.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Objective: To determine the concentration of this compound or ruxolitinib required to inhibit 50% of the in vitro activity of recombinant JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • This compound and Ruxolitinib (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • A serial dilution of each inhibitor (this compound and ruxolitinib) is prepared in DMSO.

  • The kinase, substrate, and assay buffer are combined in the wells of a 384-well plate.

  • The diluted inhibitors are added to the respective wells. A control group with DMSO alone is included.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a plate reader.

  • The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the DMSO control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Cell-Based JAK-STAT Signaling Inhibition Assay

This assay measures the ability of a compound to inhibit the JAK-STAT signaling pathway within a cellular context.

Objective: To assess the potency of this compound and ruxolitinib in inhibiting cytokine-induced STAT phosphorylation in a relevant cell line.

Materials:

  • A suitable cell line expressing the target JAKs and cytokine receptors (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Cytokine (e.g., IL-6, IFN-γ) to stimulate the JAK-STAT pathway

  • This compound and Ruxolitinib (dissolved in DMSO)

  • Lysis buffer

  • Antibodies specific for total STAT and phosphorylated STAT (pSTAT)

  • Detection method (e.g., Western blotting, ELISA, or flow cytometry)

Procedure:

  • Cells are seeded in multi-well plates and cultured to a desired confluency.

  • The cells are then serum-starved for a period to reduce basal signaling.

  • Cells are pre-incubated with a serial dilution of this compound or ruxolitinib for a specified time.

  • The JAK-STAT pathway is stimulated by adding a specific cytokine to the cell culture medium.

  • After a short incubation period, the cells are lysed to extract cellular proteins.

  • The levels of total STAT and phosphorylated STAT are quantified using a suitable detection method.

  • The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration.

  • IC50 values are determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this comparison, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor potency.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Autophosphorylation pSTAT p-STAT STAT->pSTAT pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor This compound / Ruxolitinib Inhibitor->pJAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 9. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound and ruxolitinib.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound & Ruxolitinib C Dispense reaction mix and inhibitors into plate A->C B Prepare kinase reaction mix (Enzyme, Substrate, Buffer) B->C D Initiate reaction with ATP and incubate C->D E Stop reaction and measure signal D->E F Calculate % inhibition E->F G Plot dose-response curve and determine IC50 F->G

Caption: A generalized workflow for determining the in vitro IC50 of a kinase inhibitor.

References

Validating the Mechanism of Action of Deuruxolitinib using CRISPR/Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuruxolitinib (brand name Leqselvi) is an oral, selective Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of severe alopecia areata in adults.[1][2] Alopecia areata is an autoimmune condition where the immune system attacks hair follicles, leading to hair loss.[3][4] The pathophysiology of the disease is linked to the JAK-signal transducer and activator of transcription (STAT) pathway, which is activated by inflammatory cytokines like interferon-gamma (IFN-γ).[5][6] this compound works by blocking the activity of JAK1 and JAK2, thereby interrupting this signaling cascade and reducing the autoimmune attack on hair follicles.[7][8]

This guide provides a framework for researchers and drug development professionals on how to experimentally validate the mechanism of action of this compound using CRISPR/Cas9 gene-editing technology. It also compares this compound with other FDA-approved JAK inhibitors for alopecia areata, supported by clinical trial data.

This compound's Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and hematopoiesis.[9][10] In alopecia areata, elevated levels of cytokines lead to the activation of JAKs, which then phosphorylate STAT proteins.[11] These activated STATs translocate to the nucleus and modulate gene expression, promoting the inflammatory response that targets hair follicles.[5][9] this compound selectively inhibits JAK1 and JAK2, preventing the phosphorylation and activation of STATs, thus mitigating the autoimmune response.[7][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 JAK2 JAK2 STAT STAT JAK1->JAK2 2. Activation JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT (Phosphorylated) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Expression (Inflammation) STAT_dimer->Gene 5. Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Comparative Analysis of FDA-Approved JAK Inhibitors for Alopecia Areata

This compound is one of three oral JAK inhibitors approved by the FDA for treating severe alopecia areata.[13] A comparison with its alternatives, baricitinib and ritlecitinib, is crucial for informed clinical and research decisions. While head-to-head trials are limited, network meta-analyses and data from respective Phase 3 trials provide a basis for comparison.[14][15]

FeatureThis compound (Leqselvi) Baricitinib (Olumiant) Ritlecitinib (Litfulo)
Mechanism of Action Selective JAK1 and JAK2 inhibitor[5][8]Selective JAK1 and JAK2 inhibitor[16][17]Selective JAK3 and TEC family kinase inhibitor[18]
Approved Population Adults (18+) with severe alopecia areata[1][13]Adults with severe alopecia areata[13][17]Adults and adolescents (12+) with severe alopecia areata[13]
Approved Dosage 8 mg twice daily[9]2 mg or 4 mg once daily[19]50 mg once daily[19]
Primary Efficacy Endpoint THRIVE-AA1 Trial: 29.6% of patients on 8 mg dose achieved SALT score ≤20 at 24 weeks.[6][20]BRAVE-AA1 Trial: 35% of patients on 4 mg dose achieved SALT score ≤20 at 36 weeks.ALLEGRO Trial: 23% of patients on 50 mg dose achieved SALT score ≤20 at 24 weeks.[13]
Common Adverse Events Headache, acne, nasopharyngitis[2][4]Upper respiratory tract infections, headache, acne[17]Headache, diarrhea, acne, rash[13]
SALT (Severity of Alopecia Tool) score ≤20 corresponds to 80% or more scalp hair coverage.

Validating this compound's Mechanism of Action with CRISPR/Cas9

CRISPR/Cas9 technology allows for precise gene editing, making it an ideal tool to validate that a drug's efficacy is dependent on its intended molecular targets.[21][22] By knocking out the genes for JAK1 and JAK2 in a relevant cell line, researchers can test whether the absence of these targets renders the cells insensitive to this compound.

CRISPR_Workflow A 1. sgRNA Design (Targeting JAK1/JAK2) B 2. Vector Construction (sgRNA + Cas9) A->B C 3. Transfection (Into target cells) B->C D 4. Cell Sorting/Selection (Isolate transfected cells) C->D E 5. Monoclonal Expansion (Grow single-cell colonies) D->E F 6. Validation of Knockout (Sequencing & Western Blot) E->F G Validated JAK1-KO and JAK2-KO Cell Lines F->G

Caption: Workflow for generating knockout cell lines using CRISPR/Cas9.

Experimental Logic for Target Validation

The core principle is to compare the cellular response to this compound across three cell populations: wild-type (WT), JAK1 knockout (JAK1-KO), and JAK2 knockout (JAK2-KO). A significant decrease in the drug's effect in the knockout cell lines would confirm its on-target activity.

Experimental_Logic cluster_cells Cell Populations cluster_treatment Treatment cluster_assay Assay & Expected Outcome WT Wild-Type Cells (Express JAK1 & JAK2) KO1 JAK1-KO Cells (Lack JAK1) Drug Add this compound + Cytokine Stimulation WT->Drug Hypothesis: Drug inhibits JAK1/2 KO2 JAK2-KO Cells (Lack JAK2) KO1->Drug Hypothesis: Drug cannot inhibit absent JAK1 KO2->Drug Hypothesis: Drug cannot inhibit absent JAK2 Outcome_WT Cell Viability Assay Outcome: High cell death/ reduced viability (Drug is effective) Drug->Outcome_WT Outcome_KO Cell Viability Assay Outcome: Low cell death/ high viability (Drug is ineffective) Drug->Outcome_KO

Caption: Logical framework for validating this compound's on-target activity.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of JAK1 and JAK2

This protocol outlines the generation of a clonal cell line with a specific gene knockout.[23]

  • sgRNA Design and Cloning:

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the JAK1 and JAK2 genes using a public design tool. Select sgRNAs with high predicted efficiency and low off-target scores.[23]

    • Synthesize and clone the selected sgRNA sequences into a Cas9 expression vector (e.g., pX458, which co-expresses GFP as a marker).[23]

  • Transfection:

    • Culture a suitable human cell line (e.g., HEK293T or an immune cell line like Jurkat cells) to 70-80% confluency.

    • Transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent or electroporation.

  • Single-Cell Isolation:

    • 48 hours post-transfection, detach the cells and perform fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, indicating successful transfection.

    • Plate the sorted cells into 96-well plates at a density of a single cell per well to generate monoclonal colonies.

  • Expansion and Screening:

    • Allow single cells to proliferate for 2-3 weeks until visible colonies form.

    • Expand each clone into duplicate plates. Lyse cells from one plate to extract genomic DNA.

  • Validation of Knockout:

    • Sequencing: PCR amplify the target region from the genomic DNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Lyse cells from the duplicate plate of confirmed knockout clones. Perform a Western blot using antibodies against JAK1 and JAK2 to confirm the absence of the target protein.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol measures the effect of this compound on cell viability in WT vs. KO cells.[24]

  • Cell Plating:

    • Seed Wild-Type, JAK1-KO, and JAK2-KO cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM).

    • Treat the cells with the different drug concentrations. Include a vehicle-only control (e.g., DMSO).

    • Co-stimulate with a relevant cytokine (e.g., IFN-γ) to activate the JAK-STAT pathway.

    • Incubate for 48-72 hours.

  • Viability Measurement (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.[24]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability.

    • Plot the results to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data and Interpretation

Successful validation would yield results demonstrating that this compound's potency is significantly reduced in cells lacking its primary targets.

Cell LineTarget(s)Expected IC50 of this compoundInterpretation
Wild-Type JAK1, JAK2~10 nMThe drug is highly potent in cells with intact targets.
JAK1-KO JAK2>1,000 nMA >100-fold increase in IC50 indicates the drug's efficacy is highly dependent on JAK1.
JAK2-KO JAK1>1,000 nMA >100-fold increase in IC50 indicates the drug's efficacy is also highly dependent on JAK2.
JAK1/JAK2 Double-KO NoneNo significant effect at high concentrationsComplete resistance confirms JAK1 and JAK2 are the essential targets for the drug's mechanism.

This compound is a potent and selective JAK1/JAK2 inhibitor that has demonstrated significant efficacy in treating severe alopecia areata.[7][20] The use of CRISPR/Cas9 gene-editing technology provides a robust and precise method for definitively validating its mechanism of action. By demonstrating a loss of drug activity in JAK1 and JAK2 knockout cells, researchers can confirm that its therapeutic effects are mediated through the intended targets. This level of validation is critical in modern drug development for ensuring specificity, understanding potential off-target effects, and building a strong foundation for clinical application.

References

Deuruxolitinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuruxolitinib (CTP-543) is an oral, selective inhibitor of Janus kinases JAK1 and JAK2, approved for the treatment of severe alopecia areata.[1][2][3] As a deuterated analog of ruxolitinib, it is designed to have a similar mechanism of action but with potentially altered pharmacokinetic properties.[4] Understanding the selectivity of this compound and its potential for cross-reactivity with other kinase families is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This guide provides a comparative analysis of this compound's kinase inhibition profile against other relevant kinase families, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound and Comparators

This compound is a potent inhibitor of JAK1 and JAK2.[5] While specific kinome-wide screening data for this compound is not publicly available, the selectivity profile of its parent compound, Ruxolitinib, offers valuable insights into its expected cross-reactivity. The following tables summarize the inhibitory activity (IC50 values) of Ruxolitinib, along with other prominent JAK inhibitors, Tofacitinib and Baricitinib, against the JAK family and a selection of other kinases.

Table 1: Comparative Inhibitory Activity (IC50, nM) of JAK Inhibitors against the JAK Family

KinaseRuxolitinib (this compound Surrogate)TofacitinibBaricitinib
JAK1 3.315.9[6][7]
JAK2 2.8205.7[6][7]
JAK3 >400[8]112>400
TYK2 195053[7]

Table 2: Selectivity of Ruxolitinib against a Broader Kinase Panel (KINOMEscan)

The following table presents the dissociation constants (Kd, nM) for Ruxolitinib against a panel of kinases, indicating its high selectivity for the JAK family. A lower Kd value signifies stronger binding affinity.

KinaseKd (nM)Kinase Family
JAK2 0.0Tyrosine Kinase
TYK2 0.9Tyrosine Kinase
JAK3 2.0Tyrosine Kinase
JAK1 3.4Tyrosine Kinase
MAP3K2 41.0STE Kinase
CAMK2A 46.0CAMK
ROCK2 52.0AGC Kinase
ROCK1 60.0AGC Kinase
DCAMKL1 68.0CAMK
DAPK1 72.0CAMK
DAPK3 89.0CAMK
CAMK2D 90.0CAMK
LRRK2(G2019S) 90.0TKL Kinase
DAPK2 97.0CAMK
GAK 99.0Other
CAMK2G 100.0CAMK

Data from DiscoveRx KINOMEscan.[9]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's activity, it is essential to visualize the JAK-STAT signaling pathway it inhibits and the experimental workflows used to determine kinase selectivity.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK (JAK1/JAK2) Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates

Caption: The JAK-STAT signaling pathway inhibited by this compound.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Purified Kinase Incubation Incubation at 30°C Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP (γ-³²P or unlabeled) ATP->Incubation Inhibitor This compound (Test Compound) Inhibitor->Incubation Detection Quantify Phosphorylation (e.g., Radiometry, Fluorescence) Incubation->Detection

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Cell_Assay_Workflow Cells Culture Cells (e.g., PBMCs) Treatment Treat with this compound Cells->Treatment Stimulation Stimulate with Cytokine (e.g., IL-6) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Detection Detect pSTAT3 & Total STAT3 Western_Blot->Detection

Caption: Workflow for a cell-based STAT phosphorylation assay.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines for key assays used to determine kinase inhibitor selectivity.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinase enzymes.

  • Specific peptide or protein substrates for each kinase.

  • Adenosine triphosphate (ATP), often radiolabeled (γ-³²P-ATP) for radiometric assays or unlabeled for fluorescence/luminescence-based assays.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 96- or 384-well microplates.

  • Detection reagents (e.g., scintillation fluid for radiometric assays, fluorescent antibodies for TR-FRET).[10][11]

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, a reaction mixture is prepared containing the kinase enzyme, its specific substrate, and the assay buffer.

  • Inhibitor Addition: The test compound is added to the wells at a range of concentrations. Control wells with no inhibitor (vehicle control) and no enzyme (background control) are also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[12]

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Detection and Quantification: The amount of phosphorylated substrate is quantified.

    • Radiometric Assay: The amount of ³²P incorporated into the substrate is measured using a scintillation counter. This is considered a gold-standard method.[13]

    • Fluorescence/Luminescence-Based Assays: These methods, such as TR-FRET or ADP-Glo, use a modified substrate or an antibody that recognizes the phosphorylated substrate to generate a fluorescent or luminescent signal.[12]

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based STAT Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.

Objective: To determine the effect of a test compound on cytokine-induced STAT phosphorylation in whole cells.

Materials:

  • Cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line responsive to a particular cytokine).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., IL-6 to stimulate the JAK1/2 pathway).

  • Test compound (e.g., this compound).

  • Lysis buffer containing protease and phosphatase inhibitors.[14]

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).[14]

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: phospho-specific STAT antibody (e.g., anti-phospho-STAT3 Tyr705) and total STAT antibody.[14]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for blot detection.

Procedure:

  • Cell Culture and Treatment: Cells are cultured to an appropriate density and then pre-incubated with various concentrations of the test compound or vehicle control for a defined period.

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: The cells are washed and then lysed on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.[14]

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are then transferred from the gel to a membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody specific for the phosphorylated STAT protein.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Signal Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured by an imaging system.[15]

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated STAT is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein (e.g., β-actin). The ratio of phosphorylated STAT to total STAT is then calculated to determine the extent of inhibition.[16]

Conclusion

The available data indicates that this compound, similar to its parent compound Ruxolitinib, is a potent and selective inhibitor of JAK1 and JAK2. The kinome scan data for Ruxolitinib suggests a favorable selectivity profile with minimal off-target activity against a broad range of other kinase families at clinically relevant concentrations. This high selectivity for JAK1 and JAK2 is fundamental to its mechanism of action in treating alopecia areata by modulating the inflammatory response mediated by the JAK-STAT pathway. Further direct comparative studies of this compound against a comprehensive kinase panel will provide a more definitive understanding of its cross-reactivity profile. The experimental protocols outlined provide a framework for conducting such essential preclinical and research investigations.

References

A systematic review and meta-analysis of Deuruxolitinib efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A systematic review and meta-analysis of available data on Deuruxolitinib, a selective JAK1 and JAK2 inhibitor, demonstrates significant efficacy in the treatment of severe alopecia areata. This guide provides a comparative analysis of its performance against other treatment modalities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound (formerly CTP-543) has emerged as a potent therapeutic agent for severe alopecia areata, an autoimmune condition characterized by hair loss. Its targeted mechanism of action, inhibiting Janus kinase (JAK) 1 and JAK2, modulates the inflammatory response implicated in the disease's pathogenesis.[1][2][3] Clinical trial data, particularly from the pivotal Phase 3 THRIVE-AA1 and THRIVE-AA2 trials, has established its efficacy and safety profile, leading to its recent FDA approval.[4][5][6]

Comparative Efficacy of this compound

A network meta-analysis of treatments for moderate-to-severe alopecia areata suggests that this compound, particularly at the 12 mg twice-daily dosage, is among the most effective options.[7][8] The primary efficacy endpoint in major clinical trials for alopecia areata is the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less, which indicates 80% or more scalp hair coverage.[4][9]

Table 1: Efficacy of this compound in Phase 3 Trials (THRIVE-AA1 & THRIVE-AA2) at Week 24 [4][9]

Treatment GroupPercentage of Patients with SALT Score ≤ 20
This compound 8 mg twice daily29.6% - 33%
This compound 12 mg twice daily38% - 41.5%
Placebo<1%

Long-term extension studies have shown continued improvement in hair regrowth with sustained this compound treatment.[10]

Comparison with Alternative JAK Inhibitors

This compound joins other FDA-approved JAK inhibitors for severe alopecia areata, namely baricitinib and ritlecitinib.[11][12] While direct head-to-head trials are limited, systematic reviews and meta-analyses provide comparative insights.

Table 2: Comparative Efficacy of FDA-Approved JAK Inhibitors for Alopecia Areata

DrugMechanismEfficacy (SALT Score ≤ 20)
This compoundJAK1/JAK2 Inhibitor~30-42% at 24 weeks (dose-dependent)[4][9]
BaricitinibJAK1/JAK2 Inhibitor~32-35% at 36 weeks (4 mg dose)[11]
RitlecitinibJAK3/TEC Family Kinase Inhibitor~23% at 24 weeks[11]

Some meta-analyses suggest that this compound may have a superior efficacy profile compared to other JAK inhibitors in achieving significant hair regrowth.[7][13][14][15]

Comparison with Other Treatment Modalities

Beyond JAK inhibitors, the treatment landscape for alopecia areata includes corticosteroids, immunosuppressants, and complementary and alternative therapies. However, for severe forms of the disease, the efficacy of these treatments is often limited.[16][17]

Table 3: Overview of Other Treatments for Alopecia Areata

Treatment CategoryExamplesGeneral Efficacy for Severe AA
CorticosteroidsTopical, intralesional, systemicVariable, often with significant side effects with systemic use[16][17]
ImmunosuppressantsMethotrexate, cyclosporineModerate effect, relapse common after discontinuation[18]
Topical ImmunotherapyDiphenylcyclopropenone (DPCP)Variable response rates[16]
Complementary & AlternativeAcupuncture, aromatherapy, herbal remediesLimited scientific evidence of efficacy[18][19][20]

Experimental Protocols: The THRIVE-AA Clinical Trial Program

The efficacy of this compound was primarily established through the THRIVE-AA1 and THRIVE-AA2 Phase 3 clinical trials.[4][9]

Experimental Workflow of the THRIVE-AA Trials

THRIVE_AA_Workflow cluster_screening Screening Phase (28 days) cluster_treatment Treatment Phase (24 weeks) cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (Severe AA, SALT ≥ 50) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Deuruxolitinib8 This compound 8 mg BID Randomization->Deuruxolitinib8 Deuruxolitinib12 This compound 12 mg BID Randomization->Deuruxolitinib12 Endpoint SALT Score ≤ 20 at Week 24 Placebo->Endpoint Deuruxolitinib8->Endpoint Deuruxolitinib12->Endpoint

Caption: Workflow of the THRIVE-AA Phase 3 clinical trials.

Key Methodological Points:

  • Study Design: Randomized, double-blind, placebo-controlled.[4]

  • Participants: Adults with severe alopecia areata, defined as a SALT score of 50 or greater (at least 50% scalp hair loss).[9]

  • Intervention: Patients were randomized to receive this compound 8 mg twice daily, 12 mg twice daily, or placebo.[4]

  • Primary Endpoint: The proportion of patients with a SALT score of 20 or less at week 24.[9]

  • Secondary Endpoints: Included patient-reported outcomes on hair satisfaction (SPRO).[9][13]

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound is a deuterated form of ruxolitinib that selectively inhibits JAK1 and JAK2.[1][3] In alopecia areata, the immune system, through the action of cytokines like interferon-gamma, activates the JAK-STAT signaling pathway in cells around the hair follicle.[4] This leads to an inflammatory attack on the hair follicle and subsequent hair loss. By inhibiting JAK1 and JAK2, this compound blocks this signaling cascade, reducing inflammation and allowing for hair regrowth.[2][21]

This compound's Inhibition of the JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Activated) Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->JAK Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Safety and Tolerability

The most common treatment-emergent adverse events reported in clinical trials for this compound were headache and acne.[4] As with other JAK inhibitors, there are warnings and precautions regarding serious infections, thrombosis, and laboratory abnormalities.[21][22]

References

Deuruxolitinib in Preclinical Models: A Comparative Analysis of Hair Regrowth Using SALT Score

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in publicly available preclinical data specifically validating the effects of Deuruxolitinib on hair regrowth in animal models of alopecia areata using a Severity of Alopecia Tool (SALT) score equivalent. The majority of efficacy data for this compound, formerly known as CTP-543, comes from extensive Phase 2 and Phase 3 human clinical trials.[1][2][3][4][5][6][7][8][9] Therefore, this guide will provide a comprehensive comparison based on the robust clinical data available for this compound and its alternatives, while also detailing the standard preclinical methodologies used in alopecia areata research.

This compound is an oral inhibitor of Janus kinase (JAK) 1 and JAK2, which are intracellular enzymes involved in the signaling pathways that lead to the inflammatory response in alopecia areata.[10] By blocking these pathways, this compound reduces the immune system's attack on hair follicles, thereby promoting hair regrowth.[10]

Comparative Efficacy in Clinical Trials (SALT Score)

The Severity of Alopecia Tool (SALT) score is a validated method for quantifying the extent of scalp hair loss, ranging from 0 (no hair loss) to 100 (complete scalp hair loss). A significant endpoint in clinical trials for alopecia areata is the proportion of patients achieving a SALT score of 20 or less, indicating 80% or more scalp hair coverage.

The following table summarizes the key efficacy data from the Phase 3 clinical trials (THRIVE-AA1 and THRIVE-AA2) for this compound and compares it with other approved JAK inhibitors for alopecia areata.

TreatmentDosageTrialPercentage of Patients Achieving SALT ≤20 at Week 24
This compound 8 mg twice dailyTHRIVE-AA1 & THRIVE-AA2 (Pooled)31.0%[4]
This compound 12 mg twice dailyTHRIVE-AA1 & THRIVE-AA2 (Pooled)40.3%[4]
Placebo -THRIVE-AA1 & THRIVE-AA2 (Pooled)0.8%[4]
Baricitinib 4 mg once dailyBRAVE-AA1 & BRAVE-AA2~35-39% (at 36 weeks)
Ritlecitinib 50 mg once dailyALLEGRO-IIb/III~23%

Experimental Protocols in Preclinical Alopecia Areata Research

While specific preclinical data for this compound is not available, this section outlines the typical experimental protocols used to evaluate hair regrowth in animal models of alopecia areata.

Animal Models

The most commonly used animal models for alopecia areata are:

  • C3H/HeJ Mice: This inbred mouse strain spontaneously develops an autoimmune condition that closely mimics human alopecia areata.[11]

  • Dundee Experimental Bald Rat (DEBR): This rat strain also spontaneously develops alopecia areata.[11][12][13]

Induction of Alopecia Areata

In the C3H/HeJ mouse model, alopecia areata can be induced by grafting skin from an affected mouse onto a healthy recipient of the same strain.[11] This triggers the autoimmune response and subsequent hair loss in the recipient.

Assessment of Hair Regrowth

Hair regrowth in these preclinical models is typically assessed using a scoring system analogous to the human SALT score. A common grading scale is as follows:

  • Score 0: No hair growth.

  • Score 1: Sparse hair growth.

  • Score 2: Moderate hair growth.

  • Score 3: Dense hair growth, but not fully restored.

  • Score 4: Complete hair regrowth.

Visualizing the Science

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound.

deuruxolitinib_moa cluster_cell Immune Cell & Hair Follicle Epithelial Cell cytokine Inflammatory Cytokines (e.g., IFN-γ, IL-15) receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak2 JAK2 receptor->jak2 Activates stat STAT jak1->stat Phosphorylates jak2->stat Phosphorylates p_stat p-STAT nucleus Nucleus p_stat->nucleus Translocates to gene Gene Transcription (Inflammation & Hair Follicle Attack) nucleus->gene Initiates This compound This compound This compound->jak1 Inhibits This compound->jak2 Inhibits

Caption: this compound inhibits JAK1 and JAK2, blocking inflammatory signaling.

Preclinical Experimental Workflow

This diagram outlines a typical workflow for evaluating a therapeutic agent in a preclinical model of alopecia areata.

preclinical_workflow start Select Animal Model (e.g., C3H/HeJ Mice) induction Induce Alopecia Areata (Skin Grafting) start->induction grouping Randomize into Treatment & Control Groups induction->grouping treatment Administer this compound or Vehicle Control grouping->treatment monitoring Monitor Hair Regrowth (Weekly Scoring) treatment->monitoring endpoint Endpoint Analysis (e.g., 12 weeks) monitoring->endpoint data Collect & Analyze Data (Compare Scores) endpoint->data jak_inhibitor_comparison cluster_jak JAK Inhibitors for Alopecia Areata cluster_attributes Key Attributes This compound This compound (JAK1/JAK2) oral Oral Administration This compound->oral salt SALT Score Improvement (Clinically Proven) This compound->salt preclinical Preclinical Hair Regrowth Data (Limited for this compound) This compound->preclinical baricitinib Baricitinib (JAK1/JAK2) baricitinib->oral baricitinib->salt ritlecitinib Ritlecitinib (JAK3/TEC Family) ritlecitinib->oral ritlecitinib->salt tofacitinib Tofacitinib (Pan-JAK) tofacitinib->oral tofacitinib->salt

References

Deuruxolitinib: A Favorable Safety Profile in the Landscape of JAK Inhibitors for Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive evaluation of a new therapeutic's safety profile is paramount. This guide provides a detailed comparison of the safety of deuruxolitinib, a novel JAK inhibitor, with first-generation JAK inhibitors such as ruxolitinib, tofacitinib, and baricitinib, supported by experimental data from clinical trials.

This compound (Leqselvi™), a deuterated form of ruxolitinib, is a selective inhibitor of Janus kinases (JAK) 1 and 2, recently approved for the treatment of severe alopecia areata. Its safety has been a key area of investigation, particularly in comparison to the first-generation JAK inhibitors, which have been associated with a range of adverse events. Emerging data from clinical trials and meta-analyses suggest that while this compound shares some class-specific side effects, its overall safety profile appears manageable and potentially favorable.

Comparative Safety Analysis

A systematic review and meta-analysis of 13 trials involving 3,613 patients with moderate-to-severe alopecia areata indicated that while this compound was highly effective, it exhibited a greater likelihood of causing adverse events compared to some other JAK inhibitors.[1] However, the majority of these events were reported as mild to moderate in severity.[2]

The most frequently reported adverse events in the pivotal THRIVE-AA1 and THRIVE-AA2 phase 3 trials for this compound included headache, acne, and nasopharyngitis.[3] Discontinuation rates due to adverse reactions were low.[3] Long-term extension studies have shown that this compound is generally well-tolerated over extended periods.[4]

In comparison, first-generation JAK inhibitors have been associated with a broader range of safety concerns, including serious infections, herpes zoster reactivation, thrombosis, major adverse cardiovascular events (MACE), and malignancies.[5][6] While these risks are also noted for the JAK inhibitor class as a whole, some studies in other indications have highlighted these concerns more prominently for the first-generation agents.

One meta-analysis noted that in the context of alopecia areata, baricitinib was more likely to cause acne and infections compared to other agents.[7] Another systematic review highlighted that the odds ratio for upper respiratory tract infections was over 7-fold increased for this compound compared to placebo, a more pronounced effect than observed for baricitinib and ritlecitinib.[8] However, the risk of serious adverse events with this compound was not found to be increased.[8]

It is crucial to note that direct head-to-head safety trials across different JAK inhibitors are limited, and the patient populations in trials for different indications (e.g., rheumatoid arthritis versus alopecia areata) can have varying baseline risks for certain adverse events.

Quantitative Safety Data

The following table summarizes key safety findings from clinical trials of this compound and comparative data for first-generation JAK inhibitors in relevant patient populations.

Adverse Event CategoryThis compound (THRIVE-AA Trials)First-Generation JAK Inhibitors (Various Trials)
Common Adverse Events Headache, Acne, Nasopharyngitis[3]Upper respiratory tract infections, Urinary tract infections, Headache, Diarrhea, Nasopharyngitis[5][9]
Serious Infections Low incidence reported in alopecia areata trials.Increased risk noted, particularly with tofacitinib and baricitinib in rheumatoid arthritis trials.[2]
Herpes Zoster Reported, but incidence appears consistent with the JAK inhibitor class.A known class effect, with varying rates across different agents and patient populations.
Thrombosis (VTE/PE) Cases of pulmonary embolism were reported in an extension study with the 12 mg twice-daily dose, which was subsequently discontinued.[7]Boxed warnings for thrombosis exist for first-generation JAK inhibitors.[5]
Major Adverse Cardiovascular Events (MACE) No significant increase in MACE reported in alopecia areata trials.[10]Increased risk of MACE has been a concern, particularly for tofacitinib in at-risk rheumatoid arthritis patients.[6]
Malignancies No significant increase in malignancies reported in alopecia areata trials.[10]A potential class effect, with ongoing investigation into the long-term risk.[6]
Laboratory Abnormalities Increased creatine phosphokinase (CPK)[7]Elevations in liver enzymes, lipid parameters, and cytopenias.[9]
Discontinuation due to AEs 3.1% for the 8 mg twice-daily dose.[3]Varies by drug and indication.

Experimental Protocols

The safety of this compound was rigorously assessed in the THRIVE-AA1 and THRIVE-AA2 Phase 3 clinical trials. The methodology for safety assessment in these trials provides a framework for understanding the data presented.

THRIVE-AA1 and THRIVE-AA2 Safety Assessment Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled trials.[2]

  • Patient Population: Adults with severe alopecia areata (≥50% scalp hair loss).[2]

  • Treatment Arms: this compound (8 mg and 12 mg twice daily) versus placebo for 24 weeks.[2]

  • Safety Monitoring:

    • Regular monitoring of adverse events (AEs) and serious adverse events (SAEs) at each study visit.

    • Vital signs, physical examinations, and 12-lead electrocardiograms (ECGs) were performed at baseline and specified intervals.

    • Comprehensive laboratory testing, including hematology, clinical chemistry, and lipid panels, was conducted throughout the studies.

    • An independent Data and Safety Monitoring Board (DSMB) reviewed safety data periodically.

  • Adverse Events of Special Interest (AESI): Proactive monitoring for AESIs known to be associated with JAK inhibitors, including serious infections, opportunistic infections, herpes zoster, thrombosis, MACE, and malignancies.

Visualizing Key Concepts

To further elucidate the mechanisms and comparisons discussed, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription This compound This compound This compound->JAK Inhibition

Figure 1: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (24 Weeks) cluster_assessment Safety Assessment cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (Severe Alopecia Areata) Randomization Randomized, Double-Blind Screening->Randomization Placebo Placebo Randomization->Placebo Deuruxolitinib_8mg This compound 8mg BID Randomization->Deuruxolitinib_8mg Deuruxolitinib_12mg This compound 12mg BID Randomization->Deuruxolitinib_12mg AE_Monitoring Adverse Event Monitoring Placebo->AE_Monitoring Lab_Tests Laboratory Tests (Hematology, Chemistry, Lipids) Placebo->Lab_Tests Vitals_ECG Vital Signs & ECGs Placebo->Vitals_ECG Deuruxolitinib_8mg->AE_Monitoring Deuruxolitinib_8mg->Lab_Tests Deuruxolitinib_8mg->Vitals_ECG Deuruxolitinib_12mg->AE_Monitoring Deuruxolitinib_12mg->Lab_Tests Deuruxolitinib_12mg->Vitals_ECG Analysis Comparison of Safety Endpoints AE_Monitoring->Analysis Lab_Tests->Analysis Vitals_ECG->Analysis

Figure 2: Experimental workflow for safety assessment in the THRIVE-AA clinical trials.

Safety_Profile_Comparison cluster_this compound This compound Safety Profile cluster_first_gen First-Generation JAKi Safety Profile This compound This compound Deurux_AEs Common AEs: - Headache - Acne - Nasopharyngitis This compound->Deurux_AEs Deurux_Serious_AEs Serious AEs: - Low incidence in AA trials - Thrombosis risk with higher dose This compound->Deurux_Serious_AEs First_Gen_Serious_AEs Serious AEs: - Serious Infections - Thrombosis (Boxed Warning) - MACE - Malignancies Deurux_Serious_AEs->First_Gen_Serious_AEs Potentially lower risk of some serious AEs in AA population First_Gen Ruxolitinib, Tofacitinib, Baricitinib First_Gen_AEs Common AEs: - Infections (URTI, UTI) - Headache, Diarrhea First_Gen->First_Gen_AEs First_Gen->First_Gen_Serious_AEs

Figure 3: Logical comparison of the safety profiles of this compound and first-generation JAK inhibitors.

References

Independent Analysis of THRIVE-AA1 and THRIVE-AA2 Trials for Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pivotal THRIVE-AA1 and THRIVE-AA2 clinical trial results for deuruxolitinib (formerly CTP-543) in the treatment of moderate to severe alopecia areata. The data presented is based on primary trial publications, pooled analyses, and open-label extension studies. It is important to note that as of late 2025, independent, peer-reviewed studies that replicate the findings of the THRIVE trials in new patient cohorts have not been identified in the available literature. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Overview of this compound and the THRIVE Clinical Program

This compound is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is understood to be a critical component in the pathogenesis of alopecia areata, an autoimmune condition where the body's own immune cells attack hair follicles.[2][3] By inhibiting JAK1 and JAK2, this compound modulates the signaling of cytokines that are implicated in the inflammatory response that leads to hair loss.[2][4]

The THRIVE-AA (Treatment of Hair Loss with Ruxolitinib In Alopecia Areata) clinical program, which includes the THRIVE-AA1 and THRIVE-AA2 Phase 3 trials, was designed to evaluate the efficacy and safety of this compound in adults with moderate to severe alopecia areata.[5][6] The successful outcomes of these trials led to the FDA approval of this compound as a treatment for this condition.[7][8]

Efficacy Data from THRIVE-AA1 and THRIVE-AA2

The primary efficacy endpoint in both trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less at week 24, which indicates 20% or less scalp hair loss.[5]

Table 1: Primary and Key Secondary Efficacy Endpoints at Week 24
EndpointTHRIVE-AA1[5]THRIVE-AA2[9]Pooled Analysis[10]
SALT Score ≤ 20
Placebo0.8%0.8%0.8%
8 mg Twice Daily29.6%33.0%31.0%
12 mg Twice Daily41.5%38.3%40.3%
SALT Score ≤ 10
Placebo0%0%0%
8 mg Twice Daily21%21%22.5%
12 mg Twice Daily35%35%31.6%
Satisfaction of Hair Patient-Reported Outcome (SPRO) - "Satisfied" or "Very Satisfied"
Placebo4.7%2%-
8 mg Twice Daily42.1%47%-
12 mg Twice Daily53.0%52%-

Note: The pooled analysis data may have slight variations in patient numbers and reported percentages based on the specific analysis presented.

Long-term open-label extension studies have provided further insights into the sustained efficacy of this compound. In one analysis, 32.6% of patients receiving the 8 mg twice-daily dose achieved a SALT score of 20 or less at week 24, and this proportion increased to 76.6% by week 68 in an "as observed" analysis.[9][11]

Safety and Tolerability

A pooled safety analysis of the THRIVE-AA1 and THRIVE-AA2 trials indicated that this compound was generally well-tolerated.[10] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[8][10]

Table 2: Common Treatment-Emergent Adverse Events (≥5% in any group)[6]
Adverse EventPlacebo8 mg Twice Daily12 mg Twice Daily
COVID-19 InfectionPresentPresentPresent
Nasopharyngitis6.7%8.1%Present
Increased Blood Creatine KinasePresentPresentPresent
Acne4.3%10%Present
Headache9.4%12.4%Present

Note: Specific percentages for all events across all groups were not consistently available in the provided search results. "Present" indicates the event was reported as a common adverse event in the trials.

Importantly, no cases of pulmonary embolism or deep vein thrombosis were observed during the 24-week trials.[6]

Experimental Protocols

Study Design

The THRIVE-AA1 and THRIVE-AA2 trials were randomized, double-blind, placebo-controlled, Phase 3 studies.[5][8]

Participant Population

The trials enrolled adults aged 18 to 65 with a diagnosis of moderate to severe alopecia areata, defined by a SALT score of 50 or greater (indicating at least 50% scalp hair loss).[5][6]

Treatment Regimen

Participants were randomized to receive one of the following for 24 weeks:

  • This compound 8 mg twice daily

  • This compound 12 mg twice daily

  • Placebo twice daily[5][8]

Endpoints
  • Primary Endpoint: The proportion of patients with a SALT score of ≤20 at week 24.[5]

  • Key Secondary Endpoints: Included the proportion of patients achieving a SALT score of ≤10 at week 24 and the percentage of responders on the Satisfaction of Hair Patient-Reported Outcome (SPRO) scale at week 24.[5]

Visualizing the Mechanism and Workflow

This compound's Mechanism of Action in Alopecia Areata

The following diagram illustrates the simplified signaling pathway that this compound targets. In alopecia areata, cytokines such as interferon-gamma (IFN-γ) and interleukins signal through the JAK-STAT pathway, leading to an inflammatory attack on hair follicles. This compound inhibits JAK1 and JAK2, thereby interrupting this signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates and Activates Gene Gene Transcription (Leading to Inflammation and Hair Follicle Attack) STAT->Gene Translocates to Nucleus and Initiates This compound This compound This compound->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway in alopecia areata and the inhibitory action of this compound.

THRIVE-AA Trial Workflow

The diagram below outlines the general workflow for a participant in the THRIVE-AA1 and THRIVE-AA2 trials.

G cluster_treatment 24-Week Double-Blind Treatment Period Screening Screening (Inclusion/Exclusion Criteria Met, SALT Score ≥ 50) Randomization Randomization Screening->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo Deuruxolitinib8 This compound 8 mg (Twice Daily) Randomization->Deuruxolitinib8 Deuruxolitinib12 This compound 12 mg (Twice Daily) Randomization->Deuruxolitinib12 Endpoint Primary Endpoint Assessment at Week 24 (SALT Score ≤ 20) Placebo->Endpoint Deuruxolitinib8->Endpoint Deuruxolitinib12->Endpoint FollowUp Open-Label Extension or Safety Follow-Up Endpoint->FollowUp

Caption: High-level overview of the patient journey through the THRIVE-AA Phase 3 clinical trials.

Conclusion

The THRIVE-AA1 and THRIVE-AA2 trials have established this compound as an effective treatment for adults with moderate to severe alopecia areata, demonstrating statistically significant and clinically meaningful hair regrowth compared to placebo. The safety profile appears favorable and consistent with other oral JAK inhibitors.[11][12] While long-term extension studies provide evidence of durable response, the scientific community would benefit from independent validation studies to further solidify these findings in real-world clinical settings. Researchers and clinicians should continue to monitor for long-term safety data and the potential for recurrence after treatment cessation.[12]

References

Validating Biomarkers for Predicting Response to Deuruxolitinib Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuruxolitinib (brand name LEQSELVI™) is an oral Janus kinase (JAK) inhibitor recently approved for the treatment of severe alopecia areata in adults.[1][2] As a selective inhibitor of JAK1 and JAK2, this compound modulates the JAK-STAT signaling pathway, which is implicated in the autoimmune-mediated hair follicle damage characteristic of alopecia areata.[3][4][5][6][7] This guide provides a comparative analysis of this compound against other approved JAK inhibitors for alopecia areata, delves into potential biomarkers for predicting treatment response, and offers detailed experimental protocols for their validation.

Comparative Efficacy of JAK Inhibitors in Alopecia Areata

While direct head-to-head clinical trials are limited, a systematic review and network meta-analysis provides insights into the comparative efficacy of this compound against other FDA-approved oral JAK inhibitors for severe alopecia areata, namely baricitinib and ritlecitinib.[1][8]

Data from the pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2, demonstrated the efficacy of this compound in promoting hair regrowth.[9][10][11][12] The primary endpoint in these trials was the percentage of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (meaning 20% or less scalp hair loss) at 24 weeks.

TreatmentDosagePercentage of Patients Achieving SALT ≤20 at 24 Weeks
This compound 8 mg twice daily29.6% (THRIVE-AA1)[9]
12 mg twice daily41.5% (THRIVE-AA1)[9]
Baricitinib 2 mg once daily~19-23% (BRAVE-AA1 & BRAVE-AA2)[13]
4 mg once daily~36-39% (BRAVE-AA1 & BRAVE-AA2)[13]
Ritlecitinib 50 mg once dailyNot directly comparable in the same meta-analysis, but other analyses suggest it is also an effective option.[8]

A network meta-analysis suggests that this compound 8 mg twice daily demonstrates superior short-term efficacy compared to baricitinib 2 mg and 4 mg for achieving favorable SALT outcomes.[1][8] While direct statistical significance was not reached in all comparisons with ritlecitinib, the trend favored this compound.[8]

Potential Biomarkers for Predicting this compound Response

Identifying predictive biomarkers is crucial for optimizing patient selection and improving therapeutic outcomes. While no biomarkers are definitively validated for this compound, the pathophysiology of alopecia areata and the mechanism of action of JAK inhibitors point to several promising candidates.

1. Inflammatory Cytokines: Interferon-gamma (IFN-γ)

The pathogenesis of alopecia areata is driven by an autoimmune attack on hair follicles, with IFN-γ being a key cytokine that activates the JAK-STAT pathway.[4][14][15][16] Elevated serum levels of IFN-γ have been observed in patients with alopecia areata and may correlate with disease severity.[17][18][19] Therefore, baseline IFN-γ levels could potentially predict a patient's response to JAK inhibition.

2. Immune Cell Infiltrates: CD8+NKG2D+ T Cells

Cytotoxic CD8+ T cells expressing the activating receptor NKG2D are considered key effector cells in the autoimmune attack on hair follicles in alopecia areata.[12][14][15][20] The presence and abundance of these cells in scalp biopsies could serve as a biomarker for disease activity and a predictor of response to therapies that target the downstream signaling of their inflammatory cytokines.

3. Downstream Signaling Molecules: Phosphorylated STAT3 (pSTAT3)

This compound inhibits JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[3][21] The level of pSTAT3 in immune cells or scalp tissue at baseline, and its modulation following a short course of treatment, may serve as a predictive biomarker for a sustained clinical response.[3]

Experimental Protocols for Biomarker Validation

1. Quantification of Serum IFN-γ by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for measuring IFN-γ concentrations in patient serum samples.

  • Caption: Workflow for IFN-γ Quantification by ELISA.

G cluster_0 Sample Preparation cluster_1 ELISA Procedure cluster_2 Data Analysis serum Collect Serum store Store at -80°C serum->store thaw Thaw and Centrifuge store->thaw add_sample Add Serum Sample thaw->add_sample coat Coat Plate with Capture Antibody block Block Plate coat->block block->add_sample add_detection Add Biotinylated Detection Antibody add_sample->add_detection add_strep Add Streptavidin-HRP add_detection->add_strep add_sub Add TMB Substrate add_strep->add_sub stop Add Stop Solution add_sub->stop read Read Absorbance at 450nm stop->read standard_curve Generate Standard Curve read->standard_curve calculate Calculate IFN-γ Concentration standard_curve->calculate G cluster_0 Sample Preparation cluster_1 Cell Staining cluster_2 Flow Cytometry sample Isolate PBMCs or Single Cells from Biopsy wash Wash and Count Cells sample->wash surface_stain Surface Stain with Fluorochrome-conjugated Antibodies (CD3, CD8, NKG2D) wash->surface_stain wash_stain Wash Cells surface_stain->wash_stain acquire Acquire on Flow Cytometer wash_stain->acquire gate Gate on Lymphocytes, Singlets, Live Cells, CD3+, CD8+ acquire->gate analyze Analyze NKG2D Expression on CD8+ T Cells gate->analyze G cluster_0 Protein Extraction cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection lyse Lyse Cells/Tissue with RIPA Buffer containing Protease/Phosphatase Inhibitors quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block_mem Block Membrane transfer->block_mem probe_primary Probe with Primary Antibody (anti-pSTAT3) block_mem->probe_primary probe_secondary Probe with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect with Chemiluminescent Substrate probe_secondary->detect strip_reprobe Strip and Reprobe for Total STAT3 and Loading Control detect->strip_reprobe

References

Safety Operating Guide

Navigating the Disposal of Deuruxolitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Deuruxolitinib, a Janus kinase (JAK) inhibitor utilized in research for conditions like alopecia areata, requires careful management and disposal to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with general best practices for pharmaceutical waste management.

Understanding the Hazard Profile

Safety Data Sheets (SDS) for this compound present some differing classifications. One source classifies it under the Globally Harmonized System (GHS) as "Acute toxicity, Oral (Category 4)," "Acute aquatic toxicity (Category 1)," and "Chronic aquatic toxicity (Category 1)," indicating it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Another SDS states it is not a hazardous substance or mixture.[5] Given this discrepancy, it is prudent to handle this compound with caution and manage its waste as potentially hazardous to the environment.

Key Hazard Information:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[4][5]

  • Hazardous Decomposition: Under fire conditions, may decompose and emit toxic fumes.[4][5]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must comply with federal, state, and local regulations.[5] The primary regulatory framework in the United States for hazardous waste is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[6][7][8]

1. Waste Identification and Segregation:

  • Unused or Expired Pure Compound: This should be treated as chemical waste.

  • Contaminated Labware: Items such as gloves, vials, pipette tips, and empty containers that have come into direct contact with this compound should be considered contaminated waste.

  • Aqueous Solutions: Solutions containing this compound should not be disposed of down the drain due to its aquatic toxicity.[4]

  • Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Waste Collection and Storage:

  • Collect all this compound waste in clearly labeled, sealed containers.

  • The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the waste in a designated, secure area away from incompatible materials.[4][5]

3. Disposal Pathway:

  • Contact your institution's EHS department to determine the appropriate disposal route.[9]

  • The recommended method for the destruction of pharmaceutical waste is high-temperature incineration at a licensed facility.[7][8][10]

  • Do not dispose of this compound in the regular trash or down the sewer system. For household quantities, if take-back programs are unavailable, the FDA provides guidance on mixing medications with an unappealing substance before placing them in the trash; however, this is not the recommended procedure for laboratory settings.[2]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedure for pharmaceutical waste, as outlined above and governed by regulatory bodies, should be followed. Researchers should consult their institution's specific protocols for chemical waste disposal.

Quantitative Data Summary

There is no specific quantitative data available in the search results regarding disposal limits or concentration thresholds for this compound. Disposal procedures are based on its classification as a potentially hazardous chemical.

ParameterValueSource
GHS Classification (DC Chemicals) Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[4]
GHS Classification (MedchemExpress) Not a hazardous substance or mixture[5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway Determination cluster_3 Final Disposal cluster_4 Prohibited Actions start This compound Waste (Pure compound, solutions, contaminated labware) segregate Segregate waste types into appropriately labeled containers start->segregate no_drain Do NOT pour down drain start->no_drain no_trash Do NOT dispose in regular trash start->no_trash storage Store in a designated hazardous waste area segregate->storage is_rcra_hazardous Consult Institutional EHS: Is it RCRA Hazardous? storage->is_rcra_hazardous incineration Dispose via licensed hazardous waste vendor (Incineration) is_rcra_hazardous->incineration Yes/Unsure is_rcra_hazardous->incineration No, but institutionally required

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistical Information for Handling Deuruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Deuruxolitinib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While one safety data sheet (SDS) classifies it as not a hazardous substance or mixture, it is crucial to handle it with appropriate care due to its potential for acute oral toxicity[1][2]. The following personal protective equipment is recommended to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust, aerosols, and splashes[1].
Hand Protection Protective glovesTo prevent skin contact[1].
Body Protection Impervious clothingTo protect skin from exposure[1].
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols. Use in well-ventilated areas is also required[1][2].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, well-ventilated area[1][2].

    • Keep away from direct sunlight and sources of ignition[1][2].

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][2].

  • Preparation and Use:

    • All handling should be performed in a designated area with adequate exhaust ventilation, such as a chemical fume hood[1][2].

    • Avoid the formation of dust and aerosols[1][2].

    • Do not eat, drink, or smoke in the handling area[1].

    • Wash hands thoroughly after handling[1].

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Ensure adequate ventilation[2].

    • Wear full personal protective equipment as detailed above[2].

    • Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders[2].

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Decontaminate the spill area and equipment by scrubbing with alcohol[2].

    • Collect all contaminated materials in a sealed container for proper disposal[1][2].

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention[1][2].
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. Seek medical attention[1][2].
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][2].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and containers to an approved waste disposal plant[1].

  • Avoid release to the environment[1].

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • For unused or expired medication, community-based drug "take-back" programs are the best option[3].

  • If a take-back program is not available, the medication can be disposed of in household trash after taking specific precautions:

    • Remove the drug from its original container[4].

    • Mix it with an undesirable substance like used coffee grounds or cat litter[4].

    • Place the mixture in a sealed bag or container to prevent leakage[3][4].

    • Scratch out all personal information from the prescription label before discarding the container[3][4].

This compound Spill Response Workflow

The following diagram outlines the procedural flow for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Initial Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Full PPE Ventilate->Don_PPE Absorb Absorb/Contain Spill Don_PPE->Absorb Decontaminate Decontaminate Surfaces with Alcohol Absorb->Decontaminate Collect Collect Waste in Sealed Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Report Report Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.